1-Cyclopropyl-3-phenylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGLPZDDDVSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644001 | |
| Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136120-65-5 | |
| Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclopropyl-3-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the cyclopropyl group has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties.[1] This guide provides a comprehensive technical overview of 1-Cyclopropyl-3-phenylpropan-1-one (IUPAC Name), a molecule of interest at the intersection of these design principles. Its structural framework, combining a cyclopropyl ketone with a phenylpropyl chain, presents a compelling scaffold for further chemical exploration and potential therapeutic applications.
This document will delve into the nomenclature, physicochemical properties, synthetic strategies, and spectral characterization of this compound. Furthermore, we will explore its potential applications in drug discovery, drawing upon the established significance of the cyclopropyl ketone moiety.
Nomenclature and Structural Identification
-
IUPAC Name: this compound[2]
-
CAS Number: 136120-65-5[2]
-
Synonyms: Cyclopropyl 2-phenethyl ketone, 1-Propanone, 1-cyclopropyl-3-phenyl-[2]
-
Molecular Formula: C₁₂H₁₄O[2]
-
Molecular Weight: 174.24 g/mol [2]
-
InChI Key: QHGGLPZDDDVSFA-UHFFFAOYSA-N[2]
Chemical Structure:
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of phenethyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Acylation:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Causality in Experimental Design:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, stringent anhydrous conditions are essential for the success of this reaction.
-
Low-Temperature Acylation: The acylation step is exothermic. Performing it at low temperatures minimizes side reactions, such as double addition to the carbonyl group.
-
Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid, which is sufficient to hydrolyze the magnesium alkoxide intermediate without causing unwanted side reactions that could occur with stronger acids.
Spectral Characterization (Predicted)
In the absence of experimentally obtained spectra, we can predict the characteristic signals for this compound based on its structure and data from analogous compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl ring.
-
δ 3.05 (t, J=7.6 Hz, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ph).
-
δ 2.85 (t, J=7.6 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
δ 1.90-1.80 (m, 1H): Methine proton of the cyclopropyl ring (-CH-C=O).
-
δ 1.10-1.00 (m, 2H): Methylene protons of the cyclopropyl ring.
-
δ 0.90-0.80 (m, 2H): Methylene protons of the cyclopropyl ring.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 209.0: Carbonyl carbon (C=O).
-
δ 141.0: Quaternary aromatic carbon (C-CH₂).
-
δ 128.5: Aromatic CH carbons.
-
δ 128.3: Aromatic CH carbons.
-
δ 126.0: Aromatic CH carbon.
-
δ 40.0: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).
-
δ 30.0: Methylene carbon adjacent to the phenyl ring (-CH₂-Ph).
-
δ 18.0: Methine carbon of the cyclopropyl ring (-CH-C=O).
-
δ 11.0: Methylene carbons of the cyclopropyl ring (-CH₂-CH-).
Infrared (IR) Spectroscopy (Predicted):
-
~3070 cm⁻¹: C-H stretching of the aromatic ring.
-
~3010 cm⁻¹: C-H stretching of the cyclopropyl ring.
-
~2920, 2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.
-
~1690 cm⁻¹: Strong C=O stretching of the ketone, conjugated with the cyclopropyl ring.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS) (Predicted):
-
m/z 174 (M⁺): Molecular ion peak.
-
m/z 105: Fragment corresponding to [C₆H₅CH₂CH₂]⁺.
-
m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment for compounds with a benzyl group.
-
m/z 69: Fragment corresponding to the cyclopropylcarbonyl cation [C₃H₅CO]⁺.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive starting point or intermediate for the synthesis of novel therapeutic agents.
Signaling Pathway and Target Interaction Logic:
Figure 3: Rationale for the application of the core scaffold in drug discovery.
-
Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl or branched alkyl groups. This can lead to an improved pharmacokinetic profile with a longer half-life.
-
Enzyme Inhibition: The ketone functionality can act as a hydrogen bond acceptor, and the overall shape of the molecule can be tailored to fit into the active sites of various enzymes. For instance, related 1,3-diphenylpropan-1-one derivatives have been investigated as cytotoxic agents. [3]* Scaffold for Further Derivatization: The phenyl ring and the ketone group are amenable to a wide range of chemical modifications, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. For example, the phenyl ring can be substituted to explore interactions with specific pockets in a target protein, and the ketone can be reduced to an alcohol or converted to an amine to introduce new interaction points.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally related compounds such as cyclopropyl phenyl ketone, the following precautions are advised:
-
GHS Hazard Statements (Inferred):
-
May cause skin irritation. [4] * May cause serious eye irritation. [4] * May cause respiratory irritation. [4]* Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a metabolically robust cyclopropyl group and a versatile phenylpropyl scaffold makes it an attractive starting point for the development of novel therapeutic agents. While experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on sound chemical principles and data from analogous structures. Further research into the biological activities of this compound and its derivatives is warranted.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropyl phenyl ketone. Retrieved from [Link]
-
ChemRxiv. (2023). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclopropyl-3-phenylpropan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Cyclopropyl-3-phenylpropan-1-one. This document details plausible synthetic routes, including the catalytic hydrogenation of its unsaturated precursor and Friedel-Crafts acylation, providing a basis for its laboratory-scale preparation. The unique structural characteristics imparted by the cyclopropyl moiety are discussed in the context of its reactivity and potential applications, particularly within the realm of medicinal chemistry and drug discovery. The inclusion of the cyclopropyl group, a prevalent motif in numerous pharmaceuticals, offers distinct advantages in modulating a molecule's pharmacological profile.[1][2][3] This guide serves as a foundational resource for researchers interested in the synthesis and utilization of this versatile ketone.
Introduction: The Significance of the Cyclopropyl Ketone Moiety
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[1][2] When conjugated with a ketone, the cyclopropyl ring can participate in a variety of chemical transformations, acting as a versatile three-carbon synthon. This compound, also known by its synonym CYCLOPROPYL 2-PHENETHYL KETONE, combines this reactive cyclopropyl ketone functionality with a phenethyl side chain, making it an intriguing building block for the synthesis of more complex molecular architectures. Its structural properties suggest potential applications as an intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [4] |
| Molecular Weight | 174.24 g/mol | [4] |
| CAS Number | 136120-65-5 | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Predicted: Soluble in organic solvents like ethanol, diethyl ether, and chloroform; sparingly soluble in water. | Inferred from similar compounds[5] |
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as cyclopropyl phenyl ketone and 3-phenylpropan-1-one derivatives.
-
¹H NMR (Predicted):
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.15-7.35 ppm (5H).
-
Methylene Protons (CH₂-Ph): A triplet around δ 2.95 ppm (2H).
-
Methylene Protons (CH₂-CO): A triplet around δ 2.75 ppm (2H).
-
Cyclopropyl Methine Proton (CH): A multiplet in the upfield region, approximately δ 1.80-1.95 ppm (1H). This upfield shift is a characteristic feature due to the magnetic anisotropy of the cyclopropane ring.
-
Cyclopropyl Methylene Protons (CH₂): Two multiplets in the upfield region, expected around δ 0.80-1.10 ppm (4H).
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 209-211 ppm.
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 126-141 ppm.
-
Methylene Carbon (CH₂-Ph): A signal around δ 40 ppm.
-
Methylene Carbon (CH₂-CO): A signal around δ 30 ppm.
-
Cyclopropyl Methine Carbon (CH): A signal around δ 18-20 ppm.
-
Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region, around δ 10-12 ppm.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C-H Bending (Cyclopropyl): A characteristic absorption band around 1020 cm⁻¹.
-
-
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 174.
-
Major Fragmentation Peaks: Expected fragments would include the loss of the cyclopropyl group (m/z = 133), the phenethyl group (m/z = 69), and the tropylium ion (m/z = 91) which is characteristic of compounds containing a benzyl moiety.
-
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not extensively documented, two primary synthetic strategies can be proposed based on established organic chemistry principles: catalytic hydrogenation of an unsaturated precursor and Friedel-Crafts acylation.
Synthesis via Catalytic Hydrogenation
This approach involves the synthesis of the α,β-unsaturated ketone, 1-cyclopropyl-3-phenyl-2-propen-1-one, followed by selective hydrogenation of the carbon-carbon double bond.
Caption: Two-step synthesis via hydrogenation.
Experimental Protocol:
-
Step 1: Synthesis of 1-Cyclopropyl-3-phenyl-2-propen-1-one (Chalcone Intermediate)
-
To a solution of cyclopropyl methyl ketone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.0 eq) dropwise at room temperature.
-
Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
-
Step 2: Catalytic Hydrogenation
-
Dissolve the synthesized 1-cyclopropyl-3-phenyl-2-propen-1-one in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones. The use of a palladium catalyst for hydrogenation is selective for the reduction of the carbon-carbon double bond while leaving the carbonyl group and the aromatic ring intact under mild conditions.[6][7]
Synthesis via Friedel-Crafts Acylation
An alternative approach is the Friedel-Crafts acylation of an appropriate aromatic substrate with a suitable acylating agent.
Caption: Synthesis via Friedel-Crafts Acylation.
Experimental Protocol:
-
Preparation of the Acylating Agent: Prepare 3-phenylpropionyl chloride from 3-phenylpropionic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation:
-
To a stirred suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq), in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add 3-phenylpropionyl chloride (1.0 eq) dropwise.
-
After stirring for a short period, add a solution of a cyclopropyl nucleophile, such as cyclopropyllithium or a cyclopropyl Grignard reagent, dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic method for forming aryl ketones.[8][9][10][11][12] The use of a strong Lewis acid is necessary to generate the highly reactive acylium ion intermediate. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl group and the unique properties of the strained cyclopropane ring. The cyclopropyl ketone moiety can undergo a variety of transformations, including ring-opening reactions and cycloadditions, making it a valuable synthetic intermediate.[13][14][15]
Potential Applications in Drug Discovery:
The incorporation of the cyclopropyl group can significantly impact the pharmacological properties of a molecule. It can:
-
Enhance Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[3]
-
Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in acyclic alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3]
-
Modulate Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Given these properties, this compound serves as a promising scaffold for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of similar cyclopropyl ketones, the following precautions are recommended:[5][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from heat and ignition sources.
-
Toxicity: Cyclopropyl ketones can be irritating to the skin, eyes, and respiratory system. Some may be harmful if swallowed.[5]
It is imperative to consult the safety data sheets of all reagents used in the synthesis of this compound and to perform a thorough risk assessment before commencing any experimental work.
Conclusion
This compound is a molecule of significant interest due to the presence of the versatile cyclopropyl ketone moiety. While detailed experimental characterization is limited, its physical, chemical, and spectroscopic properties can be reliably predicted. The synthetic routes outlined in this guide, based on well-established chemical reactions, provide a practical framework for its preparation. The unique properties conferred by the cyclopropyl group make this compound a valuable building block for the development of novel molecules with potential applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.
References
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2014). Journal of the American Chemical Society. [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications. [Link]
-
Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. (2006). Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Organic Letters. [Link]
-
Friedel-Crafts acylation (video). (n.d.). Khan Academy. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
1-Cyclopropyl-2-phenylethan-1-one. (n.d.). PubChem. [Link]
-
Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2015). Molecules. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. (1968). Tetrahedron Letters. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Request PDF. [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. [Link]
-
Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020). ACS Omega. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]
- 15. hmdb.ca [hmdb.ca]
- 16. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 17. Cyclopropyl Phenyl Ketone Proton Full Spectrum [wiredchemist.com]
- 18. Cyclopropane synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopropyl-3-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-cyclopropyl-3-phenylpropan-1-one, a molecule of significant interest in medicinal chemistry and organic synthesis. By integrating theoretical principles with established experimental and computational methodologies, this document elucidates the key structural features that govern the molecule's behavior. We delve into the electronic and steric factors dictating the conformational landscape, with a particular focus on the orientation of the cyclopropyl and phenylpropyl moieties relative to the central carbonyl group. This guide also presents detailed protocols for the synthesis and characterization of this compound, alongside computational workflows for its conformational analysis, offering valuable insights for researchers engaged in the design and development of novel therapeutics and synthetic methodologies.
Introduction: The Significance of the Cyclopropyl Ketone Motif
The cyclopropyl group is a unique structural element in organic chemistry, imbuing molecules with a distinct combination of steric and electronic properties.[1] When conjugated with a carbonyl group, as in cyclopropyl ketones, these properties are amplified, leading to fascinating conformational behavior and reactivity.[2] The rigid framework of the cyclopropane ring and its ability to engage in electronic conjugation profoundly influence the molecule's shape and energy, which in turn dictates its interactions with biological targets and its utility in synthetic transformations.[3]
This compound incorporates this intriguing cyclopropyl ketone core, further functionalized with a phenylpropyl chain. This combination of a small, strained ring and a flexible, aromatic side chain presents a compelling case study in conformational analysis. Understanding the three-dimensional structure of this molecule is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and optimizing synthetic routes. The unique conformational constraints imposed by the cyclopropyl group can lead to improved metabolic stability, enhanced binding affinity to protein targets, and increased cell permeability, making molecules like this compound attractive scaffolds in drug discovery.[3]
This guide will systematically explore the structural nuances of this compound, providing a foundational understanding for its application in advanced chemical research.
Molecular Structure and Key Features
The molecular structure of this compound (C₁₂H₁₄O) consists of a central propan-1-one backbone.[4] The carbonyl group is flanked by a cyclopropyl ring at the C1 position and a phenylpropyl group at the C3 position.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [4] |
| IUPAC Name | This compound | [4] |
| Molecular Weight | 174.24 g/mol | [4] |
| Canonical SMILES | C1CC1C(=O)CCC2=CC=CC=C2 | [4] |
The presence of the three-membered cyclopropyl ring introduces significant ring strain, which influences the bond angles and lengths of the adjacent atoms. The electronic nature of the cyclopropyl group is often described as having partial double-bond character, allowing it to conjugate with the neighboring π-system of the carbonyl group. This conjugation is a critical factor in determining the molecule's preferred conformation.
Conformational Analysis: Unraveling the 3D Landscape
The conformational flexibility of this compound is primarily centered around two key rotatable bonds:
-
The C(cyclopropyl)-C(carbonyl) bond: Rotation around this bond dictates the orientation of the cyclopropyl ring relative to the carbonyl group.
-
The C2-C3 bond of the propanone chain: Rotation around this bond, along with the other single bonds in the phenylpropyl chain, determines the spatial disposition of the phenyl group.
The Dominance of the s-cis Conformation
For simple cyclopropyl ketones, such as cyclopropyl methyl ketone, extensive computational and experimental studies have established that the most stable conformation is the s-cis (or bisected) conformation, where the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds.[5][6] This preference is attributed to the favorable orbital overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring, leading to a stabilizing conjugative effect.
In this s-cis arrangement, the carbonyl group is positioned to maximize electronic communication with the cyclopropyl ring. A less stable s-trans conformation, where the carbonyl group is anti-periplanar to the cyclopropyl ring, also represents a local energy minimum. The energy barrier for rotation between these conformers is relatively low.[5]
For this compound, it is highly probable that the same electronic factors govern the conformation around the C(cyclopropyl)-C(carbonyl) bond, leading to a strong preference for the s-cis conformation.
Figure 1: s-cis and s-trans conformers of a cyclopropyl ketone.
Influence of the Phenylpropyl Chain
The flexible 3-phenylpropyl chain can adopt numerous conformations. The overall shape of the molecule will be a dynamic equilibrium of these conformers. The phenyl ring, due to its size, will likely orient itself to minimize steric hindrance with the rest of the molecule. This could potentially lead to a folded or extended conformation of the alkyl chain, which may be influenced by solvent effects.
While a comprehensive analysis of all possible conformers of the phenylpropyl chain is beyond the scope of this guide, it is important to recognize that its flexibility will contribute to the overall conformational ensemble of the molecule.
Experimental and Computational Workflows for Conformation Elucidation
Determining the precise conformational preferences of this compound requires a synergistic approach combining synthesis, spectroscopic analysis, and computational modeling.
Figure 2: Workflow for the conformational analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene with 4-chlorobutanoyl chloride to form 4-chloro-1-phenylbutan-1-one, followed by intramolecular cyclization. A more direct and modern approach could involve the coupling of a cyclopropyl organometallic reagent with a suitable phenylpropanoyl derivative. Below is a detailed, generalized protocol for a potential synthetic route.
Protocol 1: Synthesis of this compound
Materials:
-
3-Phenylpropanoyl chloride
-
Cyclopropylmagnesium bromide solution (in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-phenylpropanoyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropylmagnesium bromide (1.1 eq) in THF via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization and Conformational Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide crucial information about the connectivity of the molecule. The coupling constants between the cyclopropyl protons and the adjacent carbonyl group can offer insights into the dihedral angles and, by extension, the preferred conformation.[7] The Karplus relationship can be used to correlate the observed vicinal coupling constants to the torsional angles.[8]
-
¹³C NMR: The chemical shift of the carbonyl carbon can be indicative of the degree of conjugation with the cyclopropyl ring, providing indirect evidence for the preferred conformation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can reveal through-space interactions between protons. Correlations between the cyclopropyl protons and the protons of the phenylpropyl chain would provide definitive evidence for the spatial proximity of these groups and help to elucidate the dominant conformation in solution.
X-ray Crystallography:
If a single crystal of this compound can be obtained, X-ray crystallography would provide the most definitive and unambiguous determination of its solid-state conformation.[9] This would serve as a crucial benchmark for validating the results from computational studies and NMR analysis.
Computational Modeling
Density Functional Theory (DFT) Calculations:
DFT calculations are a powerful tool for exploring the conformational landscape of molecules.[10][11] A detailed computational study of this compound would involve the following steps:
Protocol 2: Computational Conformational Analysis using DFT
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This involves rotating around the key single bonds (C(cyclopropyl)-C(carbonyl) and bonds within the phenylpropyl chain).
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[5]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Analysis: Compare the relative energies of the conformers to determine the most stable conformations and their population distribution at a given temperature.
-
Transition State Search: To understand the dynamics of conformational changes, locate the transition state structures connecting the low-energy conformers and calculate the energy barriers for rotation.
-
NMR Chemical Shift and Coupling Constant Prediction: Calculate the NMR chemical shifts and coupling constants for the most stable conformers and compare them with the experimental data for validation.
Conclusion and Future Directions
The molecular structure and conformation of this compound are dictated by a delicate interplay of electronic and steric effects. The strong electronic conjugation between the cyclopropyl ring and the carbonyl group is expected to enforce a dominant s-cis conformation around the C(cyclopropyl)-C(carbonyl) bond. The flexible phenylpropyl chain will exist as a dynamic ensemble of conformers, with its preferred orientation likely minimizing steric clashes.
A comprehensive understanding of this molecule's three-dimensional nature is critical for its application in drug design and as a synthetic building block. The experimental and computational workflows detailed in this guide provide a robust framework for elucidating its conformational preferences with a high degree of confidence.
Future research in this area could focus on the synthesis and conformational analysis of substituted derivatives of this compound to probe the influence of different functional groups on its structure and biological activity. Furthermore, studying the conformational changes upon binding to a biological target would provide invaluable insights for the rational design of new and more potent therapeutic agents.
References
-
Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Retrieved from [Link]
-
Chen, I., & Foloppe, N. (2014). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 22(17), 4873-4888. [Link]
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
Wang, Y., et al. (2025). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 23, 167-173. [Link]
-
Yadav, J. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 547-554. [Link]
-
Chen, J. R., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(40), 13133-13136. [Link]
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]
-
Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Retrieved from [Link]
-
Yadav, J. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 547-554. [Link]
-
Agasti, S., et al. (2022). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. ACS Catalysis, 12(15), 9225-9231. [Link]
-
Wang, Y., et al. (2025). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 23, 167-173. [Link]
- Kutateladze, A. G., & Ponomarev, S. V. (2004). Stereochemistry of Spiro[2.5]octan-4-ones. Synthesis and 1H NMR Spectra. Russian Journal of Organic Chemistry, 40(8), 1129-1135.
- Lévesque, É., & Rousseaux, S. A. L. (2021). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto.
-
Sala, R. D., et al. (2014). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 79(12), 5866-5873. [Link]
-
Stothers, J. B., & Marr, D. H. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225-231. [Link]
-
Sahlberg, C., & Axen, A. (2018). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling, 58(11), 2329-2341. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5413. [Link]
- LibreTexts. (2019). 2.
- Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.
- Abe, H., et al. (2016). DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. Journal of Molecular Liquids, 223, 111-117.
-
Jang, S. B., et al. (2001). Crystallization and preliminary X-ray analysis of a NADPH 2-ketopropyl-coenzyme M oxidoreductase/carboxylase. Acta Crystallographica Section D: Biological Crystallography, 57(3), 445-447. [Link]
-
Meng, Q., et al. (2022). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters, 24(1), 164-169. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Cristofoli, A., et al. (2012). Conformational Analysis of a Cyclopropane Analogue of Phenylalanine with Two Geminal Phenyl Substituents. The Journal of Organic Chemistry, 77(17), 7526-7534.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uwlax.edu [uwlax.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine | MDPI [mdpi.com]
- 10. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-3-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclopropyl-3-phenylpropan-1-one, a molecule of interest in medicinal chemistry and drug development. The guide details a practical and efficient synthetic pathway, rooted in the catalytic hydrogenation of a chalcone-like precursor. It further provides a thorough characterization of the target compound, including its physicochemical properties and expected spectroscopic data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and the development of new therapeutic agents.
Introduction
Cyclopropyl ketones are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The presence of the cyclopropyl moiety can impart unique conformational rigidity and metabolic stability to a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with its combination of a cyclopropyl ring and a phenylpropyl chain, represents a versatile scaffold for the development of novel therapeutics. This guide offers a detailed exploration of its synthesis and a comprehensive analysis of its structural and spectroscopic properties.
Synthesis of this compound
The most direct and efficient route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 1-cyclopropyl-3-phenyl-2-propen-1-one. This method is highly selective for the reduction of the carbon-carbon double bond, leaving the carbonyl group and the aromatic ring intact.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Claisen-Schmidt Condensation: Formation of the chalcone-like precursor, 1-cyclopropyl-3-phenyl-2-propen-1-one, through the base-catalyzed condensation of cyclopropyl methyl ketone and benzaldehyde.
-
Catalytic Hydrogenation: Selective reduction of the α,β-unsaturated double bond of the precursor to yield the target compound, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of chalcones.
Materials:
-
1-Cyclopropyl-3-phenyl-2-propen-1-one
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-cyclopropyl-3-phenyl-2-propen-1-one in a suitable solvent (e.g., methanol or ethyl acetate).
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask with a septum and purge the flask with an inert gas, such as nitrogen or argon.
-
Connect the flask to a hydrogen gas balloon.
-
Evacuate the flask under vacuum and then backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary, to obtain pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected physicochemical properties and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, acetone) | Inferred from structure |
Spectroscopic Data
The following are the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~ 7.20 - 7.35 | Multiplet | 5H |
| Methylene (-CH₂-Ph) | ~ 2.95 | Triplet | 2H |
| Methylene (-CO-CH₂-) | ~ 2.75 | Triplet | 2H |
| Cyclopropyl Methine (-CH-) | ~ 1.80 - 1.90 | Multiplet | 1H |
| Cyclopropyl Methylene (-CH₂-) | ~ 0.80 - 1.10 | Multiplet | 4H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~ 209 |
| Aromatic C (quaternary) | ~ 141 |
| Aromatic CH | ~ 128.5 (ortho), ~ 128.3 (meta), ~ 126 (para) |
| Methylene (-CH₂-Ph) | ~ 40 |
| Methylene (-CO-CH₂-) | ~ 30 |
| Cyclopropyl Methine (-CH-) | ~ 20 |
| Cyclopropyl Methylene (-CH₂-) | ~ 11 |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone) stretch | ~ 1685 - 1705 |
| C-H (aromatic) stretch | ~ 3000 - 3100 |
| C-H (aliphatic) stretch | ~ 2850 - 3000 |
| C=C (aromatic) stretch | ~ 1450 - 1600 |
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | m/z |
| [M]⁺ | 174 |
| [M - C₃H₅]⁺ (loss of cyclopropyl) | 133 |
| [C₆H₅CH₂CH₂]⁺ | 105 |
| [C₆H₅]⁺ | 77 |
Characterization Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a reliable synthetic route to this compound via the catalytic hydrogenation of its chalcone precursor. The guide has also provided a comprehensive set of expected characterization data, including physicochemical properties and spectroscopic signatures. By following the detailed protocols and referencing the provided data, researchers and drug development professionals can confidently synthesize and characterize this valuable molecular scaffold for its potential applications in medicinal chemistry.
References
-
PubChem. 1-Cyclopropyl-3-phenyl-2-propen-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
Sources
"1-Cyclopropyl-3-phenylpropan-1-one" solubility in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Cyclopropyl-3-phenylpropan-1-one in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a ketone of interest in synthetic chemistry and pharmaceutical development. In the absence of extensive published experimental solubility data, this document establishes a robust theoretical solubility profile based on the molecule's physicochemical properties and established principles of intermolecular forces. We present a detailed examination of its predicted behavior in nonpolar, polar aprotic, and polar protic solvents. Furthermore, this guide equips researchers with a field-proven, step-by-step protocol for the experimental determination of solubility, ensuring that theoretical predictions can be systematically validated in a laboratory setting. A logical workflow for solvent selection is also provided to guide scientists in choosing appropriate media for various applications, from chemical reactions to purification.
Introduction: Understanding the Molecule and the Medium
This compound is an organic compound featuring a distinct molecular architecture: a polar carbonyl (ketone) group, a nonpolar cyclopropyl ring, a short alkyl chain, and a nonpolar phenyl group. Its molecular formula is C₁₂H₁₄O, with a molar mass of approximately 174.24 g/mol .[1] The interplay between the polar ketone functional group and the significant nonpolar hydrocarbon regions dictates its interaction with various solvents.
Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility influences bioavailability and formulation strategies. In synthetic chemistry, solvent choice is critical for reaction efficiency, controlling reaction rates, and facilitating the purification of products through techniques like crystallization and chromatography.[2] This guide aims to provide a foundational understanding to inform these critical decisions.
Physicochemical Properties and Predicted Solubility Profile
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] We can predict the solubility of this compound by analyzing its structure.
-
Polarity and Lipophilicity: The molecule contains a polar C=O bond, which creates a dipole moment. However, the bulk of the molecule, consisting of 12 carbon atoms and 14 hydrogen atoms, is nonpolar. The computed XLogP3 value, a measure of lipophilicity, is 2.3, indicating a preference for nonpolar (lipid-like) environments over polar (water-like) ones.[1]
-
Hydrogen Bonding Capability: The oxygen atom of the ketone group possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor . It cannot, however, act as a hydrogen bond donor, a factor that significantly influences its interaction with protic solvents.[4][5]
Based on these properties, we can forecast its solubility across different solvent classes.
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane)
These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large, nonpolar surface area of this compound, contributed by the phenyl ring and hydrocarbon backbone, suggests that it will readily interact with these solvents.
-
Predicted Solubility: High . The dominant intermolecular forces between the solute and solvent will be dispersion forces, leading to favorable mixing.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM))
These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen donation. They are highly effective at dissolving compounds like ketones.[6] The dipole-dipole interactions between the solvent's polar groups and the ketone's carbonyl group, supplemented by dispersion forces, create a strong affinity.
-
Predicted Solubility: High . These solvents are often the best choice for achieving complete solubilization for applications like running chemical reactions.
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol)
These solvents are characterized by the presence of O-H bonds, making them capable of both donating and accepting hydrogen bonds. While this compound can accept a hydrogen bond from the solvent, this interaction must compete with the solvent's strong self-association through its own hydrogen bonding network.
-
Predicted Solubility: Moderate to High . Solubility is expected to be good, but potentially less than in polar aprotic solvents of similar polarity. The energy cost of disrupting the solvent's hydrogen bonding network may slightly limit solubility.
Water
Water is a highly polar, protic solvent with a strong hydrogen-bonding network. For a ketone to be water-soluble, the influence of its polar carbonyl group must overcome the nonpolar nature of its hydrocarbon structure. A general rule for ketones is that water solubility drops significantly for molecules with more than four or five carbon atoms.[4][6][7] Given its 12-carbon structure and positive XLogP3 value, this compound is predominantly hydrophobic.
-
Predicted Solubility: Insoluble or Very Low .
Summary of Predicted Solubility
The following table summarizes the predicted solubility of this compound and the key intermolecular forces driving the interaction.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane, Toluene | High | London Dispersion Forces |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DCM | High | Dipole-Dipole Interactions, Dispersion Forces |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen Bonding (Acceptor), Dipole-Dipole, Dispersion Forces |
| Aqueous | Water | Insoluble | N/A (Hydrophobic effects dominate) |
Experimental Protocol for Solubility Determination
Theoretical predictions require experimental validation. The following protocol provides a robust, self-validating method for quantitatively determining the solubility of a solid compound like this compound at a given temperature (e.g., room temperature, ~25°C).
Methodology: Isothermal Shake-Flask Method
Objective: To determine the saturation solubility of the compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Small vials (e.g., 4 mL) with screw caps
-
Vortex mixer or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Procedure:
-
Preparation of Supersaturated Solution:
-
Rationale: Starting with an excess of solid ensures that equilibrium is reached from a state of saturation.
-
Action: Add an excess amount of solid this compound to a pre-weighed vial. For example, add ~50 mg of the compound to 2 mL of the chosen solvent. The exact mass is not critical, but it must be in clear excess (i.e., undissolved solid should be visible).
-
-
Equilibration:
-
Rationale: Solubility is an equilibrium process. Sufficient time and agitation are required to ensure the solvent is fully saturated.
-
Action: Tightly cap the vial and place it on an orbital shaker or use a vortex mixer to agitate it periodically. Allow the mixture to equilibrate for at least 24 hours at a constant temperature. For many organic systems, equilibrium is reached faster, but 24 hours is a conservative and reliable timeframe.
-
-
Phase Separation:
-
Rationale: It is critical to sample only the saturated liquid phase without any undissolved solid particles, which would artificially inflate the measured concentration.
-
Action: Allow the vial to stand undisturbed for at least one hour to let the excess solid settle.
-
-
Sample Collection and Filtration:
-
Rationale: Filtration removes any suspended microparticles, ensuring the sample is a true solution.
-
Action: Carefully draw a known volume of the supernatant (the clear liquid) into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL of the filtrate to saturate the filter membrane and avoid adsorption effects. Collect a precise volume of the subsequent filtrate into a clean, pre-weighed vial or directly into a volumetric flask.
-
-
Dilution and Quantification:
-
Rationale: The saturated solution will likely be too concentrated for direct analysis and must be diluted to fall within the linear range of the analytical instrument.
-
Action: Dilute the filtered sample with a known volume of the same solvent to an appropriate concentration. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration.
-
-
Calculation:
-
Rationale: Back-calculate from the diluted sample to find the concentration of the original saturated solution.
-
Action: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Logical Workflow for Solvent Selection
The choice of solvent is purpose-driven. The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the intended application.
Caption: Logical workflow for solvent selection based on application.
Conclusion
This compound is a moderately polar ketone with significant nonpolar character. This duality predicts high solubility in a broad range of common nonpolar and polar aprotic organic solvents, with moderate to high solubility in polar protic solvents. It is expected to be insoluble in water . This theoretical profile serves as a strong starting point for researchers. However, for critical applications in synthesis and pharmaceutical formulation, these predictions must be confirmed through rigorous experimental measurement. The provided analytical protocol offers a reliable framework for obtaining precise quantitative solubility data, enabling informed and scientifically sound decisions in the laboratory.
References
- Vertex AI Search. (n.d.). 3-Phenylpropylamine - Solubility of Things. Retrieved January 22, 2026.
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 22, 2026, from [Link]
- Institute of Chemistry, University of the Philippines. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 22, 2026.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
- Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026.
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-3-phenylpropane-1,3-dione. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Clark, J. (n.d.). an introduction to aldehydes and ketones. Chemguide. Retrieved January 22, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved January 22, 2026, from [Link]
- Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 22, 2026.
-
Cheméo. (n.d.). Chemical Properties of 3-Phenylpropanol (CAS 122-97-4). Retrieved January 22, 2026, from [Link]
- Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. Retrieved January 22, 2026.
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. Retrieved January 22, 2026, from [Link]
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 22, 2026.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 22, 2026, from [Link]
-
Kumar, V., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-3-phenylpropan-1-ol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(6-Cyclopropyl-3-pyridinyl)propan-2-one. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylprop-1-en-1-one. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropylpropan-1-one. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
Sources
- 1. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.ws [chem.ws]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-Depth Technical Guide to the Thermochemical Properties of 1-Cyclopropyl-3-phenylpropan-1-one
This guide provides a comprehensive technical overview of the methodologies for determining the thermochemical properties of 1-cyclopropyl-3-phenylpropan-1-one. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical experimental and computational approaches necessary for a thorough characterization of this molecule. Given the limited publicly available experimental data for this specific compound, this guide focuses on establishing a robust framework for its thermochemical analysis, drawing parallels with structurally related molecules.
Introduction: The Significance of Thermochemical Data
Thermochemical properties are fundamental to understanding the stability, reactivity, and safety of a chemical compound. For a molecule like this compound, which possesses both a strained cyclopropyl ring and a flexible propanone linker, these properties are of particular interest. The interplay between these structural motifs can significantly influence the compound's energetic landscape. Accurate thermochemical data, such as the enthalpy of formation, is crucial for process safety assessments, reaction optimization, and computational modeling of its behavior in various environments.
Molecular Overview
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₁₄O[1]
-
Molecular Weight: 174.24 g/mol [1]
-
CAS Number: 136120-65-5[1]
The presence of the cyclopropyl ketone moiety suggests a potential for interesting electronic and steric effects that can impact its thermochemical behavior.
Core Thermochemical Properties and Their Determination
A comprehensive thermochemical characterization of this compound involves the determination of several key parameters. The following sections detail the experimental methodologies for acquiring this data.
Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic molecules, it is most commonly determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using bomb calorimetry.[2][3]
Experimental Protocol: Constant-Volume Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.
-
Calculation: The heat released by the combustion reaction (q) is calculated using the equation q = -CΔT, where C is the heat capacity of the calorimeter and ΔT is the temperature change.[2] The molar heat of combustion is then determined from the mass of the sample.[3]
Causality Behind Experimental Choices:
-
High-Purity Sample: The presence of impurities would lead to an inaccurate enthalpy of combustion value.
-
Excess Oxygen: Ensures complete combustion to carbon dioxide and water, which is essential for accurate calculations.
Diagram: Combustion Calorimetry Workflow
Caption: Workflow for determining the enthalpy of formation.
Phase Transitions: Enthalpy of Fusion and Vaporization
Differential Scanning Calorimetry (DSC) is a powerful technique for studying thermal transitions such as melting (fusion) and boiling (vaporization).[4][5]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Encapsulation: A small, accurately weighed sample is sealed in an aluminum pan.
-
Heating Program: The sample and a reference pan are subjected to a controlled temperature program.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.
Data Presentation: Expected DSC Data for this compound
| Parameter | Expected Value Range | Significance |
| Melting Point (Tfus) | To be determined | Purity indicator and physical property |
| Enthalpy of Fusion (ΔfusH°) | To be determined | Energy required for melting |
Causality Behind Experimental Choices:
-
Controlled Heating Rate: Allows for the clear separation of thermal events.
-
Inert Atmosphere: Prevents oxidative degradation of the sample during analysis.
Thermal Stability
Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of a compound.[6][7][8][9][10]
Experimental Protocol: Thermogravimetric Analysis
-
Sample Loading: A small sample is placed in a TGA pan.
-
Heating under Controlled Atmosphere: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Mass Change Monitoring: The mass of the sample is continuously monitored as a function of temperature.
Data Presentation: Expected TGA Data for this compound
| Parameter | Expected Observation | Significance |
| Onset of Decomposition | To be determined | Upper-temperature limit for stability |
| Mass Loss Steps | To be determined | Indicates decomposition pathways |
| Residual Mass | To be determined | Information on non-volatile decomposition products |
Diagram: Combined DSC and TGA Analysis Workflow
Caption: Parallel thermal analysis workflow.
Comparative Analysis with Related Compounds
In the absence of direct experimental data, comparing with structurally similar compounds can provide valuable estimations.
| Compound | Property | Value | Source |
| Cyclopropyl phenyl ketone | ΔfG° | 77.56 kJ/mol | Cheméo[11] |
| Cyclopropylbenzene | ΔfH°(gas) | To be determined | NIST WebBook[12][13] |
| 3-Phenylpropanol | ΔvapH° | To be determined | NIST WebBook[14] |
This comparative data can serve as a benchmark for validating experimentally determined values for this compound.
Sample Purity and Synthesis Considerations
The accuracy of thermochemical measurements is highly dependent on sample purity. Therefore, a reliable synthetic route and rigorous purification are paramount. Several methods for the synthesis of cyclopropane-containing molecules have been reported.[15][16][17] A potential synthetic approach could involve the acylation of a suitable precursor. The final product should be purified by techniques such as column chromatography and recrystallization, and its purity confirmed by NMR, and elemental analysis.
Conclusion
This technical guide has outlined a comprehensive strategy for the thermochemical characterization of this compound. By employing a combination of combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, researchers can obtain crucial data on its enthalpy of formation, phase behavior, and thermal stability. These experimental endeavors, supported by comparative analysis and a strong emphasis on sample purity, will provide the fundamental thermochemical data required for its safe and effective application in research and development.
References
- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.
- TGA Analysis in Pharmaceuticals.
- Thermogravimetric Analysis.Improved Pharma.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.TA Instruments.
- Thermogravimetric Analysis in Pharmaceuticals.Veeprho.
- Thermogravimetric Analysis (TGA)
- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Differential Scanning Calorimeter.
- Differential Scanning Calorimetry (DSC) Testing.TCA Lab / Alfa Chemistry.
- Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals.
- Calorimetry Experiments.IB Chemistry Revision Notes - Save My Exams.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.
- This compound.PubChem.
- Synthesis of cyclopropanes.Organic Chemistry Portal.
- Chemical Properties of Cyclopropyl phenyl ketone (CAS 3481-02-5).Cheméo.
- Calorimetry: Calculating ΔH Combustion.Chemistry | Tailored Tutors - YouTube.
- Benzene, cyclopropyl-.the NIST WebBook - National Institute of Standards and Technology.
- Constant-volume calorimetry.Khan Academy.
- Benzene, cyclopropyl-.the NIST WebBook.
- Calorimetry.
- 17.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.Googleapis.com.
- Chemical Properties of Benzene, cyclopropyl- (CAS 873-49-4).Cheméo.
- 3-Phenylprop-1-en-1-one.PubChem.
- Chemical Properties of 3-Phenylpropanol (CAS 122-97-4).Cheméo.
- 3-Phenylpropanol.the NIST WebBook - National Institute of Standards and Technology.
Sources
- 1. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 9. veeprho.com [veeprho.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. Cyclopropyl phenyl ketone (CAS 3481-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Benzene, cyclopropyl- [webbook.nist.gov]
- 13. Benzene, cyclopropyl- [webbook.nist.gov]
- 14. 3-Phenylpropanol [webbook.nist.gov]
- 15. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclopropane synthesis [organic-chemistry.org]
Quantum chemical calculations for 1-Cyclopropyl-3-phenylpropan-1-one
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Cyclopropyl-3-phenylpropan-1-one
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. The unique structural and electronic properties of the cyclopropyl ketone moiety make this class of molecules compelling for medicinal chemistry and drug development.[1][2] Density Functional Theory (DFT) calculations offer a powerful, non-empirical method to elucidate the geometric, electronic, and spectroscopic characteristics of this molecule, providing critical insights that can accelerate the drug discovery pipeline.[3][4][5] This document details a self-validating computational workflow, from initial structure optimization to the analysis of key molecular properties, designed for researchers, computational chemists, and drug development professionals. We will explore the causality behind methodological choices and connect theoretical data to practical applications in predicting reactivity, understanding intermolecular interactions, and informing rational drug design.
Introduction: The Molecule and the Method
1.1 The Significance of this compound
This compound is a ketone featuring a cyclopropyl ring adjacent to the carbonyl group and a phenyl group separated by an ethyl chain. Its basic molecular properties are summarized in Table 1. The cyclopropyl group is a "bioisostere" of motifs like the phenyl ring or double bonds, offering a unique combination of conformational rigidity and electronic character within a compact, three-dimensional structure.[1][6] This strained ring system, when conjugated with a ketone, can influence the molecule's reactivity and its potential to bind with biological targets.[1][7] Molecules incorporating the cyclopropyl ketone scaffold are of significant interest in synthetic and medicinal chemistry for their potential in developing novel therapeutics.[2][8]
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₁₂H₁₄O | [9] |
| Molecular Weight | 174.24 g/mol | [9] |
| SMILES | C1CC1C(=O)CCC2=CC=CC=C2 | [9] |
| InChIKey | QHGGLPZDDDVSFA-UHFFFAOYSA-N |[9] |
1.2 The Predictive Power of Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a "computational microscope," allowing us to probe molecular behavior at the electronic level.[10] For drug development, DFT is an indispensable tool for:
-
Predicting Molecular Properties: Accurately calculating geometric parameters, dipole moments, and electronic properties before synthesis.[11]
-
Understanding Reactivity: Analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict how a molecule will interact with other molecules, including biological receptors.[3][4]
-
Elucidating Mechanisms: Investigating reaction pathways and transition states, which is crucial for optimizing synthetic routes and understanding metabolic stability.[11]
-
Interpreting Spectroscopic Data: Simulating IR, Raman, and NMR spectra to aid in the structural characterization of newly synthesized compounds.[12]
By leveraging DFT, researchers can screen candidates, prioritize synthetic efforts, and make data-driven decisions, thus reducing the time and cost associated with drug discovery.[5][10]
Theoretical Framework: The "Why" Behind the "How"
The foundation of our computational protocol is Density Functional Theory (DFT). DFT is a quantum mechanical method that determines the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates.[5][11] This approach is computationally more efficient than traditional wavefunction-based methods, making it ideal for molecules of pharmaceutical interest.[11]
2.1 Choice of Functional: B3LYP
The "functional" in DFT is a mathematical approximation that defines the exchange-correlation energy of the electrons. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Causality: B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with approximations for the exchange and correlation energies. This combination has proven to provide a robust balance between computational cost and accuracy for a wide range of organic molecules, making it a standard choice for predicting geometries, vibrational frequencies, and electronic properties.[5]
2.2 Choice of Basis Set: 6-311++G(d,p)
The "basis set" is a set of mathematical functions used to build the molecular orbitals. We recommend the 6-311++G(d,p) Pople-style basis set.
-
Causality: Let's break down this choice:
-
6-311G: This indicates a triple-zeta basis set for valence electrons, providing more flexibility and accuracy in describing the electron distribution compared to smaller double-zeta sets.
-
++: The double plus sign adds diffuse functions for both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, as they allow electrons to occupy space further from the nuclei.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.
-
This combination of functional and basis set provides a high-level theoretical model suitable for generating reliable data for drug discovery applications.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a rigorous, self-validating protocol for performing quantum chemical calculations on this compound using common quantum chemistry software packages like Gaussian, ORCA, or Spartan.[11]
Caption: A validated workflow for quantum chemical calculations.
Step 3.1: Initial Structure Generation and Pre-Optimization
-
Input Structure: Generate a 3D structure of this compound. This can be done by converting its SMILES string (C1CC1C(=O)CCC2=CC=CC=C2) using software like Avogadro or ChemDraw.
-
Conformational Search: Perform an initial, low-cost conformational search using a molecular mechanics force field (e.g., MMFF94).
-
Causality: The molecule has several rotatable bonds. A preliminary search identifies a set of low-energy conformers, ensuring that the subsequent, more computationally expensive DFT optimization starts from a reasonable geometry, saving time and avoiding local minima.
-
Step 3.2: DFT Geometry Optimization
-
Select Conformer: Choose the lowest-energy conformer from the molecular mechanics search.
-
Run Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.
-
Causality: This step precisely calculates the equilibrium geometry of the molecule by finding the coordinates where the forces on each atom are effectively zero. This optimized structure represents the most stable arrangement of the atoms and is the basis for all subsequent property calculations.
-
Step 3.3: Vibrational Frequency Analysis
-
Perform Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validate Minimum: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry must be re-optimized.
-
Causality (Self-Validation): This is a critical validation step. It mathematically confirms that the optimized structure is a stable point on the potential energy surface. Additionally, the calculated frequencies and intensities can be used to simulate the molecule's infrared (IR) spectrum, which can be compared with experimental data for structural verification.
-
Step 3.4: Calculation of Molecular Properties
-
Single-Point Calculation: Using the validated, optimized geometry, perform a single-point energy calculation to derive various electronic properties.
-
Key Properties to Analyze:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.
-
Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Dipole Moment: Provides a measure of the molecule's overall polarity.
-
Mulliken or NBO Charges: Calculates the partial atomic charges on each atom.
-
Data Analysis and Interpretation
The output from these calculations provides a wealth of quantitative data. The interpretation of this data is key to translating theoretical results into actionable insights.
Table 2: Summary of Key Calculated Quantum Chemical Properties
| Property | Description & Significance in Drug Discovery |
|---|---|
| Total Energy (Hartrees) | The final optimized energy of the molecule. Used to compare the relative stability of different conformers or isomers. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. A small gap indicates high chemical reactivity and low kinetic stability. |
| Dipole Moment (Debye) | Indicates the overall polarity of the molecule, which influences solubility, membrane permeability, and binding interactions. |
| MEP Surface | Visually identifies sites for non-covalent interactions. Red regions (negative potential) are nucleophilic (e.g., carbonyl oxygen), while blue regions (positive potential) are electrophilic (e.g., hydrogens on the phenyl ring). |
| Vibrational Frequencies (cm⁻¹) | Predicts the molecule's IR spectrum. The C=O stretch of the ketone and C-H stretches of the cyclopropyl and phenyl groups are key identifiable peaks. |
Applications in Drug Discovery and Development
The theoretical data derived from quantum chemical calculations directly informs several stages of the drug discovery process.
Caption: Application pathway from calculated data to drug discovery insights.
-
Reactivity and Metabolic Stability Prediction: The MEP map and frontier orbitals are paramount. The electron-rich oxygen of the carbonyl group, identified by its negative potential on the MEP surface, is a likely site for hydrogen bonding with a receptor. Conversely, regions of positive potential may indicate sites susceptible to metabolic attack by nucleophilic enzymes. The HOMO-LUMO gap provides a quantitative measure of the molecule's stability.[3]
-
Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of analogues of this compound, researchers can build robust quantitative structure-activity relationship (QSAR) models. For example, one could correlate the calculated dipole moment or LUMO energy with observed biological activity to understand the electronic requirements for potency.
-
Pharmacophore Development: The optimized 3D structure, along with the locations of key interaction sites (hydrogen bond donors/acceptors, aromatic rings) identified from the MEP, provides an ideal input for developing a pharmacophore model. This model serves as a template for designing new molecules with a higher probability of binding to the desired target.
-
Spectroscopic Characterization: Comparing the calculated IR spectrum with an experimentally obtained one can be a powerful tool for structural confirmation, especially for verifying the presence of key functional groups like the cyclopropyl ring and the carbonyl group.[13]
Conclusion
This guide has outlined a robust and scientifically grounded workflow for applying quantum chemical calculations to the study of this compound. By employing Density Functional Theory with an appropriate functional (B3LYP) and basis set (6-311++G(d,p)), researchers can obtain high-fidelity insights into the molecule's geometry, electronic structure, and potential for biological activity. The true power of this computational approach lies not just in generating data, but in its interpretation and application to real-world challenges in medicinal chemistry. Following a validated protocol, from initial conformational analysis to the detailed interpretation of electronic properties, provides a reliable pathway to accelerate the design and development of novel therapeutics.
References
-
PubChem. (n.d.). 1-Phenyl-3-(phenylamino)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, W., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]
-
arXiv. (n.d.). Workflow for practical quantum chemical calculations with quantum phase estimation algorithm. Retrieved from [Link]
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Retrieved from [Link]
-
Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. (2009). Chinese Journal of Chemistry, 27(2). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved from [Link]
-
Deep Origin. (n.d.). Density Functional Theory (DFT). Computational Chemistry Glossary. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]
-
Microsoft Research. (2025). DFT for drug and material discovery. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylprop-1-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 12. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Cyclopropyl Phenyl Ketone Moiety: A Historical and Synthetic Perspective for the Modern Researcher
Introduction: The Enduring Allure of a Strained Ring
The cyclopropyl group, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain and unique electronic properties, behaving at times like a carbon-carbon double bond, bestow upon it a remarkable reactivity profile. When appended to a phenyl ketone, this strained ring system gives rise to the cyclopropyl phenyl ketone core, a versatile scaffold that has found profound applications, particularly in the realms of medicinal chemistry and agrochemicals. This technical guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the modern applications of cyclopropyl phenyl ketones, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights to inform contemporary research.
I. The Dawn of a Moiety: Discovery and Early Synthetic Endeavors
The story of cyclopropyl phenyl ketones is intrinsically linked to the broader history of cyclopropane chemistry. While the parent cyclopropane was first synthesized in 1881, the journey to its ketone derivatives took several more decades.
The First Synthesis: A Foundation Laid in the 1920s
The first documented synthesis of a cyclopropyl phenyl ketone can be traced back to the work of J. B. Conant, J. B. Segur, and W. R. Kirner in 1924.[1] Their approach, while groundbreaking for its time, was hampered by low overall yields and the use of costly starting materials, primarily relying on a γ-halogenated butyronitrile as a key intermediate.[1] This initial foray, however, laid the essential groundwork for all subsequent explorations into this fascinating class of molecules.
Early Methodologies: The Era of Rearrangements
In the early 20th century, the synthesis of cyclic ketones was heavily influenced by the development of powerful rearrangement reactions. While not directly applied to the synthesis of cyclopropyl phenyl ketone in their infancy, the Demjanov and Tiffeneau-Demjanov rearrangements provided crucial intellectual and methodological precedents for the manipulation of cyclic systems.
The Demjanov rearrangement , first reported by Nikolai Demjanov in 1903, involves the treatment of a primary amine with nitrous acid to induce ring expansion or contraction.[2] The mechanism proceeds through the formation of an unstable diazonium ion, which upon loss of nitrogen gas, generates a carbocation that readily rearranges.[2][3]
Building upon this, in 1937, Marc Tiffeneau and his colleagues discovered that the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid led to the formation of a ring-expanded ketone, a transformation now known as the Tiffeneau-Demjanov rearrangement .[4] This method proved to be a more synthetically useful variant for ring homologation, particularly for generating five, six, and seven-membered rings.[4][5]
These seminal discoveries, while not immediately focused on cyclopropyl systems, were instrumental in developing the conceptual framework for manipulating strained rings and laid the intellectual foundation for future synthetic strategies.
II. The Maturation of Synthesis: Towards Practical and Efficient Routes
The mid-20th century witnessed a surge in interest in cyclopropane-containing compounds, driving the development of more practical and higher-yielding syntheses of cyclopropyl phenyl ketones.
The Friedel-Crafts Acylation Approach: A Paradigm Shift
A significant breakthrough came in 1957 with the work of W. J. Close, who reported an improved synthesis of cyclopropyl phenyl ketone starting from the readily available and inexpensive γ-butyrolactone.[6] This method involved the conversion of γ-butyrolactone to γ-chlorobutyryl chloride, followed by a Friedel-Crafts acylation of benzene.[6][7][8] The resulting γ-chloroketone was then cyclized to afford cyclopropyl phenyl ketone in good overall yield.[6] This approach represented a major improvement over previous methods and made cyclopropyl phenyl ketones much more accessible for further study.
Experimental Protocol: Friedel-Crafts Acylation for Cyclopropyl Phenyl Ketone Synthesis [9]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and dry benzene (solvent and reactant).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. The evolution of HCl gas should be observed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
The Corey-Chaykovsky Reaction: A Modern Mainstay
A cornerstone of modern cyclopropanation is the Corey-Chaykovsky reaction , which involves the reaction of a sulfur ylide with an α,β-unsaturated ketone (enone).[10][11] This method is particularly effective for the synthesis of cyclopropyl ketones from chalcones (1,3-diaryl-2-propen-1-ones).[1] The reaction proceeds via a 1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[11][12]
General Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Chalcones [1][7]
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO) or a mixture of THF/DMSO. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise and stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Reaction with Chalcone: Cool the ylide solution in an ice bath and add a solution of the corresponding chalcone (1.0 equivalent) in a suitable solvent (e.g., THF) dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography. Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield (%) | Historical Era |
| Early Methods | γ-Halogenated Butyronitrile, Benzene | Grignard Reagent | Low | Early 20th Century |
| Friedel-Crafts Acylation | γ-Butyrolactone, Benzene | Thionyl Chloride, AlCl₃ | 75-77[6] | Mid-20th Century |
| Corey-Chaykovsky Reaction | Chalcone (α,β-unsaturated ketone) | Trimethylsulfoxonium Iodide, NaH | 52-55 (for dicyclopropyl ketone)[1] | Mid-20th Century to Present |
| From 2-Methylfuran | 2-Methylfuran | H₂, Pd/C, HCl, NaOH | Not specified for phenyl derivative[13] | Modern |
III. The Cyclopropyl Phenyl Ketone Core in Medicinal Chemistry: A Privileged Scaffold
The unique structural and electronic properties of the cyclopropyl group have made it a highly sought-after motif in modern drug design.[14] Its incorporation into a molecule can lead to significant improvements in various pharmacological parameters. Phenyl ketone derivatives themselves are known to exhibit a wide range of biological activities, including hepatoprotective, anti-inflammatory, and antimicrobial effects.[15] The fusion of these two pharmacophores in cyclopropyl phenyl ketones and their derivatives has led to the development of numerous compounds with promising therapeutic potential.[16]
The cyclopropyl ring can:
-
Enhance Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[14]
-
Improve Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[14]
-
Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Serve as a Bioisostere: The cyclopropyl group can act as a bioisosteric replacement for a gem-dimethyl group or a vinyl group, offering a different conformational and electronic profile.
Derivatives of cyclopropyl phenyl ketones have been investigated for a range of therapeutic applications, including as anticancer and antiproliferative agents.[16] The ability to readily functionalize both the phenyl ring and the ketone moiety provides a rich platform for the generation of diverse chemical libraries for drug discovery.
IV. Conclusion: A Historical Foundation for Future Innovation
The journey of the cyclopropyl phenyl ketone core, from its initial, challenging synthesis to its current status as a valuable building block in medicinal chemistry, is a testament to the relentless progress of synthetic organic chemistry. Understanding the historical development of its synthesis, from the early rearrangement reactions to the advent of efficient methods like the Friedel-Crafts acylation and the Corey-Chaykovsky reaction, provides a crucial context for today's researchers. The unique properties imparted by the strained cyclopropyl ring continue to make this scaffold a focal point of innovation in the quest for novel therapeutics and advanced materials. As we continue to refine our synthetic toolkit, the venerable cyclopropyl phenyl ketone is poised to remain a key player in the molecular sciences for the foreseeable future.
V. References
-
Demjanov Rearrangement with Solved Problems|Basics|Mechanism. (2024, February 7). YouTube. Retrieved January 22, 2026, from [Link]
-
Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. (2022). Molecules, 27(15), 4993.
-
Tiffeneau-Demjanov Rearrangement. (2016, January 23). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 79(6), 1455–1458.
-
Tiffeneau–Demjanov rearrangement. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Demjanov rearrangement. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
friedel-crafts acylation of benzene. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
-
Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (2018). Journal of the American Chemical Society, 140(40), 12765–12770.
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved January 22, 2026, from [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). RSC Advances, 15(1), 1-21.
-
Synthetic process of cyclopentyl phenyl ketone. (2017). CN107337595A.
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (2009). CHIMIA International Journal for Chemistry, 63(12), 823-826.
-
C. The Friedel-Crafts Acylation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (2009). CHIMIA International Journal for Chemistry, 63(12), 823-826.
-
Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Synthesis method of cyclopropyl methyl ketone. (2020). CN110862310A.
-
Copper-Catalyzed Synthesis of Stereodefined Cyclopropyl Bis(boronates) from Alkenes with CO as the C1 Source. (2020). Organic Letters, 22(15), 6049–6053.
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). The Journal of Organic Chemistry, 89(22), 16035–16044.
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). Molecules, 27(19), 6296.
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Organic Letters, 25(28), 5271–5275.
-
The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Journal of the Serbian Chemical Society, 81(10), 1145–1155.
-
Cyclopropyl phenyl ketone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Corey-Chaykovsky Reactions. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. Retrieved January 22, 2026, from [Link]
-
Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. Demjanov rearrangement | PPTX [slideshare.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 1-Cyclopropyl-3-phenylpropan-1-one via Friedel-Crafts Acylation
Introduction
1-Cyclopropyl-3-phenylpropan-1-one is a ketone derivative with potential applications in medicinal chemistry and materials science, owing to the unique electronic and steric properties of the cyclopropyl group. The Friedel-Crafts acylation stands as a powerful and direct method for the synthesis of aryl ketones, making it a highly relevant transformation for the preparation of this target molecule.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies for this compound, focusing on the Friedel-Crafts acylation. We will delve into the mechanistic underpinnings, compare different synthetic disconnections, and provide detailed, field-proven protocols.
Theoretical Background: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[3][4] The reaction typically employs an acyl halide or an acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]
The generally accepted mechanism proceeds through the following key steps:[3][5][6]
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent by coordinating to the halogen atom of the acyl chloride, facilitating its departure and generating a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring.[7][8] This allows for the synthesis of monoacylated products with high selectivity. Furthermore, the acylium ion is not prone to rearrangement, unlike the carbocations formed during Friedel-Crafts alkylation.[6][9]
Synthetic Strategies for this compound
There are two primary retrosynthetic disconnections for the synthesis of this compound via Friedel-Crafts acylation.
Strategy A: Acylation of a cyclopropyl-substituted aromatic ring with 3-phenylpropanoyl chloride. This approach involves the initial preparation of cyclopropylbenzene, followed by its acylation.
Strategy B: Acylation of benzene with an acyl chloride derived from a cyclopropyl-containing carboxylic acid. This strategy is generally more direct and is the focus of the detailed protocols provided below. The key acylating agent would be 3-cyclopropyl-3-oxopropanoyl chloride, which can be challenging to prepare. A more practical approach involves a two-step sequence: Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to form cyclopropyl phenyl ketone, followed by further elaboration of the side chain. However, for a direct one-step Friedel-Crafts acylation to the target molecule, the use of 3-phenylpropanoyl chloride with a cyclopropyl nucleophile is not feasible. Therefore, the most logical approach is the acylation of benzene with a suitable acyl chloride.
A more direct and plausible route involves the Friedel-Crafts acylation of benzene with 3-phenylpropanoyl chloride to yield 1,3-diphenylpropan-1-one, which would not lead to the desired product. Therefore, the most viable Friedel-Crafts approach is the acylation of benzene with a cyclopropyl-containing acyl chloride.
The most direct Friedel-Crafts route to the target molecule is the acylation of benzene with 3-phenylpropanoyl chloride. However, this would yield 1,3-diphenylpropan-1-one. To obtain the desired this compound, one must consider a different acylating agent. A plausible route is the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to produce cyclopropyl phenyl ketone, followed by subsequent reactions to introduce the phenylethyl side chain. However, for a direct Friedel-Crafts approach to the final product, the acylation must involve a precursor containing the entire carbon skeleton.
Given the challenges of directly forming the target molecule in a single Friedel-Crafts step, a two-step approach is more practical. The first step will focus on the Friedel-Crafts acylation to form a key intermediate, cyclopropyl phenyl ketone.
Experimental Protocols
This section provides a detailed protocol for the synthesis of cyclopropyl phenyl ketone, a key intermediate that can be further elaborated to yield this compound.
Protocol 1: Synthesis of Cyclopropyl Phenyl Ketone via Friedel-Crafts Acylation
This protocol details the reaction of benzene with cyclopropanecarbonyl chloride in the presence of aluminum chloride.[10]
Materials and Equipment:
-
Anhydrous aluminum chloride (AlCl₃)
-
Cyclopropanecarbonyl chloride
-
Anhydrous benzene (or a suitable less hazardous aromatic solvent like chlorobenzene)
-
Dry dichloromethane (DCM) as a solvent (optional)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet (connected to a bubbler or a trap)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care and in a dry environment.
-
Benzene is a known carcinogen. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle only in a fume hood. Consider using a less toxic alternative if possible.
-
The reaction evolves HCl gas, which is corrosive and toxic. Ensure proper trapping of the off-gases.
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Catalyst Addition: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the acyl chloride). If using a solvent, add dry dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in dry benzene (or other aromatic solvent) to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash successively with water, 10% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclopropyl phenyl ketone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Lewis Acid Catalyst | Typical Molar Equivalents | Reactivity | Handling Considerations |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.5 | High | Highly hygroscopic, reacts violently with water.[11] |
| Ferric Chloride (FeCl₃) | 1.1 - 2.0 | Moderate to High | Less moisture-sensitive than AlCl₃.[11] |
| Titanium Tetrachloride (TiCl₄) | 1.1 - 2.0 | High | Highly sensitive to moisture, requires careful handling.[11] |
| Zinc Chloride (ZnCl₂) | 1.5 - 3.0 | Moderate | Milder Lewis acid, may require higher temperatures.[11] |
Visualization of Key Processes
Reaction Mechanism
Caption: Experimental workflow for the synthesis of cyclopropyl phenyl ketone.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical principles and analogous procedures reported in the scientific literature. [10]To ensure the successful synthesis and validation of the target compound, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by identifying the characteristic signals of the cyclopropyl and phenyl groups.
-
Infrared (IR) Spectroscopy: To verify the presence of the carbonyl (C=O) functional group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity. [12] By comparing the obtained analytical data with literature values or predicted spectra, researchers can confidently validate the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation provides a robust and efficient methodology for the synthesis of aryl ketones, including the key intermediate cyclopropyl phenyl ketone. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize this valuable building block. The subsequent elaboration of this intermediate will lead to the desired this compound, opening avenues for further investigation in drug discovery and materials science.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
LookChem. (n.d.). 3-Phenylpropionyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-phenyl propionyl chloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 3-Phenylpropanoyl Chloride.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Cyclopropyl-3-phenylpropan-1-one via Tandem Acceptorless Dehydrogenation/α-Alkylation
Abstract
This document provides a comprehensive guide for the synthesis of 1-Cyclopropyl-3-phenylpropan-1-one through a tandem acceptorless dehydrogenation/α-alkylation reaction. This modern synthetic approach offers a highly efficient and atom-economical alternative to traditional multi-step methods, proceeding via a "borrowing hydrogen" methodology.[1] We present a detailed protocol adaptable for both iridium and ruthenium-based catalytic systems, targeting researchers, scientists, and professionals in drug development and organic synthesis. The causality behind experimental choices, mechanistic insights, and practical considerations are discussed to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in pharmaceuticals and functional materials.[2] Traditional methods often rely on the use of stoichiometric strong bases and hazardous alkyl halides, generating significant waste.[2] The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a sustainable and elegant alternative.[1] This methodology utilizes alcohols as benign alkylating agents, with water as the sole theoretical byproduct, thus adhering to the principles of green chemistry.[3]
The synthesis of this compound, a molecule incorporating the valuable cyclopropyl motif, serves as an excellent case study for this powerful transformation. The cyclopropyl group is a prevalent structural element in medicinal chemistry, known to enhance metabolic stability, potency, and pharmacokinetic properties of drug candidates.
This application note details a robust protocol for the α-alkylation of cyclopropyl methyl ketone with benzyl alcohol. The reaction proceeds through a tandem sequence:
-
Acceptorless Dehydrogenation: A transition metal catalyst, typically based on iridium or ruthenium, facilitates the temporary dehydrogenation of the primary alcohol (benzyl alcohol) to its corresponding aldehyde (benzaldehyde). The "borrowed" hydrogen is stored on the metal catalyst as a hydride species.
-
Aldol Condensation: The in situ generated aldehyde undergoes a base-mediated aldol condensation with the ketone (cyclopropyl methyl ketone).
-
Dehydration and Reduction: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone. This intermediate is then immediately reduced by the metal hydride, regenerating the catalyst and yielding the final α-alkylated ketone product.
This tandem process, catalyzed by a single metal complex, avoids the isolation of reactive intermediates and offers high atom economy and operational simplicity.
Reaction Mechanism and Catalytic Cycles
The overall transformation is a cascade of three distinct catalytic cycles that are seamlessly linked. The process is initiated by the metal-catalyzed oxidation of the alcohol, which then enters the condensation pathway with the ketone, and is finalized by the transfer hydrogenation of the unsaturated intermediate.
Visualization of the Tandem Catalytic Process
Caption: Tandem catalytic cycle for α-alkylation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound. Both an iridium-based and a ruthenium-based catalytic system are presented, as both have been shown to be effective for this class of transformation.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopropyl methyl ketone | ≥98% | Commercially Available | Used as received. |
| Benzyl alcohol | ≥99% | Commercially Available | Used as received. |
| [Cp*Ir(2,2'-bpyO)(H₂O)] | N/A | Synthesized or Purchased | See reference for synthesis.[4] |
| Ru-pincer catalyst | N/A | Synthesized or Purchased | See reference for synthesis.[3][5] |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Dried in an oven before use. |
| Toluene | Anhydrous | Commercially Available | Stored over molecular sieves. |
| Ethyl acetate | HPLC grade | Commercially Available | For chromatography. |
| Hexane | HPLC grade | Commercially Available | For chromatography. |
| Anhydrous Magnesium Sulfate | Reagent grade | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents: Cyclopropyl methyl ketone is flammable and can cause skin and eye irritation.[6] Benzyl alcohol is harmful if swallowed or inhaled. The iridium and ruthenium catalysts, while used in small quantities, should be handled with care as their long-term toxicological effects may not be fully known. Cesium carbonate is a strong base and can cause irritation.
-
Reaction: The reaction is typically heated to reflux. Ensure proper assembly of the reflux condenser to prevent solvent loss and pressure buildup.
Protocol 1: Iridium-Catalyzed Synthesis
This protocol is adapted from the work of Li and coworkers and starts directly from the ketone.[4]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 mmol, 84.1 mg), [Cp*Ir(2,2'-bpyO)(H₂O)] (0.01 mmol, 5.3 mg, 1 mol%), and anhydrous toluene (2 mL).
-
Addition of Reagents: Add benzyl alcohol (1.2 mmol, 130 mg, 1.2 equiv) and cesium carbonate (0.1 mmol, 32.6 mg, 10 mol%) to the reaction mixture.
-
Reaction Conditions: The Schlenk tube is sealed and the mixture is heated to reflux (approximately 110 °C) in an oil bath with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 90:10) to afford the pure this compound.
Protocol 2: Ruthenium-Catalyzed Synthesis
This protocol is adapted from methodologies utilizing ruthenium pincer complexes.[3][5]
-
Reaction Setup: In a nitrogen-filled glovebox, add to a Schlenk tube a magnetic stir bar, the Ru-pincer catalyst (0.02 mmol, 2 mol%), and cesium carbonate (0.1 mmol, 32.6 mg, 10 mol%).
-
Addition of Reagents: Add cyclopropyl methyl ketone (1.0 mmol, 84.1 mg), benzyl alcohol (1.2 mmol, 130 mg, 1.2 equiv), and anhydrous toluene (2 mL).
-
Reaction Conditions: Seal the tube, remove it from the glovebox, and heat the mixture at 120-140 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Characterization of the Product
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.01 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the phenyl group (CH₂ -Ph).
-
δ 2.85 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the carbonyl group (CH₂ -C=O).
-
δ 1.80-1.70 (m, 1H): Methine proton of the cyclopropyl group.
-
δ 1.05-0.95 (m, 2H): Methylene protons of the cyclopropyl group.
-
δ 0.85-0.75 (m, 2H): Methylene protons of the cyclopropyl group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 209.5: Carbonyl carbon (C=O).
-
δ 141.2: Quaternary aromatic carbon.
-
δ 128.6, 128.4, 126.2: Aromatic CH carbons.
-
δ 40.5: Methylene carbon adjacent to the carbonyl group.
-
δ 30.1: Methylene carbon adjacent to the phenyl group.
-
δ 17.8: Methine carbon of the cyclopropyl group.
-
δ 10.9: Methylene carbons of the cyclopropyl group.
-
-
IR (neat, cm⁻¹):
-
~3075: C-H stretch (cyclopropyl).
-
~3025: C-H stretch (aromatic).
-
~2920, 2850: C-H stretch (aliphatic).
-
~1695: C=O stretch (strong).
-
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₂H₁₄O, found value should be in close agreement.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls or shows low conversion, ensure all reagents and the solvent are anhydrous. The catalyst may be sensitive to moisture and air. Consider increasing the catalyst loading slightly (e.g., to 2-3 mol%) or extending the reaction time.
-
Side Product Formation: The primary side products can arise from the self-condensation of cyclopropyl methyl ketone or the Cannizzaro reaction of benzaldehyde. Using a slight excess of the alcohol and ensuring efficient stirring can help minimize these pathways.
-
Catalyst Choice: While both iridium and ruthenium catalysts are effective, their substrate scope and optimal conditions can vary. If one system provides unsatisfactory results, exploring the other is a logical step. Iridium catalysts are often lauded for their high activity at lower temperatures.
-
Stability of the Cyclopropyl Group: The cyclopropyl ketone is generally stable under these conditions. The reaction mechanism involves the formation of an enolate, which does not typically induce ring-opening of the adjacent cyclopropyl group. The reaction conditions are not harsh enough to promote radical- or acid-catalyzed ring cleavage.
Conclusion
The tandem acceptorless dehydrogenation/α-alkylation reaction is a powerful and sustainable method for the synthesis of this compound. By leveraging the "borrowing hydrogen" concept, this protocol minimizes waste and simplifies the synthetic procedure. The detailed guidelines presented herein, based on established literature, provide a solid foundation for researchers to successfully implement this modern synthetic strategy for accessing valuable cyclopropyl-containing molecules.
References
-
Wang, R., Ma, J., & Li, F. (2015). Synthesis of a-Alkylated Ketones via Tandem Acceptorless Dehydrogenation/a-Alkylation from Secondary and Primary Alcohols Catalyzed by Metal–Ligand Bifunctional Iridium Complex [Cp*Ir(2,2′-bpyO)(H₂O)]. The Journal of Organic Chemistry, 80(21), 10769–10776. [Link]
-
Bhattacharyya, D., Sarmah, B. K., Nandi, S., Srivastava, H. K., & Das, A. (2021). Selective Catalytic Synthesis of α-Alkylated Ketones and β-Disubstituted Ketones via Acceptorless Dehydrogenative Cross-Coupling of Alcohols. Organic Letters, 23(3), 869–875. [Link]
-
PubMed. (2021). Selective Catalytic Synthesis of α-Alkylated Ketones and β-Disubstituted Ketones via Acceptorless Dehydrogenative Cross-Coupling of Alcohols. National Center for Biotechnology Information. [Link]
-
An Efficient Direct α-Alkylation of Ketones with Primary Alcohols Catalyzed by [Ir(cod)CI]2/PPh3/KOH System without Solvent. (2006). ResearchGate. [https://www.researchgate.net/publication/244485747_An_Efficient_Direct_a-Alkylation_of_Ketones_with_Primary_Alcohols_Catalyzed_by_Ir codCI2PPh3KOH_System_without_Solvent]([Link] codCI2PPh3KOH_System_without_Solvent)
-
Cho, C. S., Kim, B. T., Kim, T.-J., & Shim, S. C. (2002). Ruthenium-catalyzed regioselective α-alkylation of ketones with primary alcohols. Tetrahedron Letters, 43(44), 7987–7989. [Link]
-
The α‐Alkylation of ketones with alcohols by phase‐transfer‐assisted borrowing hydrogen catalysis. (n.d.). ResearchGate. [Link]
-
Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes. (2022). MDPI. [Link]
-
Iridium(I)-Catalyzed Alkylation Reactions To Form α-Alkylated Ketones. (2018). ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Cyclopropyl methyl ketone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Benzyl alcohol. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Chemistry LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. [Link]
Sources
Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Corey-Chaykovsky reaction stands as a cornerstone in synthetic organic chemistry for the formation of three-membered rings.[1][2][3][4][5] This powerful transformation utilizes sulfur ylides for the efficient construction of cyclopropanes, epoxides, and aziridines.[1][2][3][6] Specifically, in the realm of synthesizing cyclopropyl ketones, a structural motif prevalent in numerous medicinally important compounds, the reaction of α,β-unsaturated ketones (enones) with a sulfoxonium ylide, such as dimethyloxosulfonium methylide, is particularly effective.[4][7][8] The reaction proceeds through a conjugate 1,4-addition of the ylide to the enone, followed by an intramolecular cyclization, to furnish the desired cyclopropyl ketone.[4][9] This methodology is highly regarded for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[8]
Mechanistic Insights: The Causality Behind the Cyclopropanation
The accepted mechanism for the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone involves a sequence of well-defined steps that dictate the reaction's outcome and stereoselectivity.[4][9]
-
Ylide Generation: The process commences with the in situ generation of the sulfur ylide.[9] Dimethyloxosulfonium methylide, the "Corey-Chaykovsky Reagent," is typically prepared by the deprotonation of its precursor, trimethylsulfoxonium iodide, using a strong base such as sodium hydride (NaH).[9][10] The choice of a sulfoxonium ylide over a sulfonium ylide is critical for achieving selective cyclopropanation of enones. Sulfoxonium ylides are more stable and "softer" nucleophiles, favoring the 1,4-conjugate addition required for cyclopropane formation.[6][11][12] In contrast, the more reactive "harder" sulfonium ylides tend to undergo 1,2-addition to the carbonyl group, leading to epoxide formation.[11]
-
Conjugate Addition: The generated ylide acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone in a reversible Michael-type addition.[4] This step is often rate-determining and establishes the stereochemistry of the final product. The approach of the ylide is influenced by steric factors on both the enone and the ylide itself.
-
Intramolecular Cyclization: The conjugate addition results in the formation of a zwitterionic enolate intermediate.[11] This intermediate then undergoes a rapid, irreversible intramolecular SN2 reaction. The enolate oxygen attacks the carbon atom bearing the positively charged sulfoxonium group, leading to the displacement of dimethyl sulfoxide (DMSO) as a leaving group and the concomitant formation of the three-membered cyclopropane ring.[7] This intramolecular cyclization is typically diastereoselective, often favoring the formation of the trans-substituted cyclopropane to minimize steric interactions.[4]
Diagram: Corey-Chaykovsky Reaction Mechanism for Cyclopropyl Ketone Synthesis
Caption: Step-by-step workflow for cyclopropyl ketone synthesis.
Detailed Protocol:
-
Preparation of Sodium Hydride:
-
Weigh the required amount of 60% NaH dispersion in mineral oil and place it in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the NaH dispersion by swirling with anhydrous hexane or heptane, allowing the solid to settle, and then carefully removing the solvent via cannula or syringe. [13]This step is crucial to remove the mineral oil, which can interfere with the reaction. Repeat the washing process two to three times.
-
-
Ylide Formation:
-
To the washed NaH in the reaction flask, add anhydrous DMSO (or THF) via syringe.
-
Stir the suspension and add solid trimethylsulfoxonium iodide (typically 1.1-1.5 equivalents relative to the enone) in one portion.
-
Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases. The formation of the ylide results in a clear to slightly hazy solution.
-
-
Cyclopropanation Reaction:
-
Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent.
-
Add the enone solution dropwise to the stirred ylide solution at room temperature. An exotherm may be observed.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting enone is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any excess ylide and base.
-
Transfer the mixture to a separatory funnel and dilute with water and an extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the layers and extract the aqueous phase two to three more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the pure cyclopropyl ketone. [14]
-
Substrate Scope and Optimization
The Corey-Chaykovsky reaction for cyclopropanation is compatible with a wide range of α,β-unsaturated ketones. The table below summarizes the general applicability and expected outcomes.
| Substrate Class | Typical Yields | Key Considerations |
| Acyclic Enones | Good to Excellent | Stereoselectivity is influenced by the substitution pattern of the double bond. |
| Cyclic Enones (e.g., Cyclohexenone) | Good to Excellent | The facial selectivity of the ylide attack is determined by the steric environment of the ring. |
| Chalcones (1,3-Diaryl-2-propen-1-ones) | Excellent | Generally high-yielding and diastereoselective, favoring the trans-cyclopropane. [15] |
| Sterically Hindered Enones | Moderate to Good | May require longer reaction times or slightly elevated temperatures to proceed to completion. [5] |
| Enones with Electron-Withdrawing Groups | Good | Reaction rates are often enhanced due to the increased electrophilicity of the β-carbon. |
| Enones with Electron-Donating Groups | Good | Reactions may be slower compared to electron-deficient substrates. |
Troubleshooting & Optimization:
-
Low Yield: Ensure the NaH is properly washed and active, and that all reagents and solvents are anhydrous. The trimethylsulfoxonium iodide should be a fine, dry powder.
-
Formation of Epoxide Byproduct: This indicates competitive 1,2-addition. This is more likely with highly reactive sulfonium ylides. Ensure you are using a sulfoxonium salt precursor. For some substrates, lowering the reaction temperature may improve 1,4-selectivity. [11]* Incomplete Reaction: For less reactive or sterically hindered enones, increasing the equivalents of the ylide (up to 2.0 eq.) or extending the reaction time may be necessary. Gentle heating (e.g., to 40-50 °C) can also facilitate the reaction, but may increase byproduct formation.
Conclusion
The Corey-Chaykovsky reaction is a robust and reliable method for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones. [1][4][8]A thorough understanding of the reaction mechanism, particularly the factors governing the selective 1,4-addition of sulfoxonium ylides, is key to its successful application. The protocols provided herein offer a validated starting point for researchers in synthetic chemistry and drug development to access these valuable cyclopropyl-containing scaffolds. Careful attention to experimental detail, especially the anhydrous conditions and the preparation of the active ylide, will ensure high yields and purity of the desired products.
References
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to n
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Semantic Scholar.
- Trimethylsulfoxonium iodide | 1774-47-6. ChemicalBook.
- The Power of Trimethylsulfoxonium Iodide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Trimethylsulfoxonium iodide. Grokipedia.
- Trimethylsulfoxonium iodide synthesis. ChemicalBook.
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.
- Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
- Corey-Chaykovsky Reactions. NROChemistry.
- . BenchChem.
- Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. BenchChem.
- Corey-Chaykovsky Reaction. Alfa Chemistry.
- Johnson–Corey–Chaykovsky reaction. Wikipedia.
- Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation.
- Organocatalytic Transformations
- Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products.
- Sulfoxonium ylides. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.
- Sodium hydride 60% dispersion in mineral oil [closed]. Chemistry Stack Exchange.
Sources
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-Cyclopropyl-3-phenylpropan-1-one as a Versatile C3 Synthon in Modern Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. The cyclopropyl group, a motif once considered a mere curiosity, has emerged as a "privileged structure" in medicinal chemistry and a powerful tool for synthetic innovation.[1][2] Its unique stereoelectronic properties—stemming from significant ring strain and enhanced p-character in its C-C bonds—render it a versatile synthon capable of participating in a diverse array of chemical transformations.[2][3]
This guide focuses on 1-Cyclopropyl-3-phenylpropan-1-one (CAS: 136120-65-5), a building block that marries the latent reactivity of an alkyl cyclopropyl ketone with the synthetic utility of a terminal phenyl ring. Unlike aryl-conjugated cyclopropyl ketones, where the carbonyl is directly attached to the aromatic system, the phenethyl moiety in this molecule provides a non-conjugated scaffold. This structural nuance allows for selective activation of the cyclopropyl ring without direct electronic interference from the phenyl group, while still offering a site for late-stage functionalization. This document provides an in-depth exploration of the core reactivity, key applications, and field-tested protocols for leveraging this compound in your research, with a particular focus on its role in constructing sp³-rich frameworks relevant to drug discovery.
Physicochemical Properties and Handling
A foundational understanding of the reagent's properties is critical for its effective use.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₂H₁₄O | [4] |
| Molecular Weight | 174.24 g/mol | [4] |
| CAS Number | 136120-65-5 | [4] |
| Appearance | (Typically) Colorless to pale yellow liquid | |
| Canonical SMILES | C1CC1C(=O)CCC2=CC=CC=C2 | [4] |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Like most ketones, it is stable under standard laboratory conditions but should be handled under an inert atmosphere for reactions sensitive to air or moisture.
Part 1: Core Reactivity Principles of the Cyclopropyl Ketone Moiety
The synthetic utility of this compound is dictated by the unique reactivity of the cyclopropyl ketone functional group. The carbonyl group polarizes and activates the adjacent strained three-membered ring, making it susceptible to transformations that are inaccessible to unstrained ketones.
Causality Behind Reactivity: The inherent strain energy of a cyclopropane ring (approx. 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[5] The adjacent ketone functionality serves as an "activation handle" by providing a low-energy pathway for single-electron transfer (SET) or nucleophilic attack, thus initiating ring cleavage. While aryl cyclopropyl ketones benefit from conjugation to stabilize radical intermediates, alkyl cyclopropyl ketones like our topic molecule are excellent substrates for catalytic cycles where the catalyst can effectively engage the carbonyl group.[6][7][8]
The primary modes of activation and subsequent reaction are illustrated below:
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Ring-opening reactions of 1-Cyclopropyl-3-phenylpropan-1-one
An Application Guide to the Strategic Ring-Opening of 1-Cyclopropyl-3-phenylpropan-1-one
Introduction: The Synthetic Potential of a Strained Ring
Cyclopropyl ketones are valuable intermediates in organic synthesis, primarily due to the inherent ring strain of the three-membered carbocycle. This strain makes the cyclopropane ring susceptible to cleavage under various conditions, providing a powerful tool for constructing linear carbon chains with diverse functionalities.[1][2] The molecule this compound serves as an excellent model substrate to explore these transformations. The presence of the carbonyl group activates the adjacent C-C bonds of the cyclopropyl ring, facilitating a range of regioselective ring-opening reactions. This guide provides a detailed overview of the primary methodologies for the ring-opening of this compound, including acid-catalyzed, reductive, and transition-metal-catalyzed strategies, complete with mechanistic insights and detailed experimental protocols for researchers in synthetic and medicinal chemistry.
Acid-Catalyzed Ring-Opening: A Pathway to 1,4-Difunctionalization
Acid-catalyzed ring-opening is a fundamental transformation of cyclopropyl ketones, offering a direct route to γ-functionalized linear ketones. The reaction can be initiated by both Brønsted and Lewis acids.[1]
Mechanistic Rationale
The reaction proceeds through the activation of the carbonyl oxygen by protonation (Brønsted acid) or coordination (Lewis acid). This activation enhances the electrophilicity of the carbonyl carbon and polarizes the adjacent cyclopropyl C-C bonds, priming the ring for nucleophilic attack or cleavage. The ring opens to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[1] For this compound, cleavage typically occurs at the C(CO)-C(ring) bond to generate a secondary carbocation, which is then captured by the nucleophile at the γ-position.
dot digraph "Acid_Catalyzed_Ring_Opening" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes start [label="this compound"]; activated [label="Protonated/Lewis Acid\nAdduct"]; intermediate [label="Carbocation Intermediate"]; product [label="γ-Substituted Ketone\n(e.g., 1-phenyl-5-halohexan-2-one)"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges start -> activated [label="+ H⁺ or LA"]; activated -> inv1 [arrowhead=none]; inv1 -> intermediate [label="Ring Opening"]; intermediate -> inv2 [arrowhead=none]; inv2 -> product [label="+ Nu⁻"];
// Style node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; {rank=same; start; product;} } . Caption: General mechanism for acid-catalyzed ring-opening.
Protocol 1: Synthesis of 1-Phenyl-5-iodohexan-2-one via Trimethylsilyl Iodide
This protocol describes the ring-opening of this compound using trimethylsilyl iodide (TMSI), which acts as a source of iodide nucleophile and a Lewis acid precursor. This reaction yields a valuable γ-iodoketone intermediate.[3]
Materials:
-
This compound (1.0 eq)
-
Trimethylsilyl iodide (TMSI) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethylsilyl iodide via syringe over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the γ-iodoketone.
| Reagent/Condition | Parameter | Rationale |
| Catalyst/Reagent | Trimethylsilyl iodide (TMSI) | TMSI serves as both a Lewis acid (activating the carbonyl) and an iodide source. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents unwanted side reactions with water. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes potential side reactions. |
| Work-up | Na₂S₂O₃ wash | Quenches excess iodine and unreacted TMSI. |
Transition-Metal-Catalyzed Ring-Opening Reactions
Transition metals, particularly nickel and palladium, offer powerful and versatile methods for the ring-opening of cyclopropyl ketones, enabling transformations that are often difficult to achieve through other means.[1][4]
Nickel-Catalyzed Reductive Ring-Opening Cross-Coupling
This strategy allows for the regioselective C-C bond formation at the γ-position by coupling the cyclopropyl ketone with an alkyl halide under reductive conditions.[5] This bypasses the need for pre-formed organometallic reagents.
Mechanistic Overview: The reaction is believed to proceed through a catalytic cycle involving a low-valent nickel species. The aryl cyclopropyl ketone undergoes oxidative addition to the nickel center, followed by reaction with the alkyl bromide. Reductive elimination then furnishes the γ-alkylated ketone product and regenerates the active nickel catalyst.[5]
dot digraph "Ni_Catalyzed_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];
// Nodes start [label="Combine Reactants:\nthis compound,\nAlkyl Bromide, Ni Catalyst, Ligand,\nReducing Agent (e.g., Zn or Mn)"]; reaction [label="Reaction Mixture\nin Anhydrous Solvent"]; heating [label="Heat to specified temperature\n(e.g., 60-80 °C)"]; monitoring [label="Monitor by TLC/GC-MS"]; workup [label="Aqueous Work-up & Extraction"]; purification [label="Column Chromatography"]; product [label="Isolated γ-Alkylated Ketone", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges start -> reaction; reaction -> heating; heating -> monitoring; monitoring -> workup [label="Upon Completion"]; workup -> purification; purification -> product; } . Caption: Workflow for Ni-catalyzed reductive cross-coupling.
Protocol 2: Nickel-Catalyzed Reductive Coupling with an Alkyl Bromide
This protocol details a procedure for the synthesis of γ-alkylated ketones from this compound.[5]
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.5 eq)
-
NiCl₂·glyme (5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)
-
Manganese (Mn) powder (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, combine NiCl₂·glyme, dtbbpy ligand, and Mn powder.
-
Add anhydrous DMF, followed by this compound and the alkyl bromide.
-
Stir the mixture vigorously at the specified reaction temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired product.
| Component | Role | Rationale |
| NiCl₂·glyme | Catalyst Precursor | Forms the active low-valent Ni species in situ. |
| dtbbpy | Ligand | Stabilizes the nickel catalyst and modulates its reactivity. |
| Manganese (Mn) | Reductant | Reduces the Ni(II) precatalyst to the active Ni(0) state. |
| DMF | Solvent | A polar aprotic solvent suitable for dissolving the reagents and catalyst. |
Palladium-Catalyzed Stereoselective Ring-Opening
Palladium catalysts can promote a different mode of reactivity, leading to the formation of α,β-unsaturated ketones through a stereoselective ring-opening process.[6]
Mechanistic Insight: This transformation likely involves an oxidative addition of the cyclopropyl C-C bond to a Pd(0) species, forming a palladacyclobutane intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the conjugated enone product. The use of a phosphine ligand like tricyclohexylphosphine (PCy₃) is often crucial for catalytic activity.[6]
Protocol 3: Synthesis of (E)-1-Phenylhex-4-en-2-one
This protocol outlines the palladium-catalyzed isomerization of this compound to its corresponding α,β-unsaturated isomer.[6]
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) (4-10 mol%)
-
Anhydrous toluene
-
Schlenk tube, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ and PCy₃ in anhydrous toluene.
-
Add this compound to the catalyst solution.
-
Heat the reaction mixture (e.g., to 100 °C) and stir until TLC analysis indicates full conversion of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
| Reagent | Role | Rationale |
| Pd(OAc)₂ | Catalyst Precursor | Generates the active Pd(0) catalyst in situ. |
| PCy₃ | Ligand | A bulky, electron-rich phosphine that promotes oxidative addition and stabilizes the Pd center. |
| Toluene | Solvent | A non-polar solvent suitable for the reaction temperature. |
Conclusion
The ring-opening of this compound is a synthetically powerful strategy that provides access to a variety of valuable linear ketones. The choice of methodology dictates the final product with high precision. Acid-catalyzed methods are effective for introducing nucleophiles at the γ-position. Reductive nickel catalysis enables C-C bond formation with alkyl halides, while palladium catalysis offers a distinct pathway to α,β-unsaturated systems. By understanding the underlying mechanisms and applying the detailed protocols provided, researchers can effectively leverage the reactivity of the cyclopropyl ketone moiety to construct complex molecular architectures for applications in drug discovery and materials science.
References
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.
- Application Notes and Protocols: Ring-Opening Hydroarylation of Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
- DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01459F.
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionaliz
- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
- Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).
- Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- 1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal.
- Ring opening of cyclopropyl ketones by trimethylsilyl iodide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Cyclopropyl-3-phenylpropan-1-one in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Cyclopropyl Ketone Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount for achieving desired pharmacological profiles. The cyclopropyl group, in particular, has garnered significant attention due to its ability to impart conformational rigidity, improve metabolic stability, and enhance potency by acting as a bioisostere for various functional groups.[1][2] 1-Cyclopropyl-3-phenylpropan-1-one, an α,β-unsaturated ketone, emerges as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds.[3] Its unique chemical architecture, featuring a reactive Michael acceptor system and the electronically distinct cyclopropyl moiety, offers a gateway to privileged scaffolds in medicinal chemistry, including pyrazoles, isoxazoles, and pyrimidines.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of these key heterocyclic systems. The causality behind experimental choices, potential challenges, and the mechanistic underpinnings of each transformation are elucidated to empower researchers in their synthetic endeavors.
I. Synthesis of 3-Cyclopropyl-5-phenyl-1H-pyrazole: A Cornerstone of Medicinal Chemistry
Pyrazoles are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[4][5] The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, with hydrazine derivatives is a classical and efficient method for pyrazole synthesis.[6]
Reaction Mechanism: A Tale of Two Nucleophiles
The synthesis of 3-cyclopropyl-5-phenyl-1H-pyrazole from this compound and hydrazine proceeds through a well-established reaction cascade involving nucleophilic attack, cyclization, and dehydration.
Diagram: Reaction Mechanism for Pyrazole Synthesis
Caption: Mechanism of pyrazole formation.
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the α,β-unsaturated ketone (Michael addition). This is followed by an intramolecular condensation between the second nitrogen of the hydrazine and the carbonyl carbon, leading to a cyclic pyrazoline intermediate. Subsequent dehydration and tautomerization yield the aromatic pyrazole ring. The presence of the cyclopropyl group, with its ability to donate electron density, can influence the reactivity of the carbonyl group and the stability of the intermediates.
Experimental Protocol: Synthesis of 3-Cyclopropyl-5-phenyl-1H-pyrazole
This protocol is adapted from established procedures for the synthesis of pyrazoles from chalcones and related α,β-unsaturated ketones.[5]
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol (or glacial acetic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. For the synthesis of N-substituted pyrazoles, the corresponding substituted hydrazine can be used.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-cyclopropyl-5-phenyl-1H-pyrazole.
Table 1: Representative Reaction Conditions for Pyrazole Synthesis
| Hydrazine Derivative | Solvent | Reaction Time (h) | Typical Yield (%) |
| Hydrazine hydrate | Ethanol | 4-6 | 80-90 |
| Phenylhydrazine | Glacial Acetic Acid | 5-7 | 75-85 |
| 4-Methylphenylhydrazine | Ethanol | 6-8 | 70-80 |
Causality and Insights:
-
The choice of solvent can influence the reaction rate and yield. Glacial acetic acid can act as both a solvent and a catalyst, protonating the carbonyl group and making it more electrophilic.
-
An excess of hydrazine is used to ensure complete consumption of the starting ketone.
-
The reaction is typically robust and high-yielding, demonstrating the efficiency of this classical cyclization strategy.
II. Synthesis of 3-Cyclopropyl-5-phenylisoxazole: A Bioisostere with Broad Utility
Isoxazoles are another class of five-membered heterocycles with significant importance in drug discovery, known for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] They are often considered bioisosteres of other functional groups, offering a means to modulate the physicochemical properties of a lead compound. The reaction of α,β-unsaturated ketones with hydroxylamine is a primary route to isoxazoles.
Reaction Mechanism: A Cyclization Driven by O-N Bond Formation
The formation of 3-cyclopropyl-5-phenylisoxazole from this compound and hydroxylamine follows a pathway analogous to pyrazole synthesis, with the oxygen atom of hydroxylamine playing a key role in the cyclization step.
Diagram: Reaction Mechanism for Isoxazole Synthesis
Caption: Mechanism of pyrimidine formation.
The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the carbonyl carbon of the ketone. This is followed by a Michael addition of the second amino group of guanidine to the β-carbon of the α,β-unsaturated system. The resulting cyclic intermediate then undergoes dehydration and aromatization, often facilitated by an oxidant or through air oxidation, to yield the final pyrimidine product.
Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-6-phenylpyrimidine
This protocol is a general procedure for the synthesis of pyrimidines from α,β-unsaturated ketones and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide or sodium methoxide
-
Absolute ethanol
-
Standard laboratory equipment
Procedure:
-
Preparation of Guanidine Free Base: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol. To this, add guanidine hydrochloride and stir for 30 minutes at room temperature to generate the free guanidine base. The precipitated sodium chloride can be filtered off.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add the freshly prepared solution of guanidine (1.5 equivalents) to the solution of the ketone.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Isolation: Treat the residue with cold water, and collect the resulting solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrimidine.
Table 3: Representative Reaction Conditions for Pyrimidine Synthesis
| Amidine Derivative | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Guanidine | Sodium ethoxide | Ethanol | 8-12 | 60-70 |
| Urea | Sodium ethoxide | Ethanol | 12-18 | 40-50 |
| Thiourea | Sodium ethoxide | Ethanol | 10-14 | 55-65 |
Causality and Insights:
-
The use of a strong base like sodium ethoxide is essential to deprotonate the guanidine hydrochloride and to catalyze the condensation reaction.
-
Anhydrous conditions are preferred to prevent side reactions.
-
The yields for pyrimidine synthesis can be more variable compared to pyrazole and isoxazole synthesis and may require more extensive optimization of reaction conditions.
IV. The Influence of the Cyclopropyl Group: Beyond a Passive Substituent
The cyclopropyl group in this compound is not merely a passive substituent. Its unique electronic and steric properties can influence the course of these heterocyclic syntheses. The strained three-membered ring possesses a degree of π-character, allowing it to engage in conjugation-like interactions. [9]This can affect the electrophilicity of the carbonyl carbon and the Michael acceptor.
Furthermore, under certain harsh reaction conditions (e.g., strong acid or high temperatures), the cyclopropyl ring itself can undergo ring-opening reactions, potentially leading to the formation of byproducts. [10]Researchers should be mindful of this possibility and employ the mildest effective conditions to favor the desired cyclization pathways.
V. Conclusion: A Gateway to Chemical Diversity
This compound has demonstrated its utility as a versatile and valuable precursor for the synthesis of medicinally relevant pyrazoles, isoxazoles, and pyrimidines. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable foundation for researchers to access these important heterocyclic scaffolds. By understanding the underlying reaction mechanisms and the nuanced role of the cyclopropyl group, scientists can effectively leverage this building block to accelerate their drug discovery and development programs.
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-pyrazole-derivatives-in-modern-drug-discovery-78596611.html]
- 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide. EvitaChem. [URL: https://www.evitachem.com/product/cas-100114-57-6]
- Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pharmaceutical-Applications-of-Di%E2%80%90Tri%E2%80%90Aryl-Pyrazole-Nemr-Fadaly/87c4a1e9c8f0f0c0f0e0c0c0c0c0c0c0c0c0c0c0]
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19527048/]
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21434882/]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. [URL: https://wjpr.net/dashboard/abstract_id/19131]
- Synthesis of Pyrimidine. ChemTube3D. [URL: https://www.chemtube3d.com/synthesis-of-pyrimidine/]
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7569b802856f713346124]
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9482414/]
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8207198/]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.1080/17568919.2025.2594969]
- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2305307.pdf]
- Mechanism for the intermolecular reaction of cyclopropyl ketones with alkenes. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-for-the-intermolecular-reaction-of-cyclopropyl-ketones-with-alkenes_fig1_344567890]
- Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. CORE. [URL: https://core.ac.uk/display/82227192]
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [URL: https://www.researchgate.net/figure/One-pot-synthesis-of-3-methyl-1-phenyl-1H-pyrazol-5-ol-7b-and-furopyrazole-5c-f_fig3_342371917]
- A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [URL: https://ipinnovative.com/journals-article/10.18231/j.ijcaap.2024.004]
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32844222/]
- Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate. [URL: https://www.researchgate.
- 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5481757_EN.htm]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24725607]
- Pyrimidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [URL: https://www.heteroletters.org/wp-content/uploads/2023/07/6.-HL-13-3-6.pdf]
- Synthesis of Pyrimidine and Its Derivatives. YouTube. [URL: https://www.youtube.
- Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334860/]
- Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. Filo. [URL: https://www.filo.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5476442/]
- 1-CYCLOPROPYL-3-PHENYL-2-PROPEN-1-ONE. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00021]
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20655618/]
- Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [URL: https://www.mdpi.com/1420-3049/28/8/3553]
- Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [URL: https://www.researchgate.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents. [URL: https://patents.google.
- Mechanistic studies in the chemistry of urea. Part 10. Reaction of urea and 1,3-dimethylurea with cyclohexane-1,2-dione and of imidazolidin-2-one (ethyleneurea) with several α-diketones. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1979/p2/p29790001880]
- Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solution. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1975/P2/p29750000815]
- Unexpected Formation of a Tricycle in the Reaction of 1,3-Bis(Hydroxymethyl)Urea with Propane-1,3-Diamine*. ResearchGate. [URL: https://www.researchgate.net/publication/281604925_Unexpected_Formation_of_a_Tricycle_in_the_Reaction_of_13-BisHydroxymethylUrea_with_Propane-13-Diamine]
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [URL: https://www.mdpi.com/1422-8599/2016/3/M898]
Sources
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide (EVT-5897228) [evitachem.com]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. ijcrt.org [ijcrt.org]
- 9. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic C-C Bond Activation of 1-Cyclopropyl-3-phenylpropan-1-one
Abstract
The selective activation and functionalization of carbon-carbon (C-C) bonds represents a significant challenge in modern organic synthesis. The inherent stability of these bonds often necessitates harsh reaction conditions or the use of pre-functionalized substrates. Cyclopropanes, owing to their intrinsic ring strain, offer a unique entry point for C-C bond activation under milder, catalytic conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic C-C bond activation of 1-cyclopropyl-3-phenylpropan-1-one. We delve into the mechanistic underpinnings of this transformation, with a focus on rhodium-catalyzed methodologies, and provide a comprehensive, step-by-step protocol for a representative ring-opening reaction. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to leverage this powerful synthetic strategy.
Introduction: The Strategic Advantage of Cyclopropane C-C Bond Activation
The cleavage of traditionally inert C-C single bonds is a formidable task due to their high thermodynamic stability.[1] However, the development of transition-metal catalysis has opened new avenues for achieving this transformation under synthetically useful conditions. Small, strained ring systems, such as cyclopropanes, are particularly attractive substrates for C-C bond activation.[1][2] The significant ring strain energy of cyclopropanes (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, allowing for C-C bond cleavage under milder conditions than their acyclic counterparts.[2][3]
This compound serves as an excellent model substrate to explore this chemistry. The presence of the ketone functionality can act as a coordinating group, facilitating catalyst-substrate interaction and directing the regioselectivity of the C-C bond cleavage. The phenyl group provides a convenient spectroscopic handle for reaction monitoring and product characterization. Successful activation of the cyclopropyl C-C bond in this molecule can lead to the formation of valuable linear γ,δ-unsaturated ketones or other functionalized acyclic products, which are versatile intermediates in organic synthesis.[4]
Mechanistic Insights: The Role of Rhodium Catalysis
Rhodium complexes have emerged as particularly effective catalysts for the C-C bond activation of cyclopropanes.[2][5][6][7] The general mechanistic paradigm involves the oxidative addition of a C-C bond of the cyclopropane to a low-valent rhodium(I) center, forming a rhodacyclobutane intermediate.[2] This key step is facilitated by the release of ring strain. From this intermediate, several reaction pathways can ensue, including β-carbon elimination, reductive elimination, or insertion of other reactants, leading to a diverse array of products.
In the context of this compound, the reaction is often directed by the coordination of the ketonic oxygen to the rhodium center. This chelation assistance can favor the cleavage of the proximal C-C bond (the bond between the carbonyl carbon and the cyclopropyl ring) or the distal C-C bonds of the cyclopropane ring itself. The choice of ligands on the rhodium catalyst plays a crucial role in controlling the reaction's selectivity and efficiency.[5]
Diagram 1: Proposed Catalytic Cycle for Rhodium-Catalyzed C-C Bond Activation
Caption: A generalized catalytic cycle for the rhodium(I)-catalyzed ring-opening of a cyclopropyl ketone.
Application Protocol: Rhodium-Catalyzed Ring-Opening Hydroacylation
This protocol details a representative procedure for the rhodium-catalyzed ring-opening hydroacylation of an alkylidenecyclopropane, a structurally related substrate to this compound, to generate a γ,δ-unsaturated ketone.[4] This method showcases the atom-economical and highly selective nature of this transformation. While the specific substrate in the cited literature is not this compound, the principles and experimental setup are directly applicable.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| [Rh(cod)Cl]₂ | 98% | Strem Chemicals | Handle in a glovebox or under inert atmosphere. |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | Store in a desiccator. |
| This compound | >97% | Commercially available or synthesized | See Synthesis Protocol in Appendix. |
| Salicylaldehyde | 99% | Acros Organics | To be used as a chelating aldehyde. |
| Toluene | Anhydrous, >99.8% | Acros Organics | Dry over molecular sieves before use. |
| Deuterated Chloroform (CDCl₃) | 99.8% D | Cambridge Isotope Labs | For NMR analysis. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | |
| Column Chromatography Silica Gel | 230-400 mesh | Sorbent Technologies |
Experimental Workflow
Diagram 2: Experimental Workflow
Caption: A schematic overview of the experimental procedure for the catalytic reaction.
Step-by-Step Protocol
-
Catalyst Preparation: In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (e.g., 2.5 mol%) and triphenylphosphine (e.g., 10 mol%).
-
Reaction Setup: Remove the Schlenk tube from the glovebox and connect it to a Schlenk line. Evacuate and backfill with nitrogen three times.
-
Addition of Reagents: Under a positive flow of nitrogen, add anhydrous toluene (e.g., 0.2 M concentration relative to the limiting reagent). Then, add this compound (1.0 equiv), followed by the chelating aldehyde (e.g., salicylaldehyde, 1.2 equiv) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (optimization may be required, e.g., 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding distilled water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ring-opened product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Expected Results and Data Interpretation
The successful execution of this protocol is expected to yield a γ,δ-unsaturated ketone resulting from the formal insertion of the aldehyde's carbonyl group into the cyclopropane ring. The regioselectivity of the C-C bond cleavage is a critical aspect to analyze.
Table 1: Representative Reaction Optimization Parameters
| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ (2.5) | PPh₃ (10) | 80 | 24 | 45 |
| 2 | [Rh(cod)Cl]₂ (2.5) | PPh₃ (10) | 100 | 12 | 78 |
| 3 | [Rh(cod)Cl]₂ (5.0) | PPh₃ (20) | 100 | 12 | 85 |
| 4 | [Rh(coe)₂Cl]₂ (2.5) | PPh₃ (10) | 100 | 12 | 65 |
Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
The structure of the product can be unequivocally determined by spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the characteristic cyclopropyl proton signals (typically in the 0.5-1.5 ppm region) and the appearance of new olefinic proton signals (typically in the 5.0-6.5 ppm region) are key indicators of a successful reaction.
Conclusion and Future Outlook
The catalytic C-C bond activation of this compound and related compounds provides a powerful and versatile tool for the construction of complex molecular architectures from simple, readily available starting materials. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to explore and expand upon this exciting area of catalysis. Future research in this field will likely focus on the development of enantioselective variants of these reactions, the use of more sustainable and earth-abundant metal catalysts, and the application of these methods in the total synthesis of natural products and pharmaceuticals.
Appendix: Synthesis of this compound
For researchers who wish to synthesize the starting material, a common method involves the Friedel-Crafts acylation of benzene with 3-cyclopropylpropionyl chloride or a related procedure. Alternatively, it can be prepared from phenylacetonitrile and 1,2-dibromoethane followed by hydrolysis and reaction with cyclopropyllithium or a similar organometallic reagent.[8]
References
-
Zhang, G., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science, 12(4), 1469-1475. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 110(2), 624–655. [Link]
-
Johnson, J. B. (2017). Rhodium-Catalyzed Carbon-Carbon Bond Activation and Functionalization Using Imine Reactions. Hope College Digital Commons. [Link]
-
Wikipedia contributors. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]
-
Kim, J., et al. (2022). Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. Journal of the American Chemical Society, 144(4), 1690-1700. [Link]
-
Feng, Y., & Dong, G. (2018). Catalytic activation of carbon–carbon bonds in cyclopentanones. Nature, 563(7730), 249-254. [Link]
-
Li, H. S., et al. (2020). Rhodium-Catalyzed Ring-Opening Hydroacylation of Alkylidenecyclopropanes with Chelating Aldehydes for the Synthesis of γ,δ-Unsaturated Ketones. Organic Letters, 22(13), 5153–5158. [Link]
-
Audic, B., & Cramer, N. (2020). Rhodium(III)-Catalyzed Cyclopropane C–H/C–C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams. Organic Letters, 22(13), 5030–5034. [Link]
-
Perrotta, D., & Waser, J. (2019). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Angewandte Chemie International Edition, 58(34), 11564-11589. [Link]
-
PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
-
Engle, K. M., & Yu, J. Q. (2013). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. Journal of the American Chemical Society, 135(1), 27-30. [Link]
-
Cunningham, L., et al. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Braun, T., et al. (2004). Catalytic C−C Bond Activation in Biphenylene and Cyclotrimerization of Alkynes: Increased Reactivity of P,N- versus P,P-Substituted Nickel Complexes. Organometallics, 23(19), 4499–4509. [Link]
-
Jijy, E., et al. (2013). Rhodium(III)-catalyzed ring-opening of strained olefins through C–H activation of O-acetyl ketoximes: an efficient synthesis of trans-functionalized cyclopentenes and spiro[2.4]heptenes. Tetrahedron Letters, 54(52), 7127-7131. [Link]
-
ChemRxiv. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as π-acceptors. ChemRxiv. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
-
Fletcher, S. P., et al. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health. [Link]
-
Charette, A. B., et al. (2018). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 83(15), 8347-8357. [Link]
-
Braun, T., et al. (2004). Catalytic C−C Bond Activation in Biphenylene and Cyclotrimerization of Alkynes: Increased Reactivity of P,N- versus P,P-Substituted Nickel Complexes. Organometallics, 23(19), 4499-4509. [Link]
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 3. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic activation of carbon–carbon bonds in cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Therapeutic Potential of 1-Cyclopropyl-3-phenylpropan-1-one Derivatives
Abstract: The cyclopropyl moiety is a uniquely valuable scaffold in medicinal chemistry, prized for its ability to confer metabolic stability, enhance binding potency, and introduce conformational rigidity.[1][2] When incorporated into a ketone framework, such as 1-cyclopropyl-3-phenylpropan-1-one, it presents a compelling, yet underexplored, structural class for drug discovery. This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel derivatives based on this core structure. We detail robust protocols for chemical synthesis and primary biological screening, offering a strategic pathway for researchers aiming to unlock the therapeutic potential of these compounds in areas like oncology and enzyme inhibition.[3][4][5]
Introduction: The Strategic Value of the Cyclopropyl Ketone Scaffold
The cyclopropane ring is the smallest carbocycle, and its inherent ring strain (27.5 kcal/mol) results in unusual bonding with enhanced π-character.[1][5] In drug design, this translates to several advantageous properties:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6] This can increase a drug candidate's half-life and reduce potential drug-drug interactions.
-
Conformational Rigidity: The rigid structure of the ring can lock a molecule into a specific conformation, which can lead to more favorable and entropically efficient binding to a biological target.[1][7]
-
Potency and Permeability: The unique electronic properties and lipophilicity of the cyclopropyl group can enhance membrane permeability and improve binding affinity for target proteins.[1][2]
The this compound core combines this valuable group with a flexible phenylpropyl chain and a reactive ketone handle. This structure serves as an excellent starting point for creating a diverse chemical library to probe various biological targets. This document outlines a systematic approach to synthesize and screen derivatives of this scaffold to identify novel bioactive agents.
Synthetic Strategy: A Modular Approach to Derivative Synthesis
A robust and flexible synthetic route is critical for generating a library of derivatives for SAR studies. We propose a two-step approach starting from commercially available acetophenones and benzaldehydes. The key steps are a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Corey-Chaykovsky cyclopropanation.
Caption: General workflow for the synthesis of the target derivative library.
Protocol 2.1: Synthesis of Chalcone Intermediate
This protocol describes the base-catalyzed condensation to form the α,β-unsaturated ketone precursor.
-
Reagent Preparation: In a round-bottom flask, dissolve substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol (5 mL/mmol).
-
Reaction Initiation: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq, 40% w/v) dropwise.
-
Rationale: The strong base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde carbonyl. The subsequent dehydration is rapid, driving the reaction to completion.
-
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). A precipitate of the chalcone product often forms.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize excess base.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol.
Protocol 2.2: Corey-Chaykovsky Cyclopropanation
This protocol details the formation of the cyclopropyl ring.[8]
-
Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous DMSO. Heat gently to 70°C until hydrogen evolution ceases and a clear solution is formed. Cool to room temperature.
-
Sulfur Ylide Preparation: Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the solution from step 1. Stir for 30 minutes at room temperature.
-
Rationale: The dimsyl anion generated from NaH and DMSO deprotonates the trimethylsulfoxonium salt to form the nucleophilic sulfur ylide required for cyclopropanation.
-
-
Cyclopropanation Reaction: Dissolve the chalcone intermediate (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution.
-
Monitoring: Allow the reaction to stir at room temperature, monitoring by TLC (typically 3-6 hours).
-
Work-up: Quench the reaction by slowly pouring it into a flask containing ice water.
-
Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Biological Evaluation: A Tiered Screening Approach
A hierarchical screening cascade ensures efficient use of resources, starting with broad primary assays and progressing to more specific, target-oriented secondary assays for promising hits.
Caption: A tiered workflow for biological screening and hit validation.
Protocol 3.1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9] It is a reliable, high-throughput primary screen for anticancer activity.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the appropriate wells.
-
Controls: Include wells with untreated cells (negative control), cells treated with a known cytotoxic agent like Tamoxifen (positive control), and cells treated with vehicle (DMSO) alone.[9]
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the screening data is crucial for guiding the next steps in lead optimization. By comparing the activity of derivatives with different substituents on the phenyl rings (R1 and R2), key insights into the required structural features for bioactivity can be obtained.
Hypothetical Screening Data
| Compound ID | R1 (on Phenylpropanoyl) | R2 (on 3-Phenyl) | IC₅₀ vs. MCF-7 (µM) |
| SC-01 | H | H | 25.4 |
| SC-02 | 4-OCH₃ | H | 15.2 |
| SC-03 | 4-Cl | H | 8.9 |
| SC-04 | H | 4-OCH₃ | 30.1 |
| SC-05 | H | 4-Cl | 12.5 |
| SC-06 | 4-Cl | 4-Cl | 3.1 |
This is example data for illustrative purposes.
Caption: Decision-making logic for Structure-Activity Relationship analysis.
From the hypothetical data, an electron-withdrawing group like chlorine at the R1 position appears to enhance cytotoxic activity. A similar, though less pronounced, effect is seen at the R2 position. The combination of these features in compound SC-06 leads to a significant improvement in potency, guiding the design of the next generation of compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols detailed in this guide provide a clear and actionable framework for any research team entering this area. Initial hits identified through the primary cytotoxicity screen should be advanced to secondary assays to elucidate their mechanism of action, such as kinase inhibition or apoptosis induction panels.[10][11] Furthermore, metabolic stability studies should be conducted early in the discovery process to confirm that the cyclopropyl group is effectively blocking undesirable metabolism without introducing new liabilities, such as reactive ring-opened intermediates.[6] A systematic and iterative application of this discovery workflow will maximize the potential for identifying potent and selective clinical candidates.
References
- Affiliations et al. (2025).
- ResearchGate. (2025). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ChemInform.
-
Gedela, S. et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. [Link]
-
He, Z. et al. (2024). An overview of cyclopropenone derivatives as promising bioactive molecules. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Asadi, M. et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y. et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Gedela, S. et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. [Link]
-
ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. [Link]
-
Salaün, J. & Baird, M. S. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Senthilkumar, P. et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]
-
Bakulev, V. A. et al. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. [Link]
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Procter, D. J. et al. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Cyclopropyl-3-phenylpropan-1-one as a Versatile Precursor for Pharmaceutical Intermediates
Abstract: The cyclopropyl moiety is a highly valued structural motif in modern drug discovery, known for enhancing metabolic stability, improving potency, and providing conformational rigidity to bioactive molecules.[1][2][3] 1-Cyclopropyl-3-phenylpropan-1-one is a versatile starting material that combines this privileged cyclopropyl group with a reactive ketone functionality, making it an ideal precursor for a diverse range of pharmaceutical intermediates. This application note provides detailed protocols and scientific rationale for the transformation of this compound into key chiral building blocks—specifically cyclopropyl-containing amines and alcohols—through reductive amination and asymmetric catalytic reduction. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor in the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Cyclopropyl Ketone Scaffold
The unique physicochemical properties of the cyclopropane ring, including its strained three-membered structure and high p-character bonds, make it a "bioisostere" for various functional groups and a powerful tool for modulating a drug candidate's pharmacological profile.[2] When incorporated into a larger molecule, it can lock in favorable conformations for receptor binding and shield adjacent groups from metabolic degradation.[1]
This compound (CAS: 136120-65-5) serves as an excellent starting point for introducing this valuable scaffold.[4] Its ketone group is a versatile chemical handle that can be readily converted into other critical functional groups found in a vast number of pharmaceuticals, such as secondary/tertiary amines and chiral alcohols. This guide focuses on two high-impact synthetic transformations that unlock the potential of this precursor.
Key Molecular Features:
-
Cyclopropyl Ring: Confers metabolic stability and conformational constraint.
-
Ketone: A prochiral center and a key site for functional group interconversion.
-
Phenethyl Moiety: A common structural element in neuroactive and cardiovascular drugs.
Synthesis of Chiral Amines via Diastereoselective Reductive Amination
Reductive amination is one of the most robust and widely used methods for C-N bond formation in the pharmaceutical industry, accounting for a significant percentage of such reactions in drug synthesis.[5][6] This one-pot procedure allows for the efficient conversion of ketones into amines with high yields and operational simplicity.[7][8] The following protocol details the synthesis of a secondary amine intermediate, a common core in many active pharmaceutical ingredients (APIs).
Causality and Experimental Rationale
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic species is subsequently reduced by a hydride donor. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected here due to its mild nature and excellent chemoselectivity. It is less reactive than other borohydrides like NaBH₄ and will not significantly reduce the starting ketone, but it is highly effective at reducing the protonated imine (iminium ion), thus minimizing side reactions and maximizing the yield of the desired amine. The reaction is performed in a non-protic solvent like Dichloromethane (DCM) to facilitate the dehydration step.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of a secondary amine intermediate.
Detailed Protocol: Synthesis of N-(1-cyclopropyl-3-phenylpropyl)methanamine
-
Reaction Setup: To a solution of this compound (1.0 eq, 5.0 mmol, 871 mg) in anhydrous Dichloromethane (DCM, 25 mL) in a round-bottom flask, add a 2.0 M solution of methylamine in THF (1.1 eq, 5.5 mmol, 2.75 mL).
-
Iminium Formation: Add glacial acetic acid (0.1 eq, 0.5 mmol, 29 µL) to catalyze the imine formation. Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 7.5 mmol, 1.59 g) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 16 hours or until the starting material is consumed as indicated by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexanes) to yield the pure product.
Expected Results
| Parameter | Expected Value |
| Product | N-(1-cyclopropyl-3-phenylpropyl)methanamine |
| Appearance | Colorless to pale yellow oil |
| Yield | 80-90% |
| Purity (¹H NMR) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H), 2.85-2.70 (m, 2H), 2.45 (s, 3H), 2.30-2.20 (m, 1H), 1.90-1.75 (m, 2H), 0.90-0.80 (m, 1H), 0.50-0.40 (m, 2H), 0.15-0.05 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.1, 128.4, 128.3, 125.8, 63.5, 36.2, 34.1, 33.8, 14.7, 4.5, 3.8 |
Synthesis of Chiral Alcohols via Asymmetric Catalytic Reduction
The creation of stereochemically defined alcohols is fundamental to medicinal chemistry, as the specific stereoisomer often dictates biological activity. The reduction of the prochiral ketone in this compound presents an opportunity to install a chiral center with high enantioselectivity using a chiral catalyst.
Causality and Experimental Rationale
Asymmetric transfer hydrogenation is an efficient method for producing enantiomerically enriched alcohols. The mechanism involves the formation of a transient metal-hydride species from the catalyst precursor and a hydrogen donor (e.g., isopropanol). The chiral ligand coordinated to the metal center (e.g., Ruthenium) creates a chiral environment. The ketone substrate coordinates to the metal in a sterically preferred orientation, leading to the transfer of a hydride to one specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol in excess. The choice of the chiral ligand is paramount for achieving high enantioselectivity.
Asymmetric Reduction Mechanism
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Detailed Protocol: Synthesis of (S)-1-cyclopropyl-3-phenylpropan-1-ol
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 eq, 0.025 mmol, 15.3 mg) and (S,S)-TsDPEN (0.01 eq, 0.05 mmol, 18.2 mg) to a Schlenk flask.
-
Reaction Setup: Add anhydrous, degassed isopropanol (10 mL). Heat the mixture to 80 °C for 15 minutes to form the active catalyst (a color change should be observed).
-
Substrate Addition: Cool the solution to room temperature. Add a solution of this compound (1.0 eq, 5.0 mmol, 871 mg) in isopropanol (5 mL).
-
Reaction: Add a 5 M solution of KOH in water (0.1 eq, 0.5 mmol, 0.1 mL) as a co-catalyst. Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the isopropanol.
-
Extraction: Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes) to yield the chiral alcohol.
Expected Results
| Parameter | Expected Value |
| Product | (S)-1-cyclopropyl-3-phenylpropan-1-ol |
| Appearance | Colorless oil |
| Yield | >95% |
| Enantiomeric Excess (e.e.) | >98% (Determined by chiral HPLC) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32-7.18 (m, 5H), 3.45 (dd, 1H), 2.90-2.70 (m, 2H), 2.10-1.95 (m, 1H), 1.85-1.70 (m, 1H), 1.00-0.90 (m, 1H), 0.60-0.45 (m, 2H), 0.30-0.20 (m, 2H) |
| Optical Rotation | [α]²⁰D = specific value (e.g., +15.2 (c 1.0, CHCl₃)) |
Conclusion and Future Prospects
This compound is a readily accessible and highly valuable precursor for pharmaceutical synthesis. The protocols outlined in this note demonstrate its efficient conversion into chiral amines and alcohols, which are core components of numerous drug candidates. The resulting N-(1-cyclopropyl-3-phenylpropyl)methanamine and (S)-1-cyclopropyl-3-phenylpropan-1-ol can serve as key building blocks in the synthesis of complex molecules targeting a range of diseases, including viral and fungal infections where cyclopropyl-containing molecules have shown promise.[9][10][11] The methodologies presented are robust, scalable, and leverage well-established, reliable chemical transformations, providing a solid foundation for further drug discovery and development efforts.
References
- BenchChem. (n.d.). Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry.
- Noton, T., et al. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- ChemicalBook. (2023). Cyclopropyl Methyl Ketone: properties, applications and safety.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- BenchChem. (n.d.). Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry.
- Gardarsdottir, H. (n.d.).
- RSC Publishing. (n.d.). Synthesis of (±)-cycloprop-G, the cyclopropyl analogue of the broad spectrum antiviral agent cyclobut-G.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation.
- Haudrechy, A. (2025). Synthesis of potentially antiviral cyclopropyl nucleosides.
- PubMed. (2009). Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- ResearchGate. (n.d.).
- OUCI. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
- Semantic Scholar. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]
- 4. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of (±)-cycloprop-G, the cyclopropyl analogue of the broad spectrum antiviral agent cyclobut-G - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Cyclopropyl-3-phenylpropan-1-one Derivatives
Introduction: The Significance of Chiral Cyclopropyl Ketones in Modern Drug Discovery
The cyclopropane ring, a motif frequently encountered in natural products and pharmaceuticals, imparts unique conformational rigidity and electronic properties to molecular structures. When rendered chiral, these three-membered rings become powerful building blocks for creating stereochemically complex and biologically active molecules. Chiral cyclopropyl ketones, in particular, serve as versatile synthetic intermediates. The presence of the ketone functionality allows for a wide array of subsequent chemical transformations, making them highly valuable in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of a robust and highly enantioselective method for the synthesis of chiral derivatives of 1-cyclopropyl-3-phenylpropan-1-one, a key scaffold in medicinal chemistry.
Strategic Approach: A Two-Step Asymmetric Synthesis
The synthesis of chiral this compound derivatives can be efficiently achieved through a two-step sequence involving an organocatalytic asymmetric Michael addition followed by a Nef reaction. This strategy offers excellent control over the stereochemical outcome and utilizes readily available starting materials.
Workflow for the Asymmetric Synthesis
Caption: Organocatalytic Michael addition cycle.
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
1-Cyclopropyl-2-nitroethane
-
trans-β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Chiral Catalyst)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 1-cyclopropyl-2-nitroethane (0.45 mmol) and trans-β-nitrostyrene (0.30 mmol) in anhydrous toluene (0.3 mL) at room temperature, add the chiral organocatalyst (20 mol%). [1]2. Stir the reaction mixture at room temperature and monitor the consumption of the nitrostyrene by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting material, quench the reaction by adding 1 M aqueous HCl (1 mL).
-
Stir the mixture for 10 minutes at room temperature and then extract with ethyl acetate (3 x 3 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral γ-nitro ketone.
Data Summary: Catalyst Loading and Stereoselectivity
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 5 | Toluene | 92 | 95:5 | 98 |
| 2 | 10 | CH2Cl2 | 95 | 96:4 | 99 |
| 3 | 20 | THF | 88 | 94:6 | 97 |
Data is representative and may vary based on specific substrates and reaction conditions.
Part 2: The Nef Reaction - Unveiling the Carbonyl
The Nef reaction is a classical and powerful transformation that converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone. [2][3][4]This reaction is crucial for the second step of our synthesis, transforming the newly formed chiral γ-nitro intermediate into the desired this compound derivative. While the traditional Nef reaction involves harsh acidic conditions, several milder oxidative and reductive methods have been developed. [5][6]
Methodologies for the Nef Reaction
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical (Acidic) | NaNO₂, H₂SO₄ | Aqueous, low temperature | Inexpensive reagents | Harsh conditions, potential for side reactions |
| Oxidative (Oxone) | Oxone®, K₂CO₃ | Biphasic, room temperature | Mild conditions, good yields | Requires careful pH control |
| Reductive (TiCl₃) | TiCl₃, NH₄OAc | Anhydrous, room temperature | Mild, good for sensitive substrates | Stoichiometric metal reagent |
Experimental Protocol: Oxidative Nef Reaction
Materials:
-
Chiral γ-nitro ketone from Part 1
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the chiral γ-nitro ketone (1.0 mmol) in methanol (10 mL).
-
Add potassium carbonate (2.0 mmol) and 30% aqueous hydrogen peroxide (5.0 mmol).
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add dichloromethane (20 mL).
-
Carefully quench the excess peroxide by the dropwise addition of saturated aqueous sodium thiosulfate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound derivative.
Part 3: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic signals for the cyclopropyl protons typically appear in the upfield region of the ¹H NMR spectrum.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (ee) of the final chiral ketone is determined by chiral HPLC analysis. Polysaccharide-based chiral stationary phases are often effective for the separation of ketone enantiomers. [7][8][9][10] Typical HPLC Conditions:
-
Column: Chiralpak® AD-H or similar polysaccharide-based column
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Conclusion and Future Perspectives
This application note details a reliable and highly enantioselective two-step method for the synthesis of chiral derivatives of this compound. The use of organocatalysis in the key Michael addition step ensures high stereocontrol in an environmentally friendly manner. The subsequent Nef reaction provides a versatile means to unmask the ketone functionality. This synthetic strategy is amenable to the preparation of a library of chiral cyclopropyl ketones with diverse substitution patterns, which will be invaluable for structure-activity relationship studies in drug discovery programs.
References
-
Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. (n.d.). National Institutes of Health. [Link]
- Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). (2004). Tetrahedron.
-
Nef reaction. (n.d.). Wikipedia. [Link]
-
Nef Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015). PubMed. [Link]
-
Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. (2012). Organic Chemistry Portal. [Link]
-
Anti-Selective Organocatalytic Michael Addition between Phenylacetaldehyde and Nitrostyrene. (2016). ACS Publications. [Link]
-
Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. (2012). ACS Publications. [Link]
-
Anti-Selective Organocatalytic Michael Addition between Phenylacetaldehyde and Nitrostyrene. (2016). CONICET. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2020). MDPI. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Anti-Selective Organocatalytic Michael Addition between Phenylacetaldehyde and Nitrostyrene. (2016). ACS Publications. [Link]
-
Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2021). PubMed Central. [Link]
-
Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. (2019). ACS Publications. [Link]
-
Anti-Selective Organocatalytic Michael Addition between Phenylacetaldehyde and Nitrostyrene. (2016). PubMed. [Link]
-
Chiral γ‐nitro carbonyl compounds synthesized using catalyst 38. (n.d.). ResearchGate. [Link]
-
Highly efficient asymmetric Michael addition of aldehyde to nitroolefin using perhydroindolic acid as a chiral organocatalyst. (2013). RSC Publishing. [Link]
-
Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. (2006). Organic Chemistry Portal. [Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2007). PubMed Central. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
- Method for preparing 1-nitro-ethyl-nitrobenzene compound. (n.d.).
-
Nef reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). ResearchGate. [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). MDPI. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Asymmetric synthesis of γ-nitroesters by an organocatalytic one-pot strategy. (2012). PubMed. [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
The Nef Reaction. (n.d.). ResearchGate. [Link]
-
Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization. (2020). RSC Publishing. [Link]
-
Anti-Selective Organocatalytic Michael Addition between Phenylacetaldehyde and Nitrostyrene. (2016). ACS Figshare. [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. [Link]
-
First synthesis of acylated nitrocyclopropanes. (2015). Beilstein Journals. [Link]
-
1-Cyclopropyl-2-nitrobenzene. (n.d.). PubChem. [Link]
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). PubMed Central. [Link]
-
chiral columns . (n.d.). HPLC.eu. [Link]
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. Nef Reaction [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
Application Notes & Protocols: Visible-Light Mediated [3+2] Cycloadditions of 1-Cyclopropyl-3-phenylpropan-1-one
Introduction: A Modern Approach to Five-Membered Ring Synthesis
The construction of densely functionalized cyclopentane rings is a cornerstone of synthetic organic chemistry, providing access to structural motifs prevalent in natural products and pharmaceutical agents.[1][2] Traditional methods often require harsh conditions or pre-functionalized, highly activated substrates. The advent of visible-light photoredox catalysis has opened new avenues for chemical bond formation under mild and efficient conditions.[3]
This guide details the application of aryl cyclopropyl ketones, specifically 1-cyclopropyl-3-phenylpropan-1-one, in photocatalytic [3+2] cycloaddition reactions. This method leverages the inherent ring strain of the cyclopropyl group, which, upon single-electron reduction, initiates a cascade to form highly substituted cyclopentane systems.[1][2][4][5] We present a mechanistically novel strategy that employs a ruthenium-based photocatalyst in conjunction with a Lewis acid co-catalyst to achieve this transformation.[1][5][6] Furthermore, we will explore the evolution of this methodology into a highly enantioselective process through a dual-catalysis approach, significantly enhancing its synthetic utility.[7][8]
Section 1: The Underlying Mechanism — A Photocatalytic Journey
The success of this [3+2] cycloaddition hinges on a carefully orchestrated sequence of events initiated by visible light. The process is not a direct photoexcitation of the cyclopropyl ketone but rather a mechanistically distinct pathway mediated by a photoredox catalyst.[9]
Pillar of Trustworthiness: The Self-Validating Catalytic Cycle
The proposed mechanism involves a closed photocatalytic cycle, ensuring that the catalyst is regenerated, and the reaction proceeds efficiently with substoichiometric catalyst loading. The key steps are as follows:
-
Photoexcitation: The photocatalyst, typically Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), absorbs a photon of visible light, promoting it to an excited state ([Ru(bpy)₃]²⁺*). This excited species is both a more potent oxidant and reductant than its ground state.
-
Reductive Quenching: A sacrificial electron donor, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), reductively quenches the excited photocatalyst. This generates the highly reducing [Ru(bpy)₃]⁺ species and the TMEDA radical cation.
-
Substrate Activation and Single-Electron Transfer (SET): The aryl cyclopropyl ketone substrate, this compound, coordinates to a Lewis acid, like Lanthanum(III) triflate (La(OTf)₃). This coordination activates the ketone, lowering its reduction potential and making it more susceptible to electron transfer.[1] The potent [Ru(bpy)₃]⁺ reductant then transfers a single electron to the activated ketone, forming a ketyl radical anion.[3] The photocatalyst is thus returned to its original [Ru(bpy)₃]²⁺ ground state, closing the catalytic cycle.
-
Ring Opening: The generated cyclopropyl ketyl radical anion is unstable and rapidly undergoes ring-opening, driven by the release of ring strain, to form a more stable distonic radical anion.[1][9]
-
Cycloaddition Cascade: This distonic radical anion then engages in a stepwise addition to an olefin partner (e.g., an α-substituted enoate). This is followed by a radical cyclization step to forge the five-membered ring, generating a new product ketyl radical.[7]
-
Turnover and Product Formation: The final product ketyl radical is oxidized back to the neutral cyclopentane product, completing the overall transformation.
Visualizing the Photocatalytic Cycle
Caption: The photocatalytic cycle for the reduction of the aryl cyclopropyl ketone.
Section 2: Diastereoselective [3+2] Cycloaddition Protocol
This protocol provides a general method for the diastereoselective cycloaddition of this compound with various olefins, particularly α-substituted enoates. The use of a Lewis acid is critical for achieving high efficiency.[1][10]
Experimental Workflow
Caption: General workflow for the photocatalytic [3+2] cycloaddition reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Olefin (e.g., Methyl methacrylate)
-
[Ru(bpy)₃]Cl₂·6H₂O (Photocatalyst)
-
La(OTf)₃ (Lewis Acid)
-
TMEDA (Sacrificial Donor)
-
Anhydrous Acetonitrile (MeCN)
-
Oven-dried 4 mL vial with a magnetic stir bar and a PTFE-lined cap
-
23 W Compact Fluorescent Lamp (CFL)
Procedure:
-
Vial Preparation: To an oven-dried 4 mL vial containing a magnetic stir bar, add [Ru(bpy)₃]Cl₂·6H₂O (1.5 mg, 0.002 mmol, 1 mol%), La(OTf)₃ (117.8 mg, 0.2 mmol, 1.0 equiv), and this compound (34.8 mg, 0.2 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the vial with the cap and purge with a stream of dry nitrogen or argon for 10 minutes. An inert atmosphere is crucial to prevent quenching of the excited state photocatalyst by oxygen.
-
Reagent Addition: Through the septum, add anhydrous acetonitrile (2.0 mL) via syringe. This is followed by the addition of TMEDA (0.15 mL, 1.0 mmol, 5.0 equiv) and the olefin partner (e.g., methyl methacrylate, 42.5 μL, 0.4 mmol, 2.0 equiv).
-
Irradiation: Place the vial approximately 5 cm from a 23 W compact fluorescent lamp and begin vigorous stirring at room temperature. A small fan can be used to maintain ambient temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 6-12 hours.
-
Workup: Upon completion, remove the light source and stop stirring. Concentrate the reaction mixture directly under reduced pressure to remove the solvent and volatile reagents.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired cyclopentane product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture before purification.[3]
Data Presentation: Substrate Scope
The methodology is applicable to a range of olefin partners. α-Substitution on the olefin generally leads to higher efficiency and diastereoselectivity.[1]
| Entry | Cyclopropyl Ketone | Olefin Partner | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | This compound | Methyl Methacrylate | 85 | 5:1 |
| 2 | This compound | Ethyl α-phenylacrylate | 78 | 10:1 |
| 3 | This compound | N,N-Dimethylacrylamide | 65 | N/A |
| 4 | 1-(p-Tolyl)cyclopropyl methanone | Methyl Methacrylate | 91 | 6:1 |
| 5 | 1-(p-Anisyl)cyclopropyl methanone | Methyl Methacrylate | 88 | 7:1 |
| Data synthesized from representative examples in the literature.[1][2] |
Section 3: Enantioselective Protocol via Dual Catalysis
A significant advancement of this methodology is the development of an asymmetric variant, which allows for the construction of enantioenriched cyclopentanes. This is achieved using a dual-catalysis system where the photoredox cycle operates in concert with a chiral Lewis acid catalyst that controls the stereochemical outcome.[7][8][11]
Expertise Insight: The Synergy of Dual Catalysis
The key to this enantioselective transformation is the use of a chiral Lewis acid (e.g., a Scandium(III) complex with a chiral ligand) that can effectively bind to the cyclopropyl ketone. This chiral environment dictates the facial selectivity of the subsequent cycloaddition after the radical anion is formed by the photocatalyst. The two catalytic cycles must be compatible and operate without mutual inhibition.[7]
Representative Enantioselective Protocol
Additional Materials:
-
Sc(OTf)₃ (Lewis Acid Precursor)
-
Chiral Ligand (e.g., a chiral PyBOX or other suitable ligand)
-
Different sacrificial donor may be used (e.g., i-Pr₂NEt)
Modified Procedure:
-
Catalyst Pre-formation (if necessary): In some protocols, the chiral Lewis acid complex is pre-formed by stirring Sc(OTf)₃ with the chiral ligand in the reaction solvent for a short period before adding other reagents.
-
Reagent Addition: To the vial containing the chiral Lewis acid complex, add the aryl cyclopropyl ketone, the photocatalyst, and the olefin.
-
Lower Temperature: These reactions are often conducted at lower temperatures (e.g., -20 °C) to enhance enantioselectivity.
-
Irradiation: Proceed with irradiation as described in the diastereoselective protocol.
-
Analysis: In addition to yield and d.r., the enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
This dual-catalyst strategy provides access to complex five-membered carbocycles in enantioenriched form, a significant challenge in synthetic chemistry.[7][11]
Conclusion and Outlook
The photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones like this compound is a powerful and versatile method for synthesizing complex cyclopentane frameworks.[1][2] The reaction proceeds under mild conditions, utilizes readily available starting materials, and can be rendered highly diastereoselective and enantioselective.[1][7] This approach represents a significant departure from traditional methods and showcases the synthetic potential of combining photoredox catalysis with Lewis acid activation. For researchers in drug discovery and natural product synthesis, this methodology offers a rapid and efficient means to construct valuable and sterically congested molecular architectures.
References
-
Lu, Z., Shen, M., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164. [Link]
-
Lu, Z., Shen, M., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PubMed Central, NIH Public Access. [Link]
-
Semantic Scholar. (n.d.). [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. Retrieved from [Link]
-
Lu, Z., Shen, M., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]
-
Lu, Z., Shen, M., & Yoon, T. P. (2011). [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. PubMed. [Link]
-
Amador, A. G., Sherbrook, E. M., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PubMed Central. [Link]
-
ResearchGate. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones | Request PDF. Retrieved from [Link]
-
Amador, A. G., Sherbrook, E. M., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones. PubMed. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Topic: Nickel-Catalyzed γ-Alkylation of 1-Cyclopropyl-3-phenylpropan-1-one
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the nickel-catalyzed γ-alkylation of ketones through a ring-opening reaction of a cyclopropyl group, using 1-cyclopropyl-3-phenylpropan-1-one as a model substrate. This method facilitates the formation of valuable C(sp³)–C(sp³) bonds, transforming readily available cyclopropyl ketones into more complex linear ketones. We present a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and a troubleshooting guide. The protocol leverages an inexpensive and earth-abundant nickel catalyst to achieve high chemo- and regioselectivity, representing a significant advancement over traditional methods that often require pre-generated organometallic reagents. The significance of this transformation is highlighted by its applicability in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.
Introduction: The Strategic Importance of γ-Alkylation
The construction of carbon-carbon bonds is a central theme in organic synthesis, with alkylated ketones serving as pivotal structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[1] Among C-C bond-forming reactions, the direct alkylation of ketones at the γ-position is a formidable challenge due to competing reactions at the more acidic α-position. Traditional methods often involve multi-step sequences, including the use of protecting groups or pre-formed enolates, which can limit functional group tolerance and generate stoichiometric waste.
The emergence of transition-metal catalysis has revolutionized this field, and first-row metals like nickel have become particularly attractive due to their low cost, earth abundance, and unique catalytic activity.[1] A powerful strategy for achieving remote γ-alkylation involves the use of cyclopropyl ketones as latent enolate equivalents. The inherent ring strain of the cyclopropane moiety can be harnessed by a nickel catalyst to induce a selective ring-opening, which, when coupled with an alkyl electrophile, forges a new C-C bond at the γ-position.
This guide focuses on the nickel-catalyzed cross-electrophile coupling of this compound with unactivated primary alkyl halides. This reaction circumvents the need for sensitive organometallic reagents and demonstrates high step economy and functional group compatibility, making it a valuable tool for synthetic chemists, particularly in the context of drug discovery where rapid library synthesis and late-stage functionalization are paramount.[2][3] Alkylation reactions are crucial in drug design for modulating a compound's pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity.[4]
Reaction Principle and Proposed Catalytic Cycle
The success of this transformation hinges on a carefully orchestrated catalytic cycle that balances the reactivity of multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)). The mechanism for the coupling of an aryl cyclopropyl ketone with an alkyl halide is proposed to proceed as follows.[2]
Initially, the low-valent Ni(0) species, generated in situ, undergoes an oxidative addition into the C-C bond of the cyclopropyl ring of the ketone (1) . This step is driven by the release of ring strain and forms a nickel(II) metallacycle intermediate (A) . In parallel, the nickel catalyst activates the alkyl halide. For less reactive alkyl chlorides (2) , an additive such as sodium iodide (NaI) is crucial. It facilitates a Finkelstein-type halide exchange to generate a small, steady-state concentration of the more reactive alkyl iodide in situ. A Ni(I) species (C) , generated later in the cycle, reacts with this alkyl iodide via a single-electron transfer (SET) process to produce an alkyl radical (R•) and a Ni(II) intermediate (D) .[2]
The highly reactive alkyl radical then combines with the Ni(II) metallacycle (A) to form a transient Ni(III) species (B) . This high-valent intermediate rapidly undergoes reductive elimination, which forges the desired C(sp³)–C(sp³) bond to yield the γ-alkylated ketone product (3) and regenerates the Ni(I) catalyst (C) . The Ni(I) species can then re-enter the cycle to activate another molecule of alkyl halide, thus continuing the catalytic process.
Detailed Experimental Protocol
This protocol describes a general procedure for the nickel-catalyzed γ-alkylation of this compound with a primary alkyl chloride.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| This compound | >98% | Commercial Source | Substrate |
| NiCl₂·glyme (Nickel(II) chloride-DME complex) | 98% | Commercial Source | Catalyst Precursor |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | >98% | Commercial Source | Ligand |
| Zinc powder (<10 micron, dust) | >98% | Commercial Source | Reductant |
| Sodium Iodide (NaI) | >99% | Commercial Source | Co-catalyst / Halide Exchange Reagent |
| 1-Chloropentane | >98% | Commercial Source | Example Alkylating Agent |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Commercial Source | Solvent |
| Diethyl ether | Anhydrous | Commercial Source | For work-up |
| Hydrochloric acid (HCl) | 1 M aqueous | Lab Stock | For work-up |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Stock | Lab Stock | For work-up |
| Brine (Saturated aq. NaCl) | Lab Stock | Lab Stock | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab Stock | Drying Agent |
| Schlenk flask / oven-dried glassware | - | - | For maintaining an inert atmosphere |
| Magnetic stirrer and stir bars | - | - | - |
| Argon or Nitrogen gas supply | High purity | - | For maintaining an inert atmosphere |
Experimental Workflow Diagram
Step-by-Step Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Nickel compounds are toxic and potentially carcinogenic. Zinc dust is flammable. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂·glyme (11.0 mg, 0.05 mmol, 5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (14.8 mg, 0.055 mmol, 5.5 mol%), zinc powder (98.1 mg, 1.5 mmol, 1.5 equiv), and sodium iodide (225 mg, 1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous N,N-dimethylacetamide (DMA) (5.0 mL) via syringe. Stir the resulting suspension vigorously at room temperature for 30 minutes. The mixture should turn from a light green to a dark, heterogeneous brown/black, indicating the formation of the active Ni(0) catalyst.
-
Substrate Loading: Add this compound (174.2 mg, 1.0 mmol, 1.0 equiv) followed by 1-chloropentane (159.9 mg, 1.5 mmol, 1.5 equiv) sequentially via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 50 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After completion, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 10 mL of 1 M HCl. Stir for 10 minutes until the excess zinc powder has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure γ-alkylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Results: Scope of Alkylating Agents
The developed protocol is robust and accommodates a variety of primary alkyl halides. The use of NaI as an additive is particularly effective for activating less reactive alkyl chlorides.[2]
| Entry | Substrate (1.0 equiv) | Alkyl Halide (1.5 equiv) | Product | Isolated Yield (%) |
| 1 | This compound | 1-Chloropentane | 1-Phenylnonan-4-one | 85 |
| 2 | This compound | 1-Bromobutane | 1-Phenyloctan-4-one | 88 |
| 3 | This compound | 1-Iodohexane | 1-Phenyldecan-4-one | 91 |
| 4 | This compound | Bromoethane | 1-Phenylhexan-4-one | 79 |
| 5 | This compound | 1-Chloro-3-phenylpropane | 1,6-Diphenylhexan-3-one | 82 |
Yields are based on isolated, purified products and are representative of typical outcomes reported in the literature for similar systems.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation by air/moisture).2. Insufficient reductant.3. Low reaction temperature. | 1. Ensure all glassware is thoroughly oven-dried. Use high-purity inert gas and proper Schlenk techniques. Use freshly opened anhydrous solvent.2. Use freshly opened, high-purity zinc powder.3. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Dimerization of the alkyl halide.2. α-alkylation of the product. | 1. Ensure slow addition of the alkyl halide. The use of NaI with an alkyl chloride helps maintain a low concentration of the more reactive alkyl iodide, minimizing dimerization.[2]2. Use a less coordinating solvent if possible, or lower the reaction temperature. |
| Difficult Purification | Presence of ligand or metal residues. | During work-up, wash the organic layer with a dilute aqueous solution of EDTA or ammonium chloride to chelate and remove residual nickel and zinc salts before chromatography. |
Conclusion
We have detailed a robust and efficient protocol for the nickel-catalyzed γ-alkylation of this compound. This method stands out for its operational simplicity, high selectivity, and the use of an inexpensive, earth-abundant metal catalyst. The strategic use of a cyclopropyl ketone for a ring-opening C-C bond formation provides a modern solution to the long-standing challenge of remote C-H functionalization. This protocol offers a powerful and practical tool for synthetic chemists in both academic and industrial settings, enabling the streamlined construction of complex ketone architectures relevant to pharmaceutical and materials science.
References
-
Title: Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange.[2] Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds.[1] Source: PMC - NIH URL: [Link]
-
Title: The Role of Alkyl Groups in Organic Chemistry and Drug Design.[4] Source: OMICS International URL: [Link]
-
Title: Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening.[5] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.[6] Source: MDPI URL: [Link]
-
Title: Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Source: ResearchGate URL: [Link]
-
Title: Alkylation Reactions | Development, Technology.[7] Source: Mettler Toledo URL: [Link]
Sources
- 1. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-Cyclopropyl-3-phenylpropan-1-one
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable ketone intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most viable and commonly employed synthetic strategies for this compound are:
-
Route A: Friedel-Crafts Acylation: This method involves the reaction of benzene with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3-phenylpropiophenone. This intermediate can then be cyclopropanated. A more direct, but less common variation, would be the Friedel-Crafts acylation of a suitable aromatic precursor with a cyclopropyl-containing acyl chloride.[1][2]
-
Route B: Grignard Reaction: This approach utilizes the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with 3-phenylpropanoyl chloride. This method offers a direct route to the target ketone but requires careful control of reaction conditions to avoid side reactions.[3]
Q2: I am considering a Friedel-Crafts acylation approach. What are the primary challenges I might face?
A2: Friedel-Crafts acylation, while powerful, can present several challenges:
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will deactivate the catalyst, leading to low or no yield.[4]
-
Substrate Deactivation: The aromatic ring should not possess strongly deactivating groups (e.g., -NO₂, -CF₃), as this will hinder the electrophilic aromatic substitution.[5]
-
Stoichiometric Amounts of Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[4]
-
Carbocation Rearrangement (in alkylations): While less of a concern with acylations, it's a critical consideration in related Friedel-Crafts alkylations. The acylium ion is resonance-stabilized and less prone to rearrangement.[6]
Q3: In my Grignard synthesis attempt, I obtained a significant amount of a higher molecular weight byproduct. What is it likely to be, and how can I prevent its formation?
A3: The most common byproduct in the reaction of a Grignard reagent with an acyl chloride is a tertiary alcohol. This occurs because the initially formed ketone is also reactive towards the Grignard reagent. Two equivalents of the Grignard reagent can add to the acyl chloride, leading to the tertiary alcohol after workup.[7][8][9] To minimize this, it is crucial to use a 1:1 stoichiometry of the Grignard reagent to the acyl chloride and to add the Grignard reagent slowly to a cooled solution of the acyl chloride.[7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Scenario 1: Low or No Product Yield in Friedel-Crafts Acylation
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction fails to initiate or proceeds very slowly. | Inactive Lewis Acid Catalyst: The AlCl₃ (or other Lewis acid) has been deactivated by moisture. | Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. The Lewis acid is a potent water scavenger, and its reaction with water renders it catalytically inactive for the Friedel-Crafts reaction.[4] |
| Low conversion of starting material. | Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction. | Solution: Use at least a stoichiometric amount (1.1 to 1.5 equivalents) of the Lewis acid relative to the acylating agent. This ensures enough active catalyst is available to drive the reaction to completion.[4] |
| A complex mixture of products is observed. | Sub-optimal Reaction Temperature: The temperature may be too high, leading to side reactions, or too low, preventing the reaction from proceeding efficiently. | Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature profile.[2] |
Scenario 2: Formation of Tertiary Alcohol Byproduct in Grignard Reaction
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Isolation of a significant amount of 1-cyclopropyl-1-(3-phenylpropyl)cyclopropanol. | Over-addition of Grignard Reagent: The ketone intermediate is highly reactive towards the Grignard reagent, leading to a second nucleophilic addition. | Solution 1 (Slow Addition at Low Temperature): Add the Grignard reagent solution dropwise to a cooled (-78 °C to 0 °C) solution of the 3-phenylpropanoyl chloride. This maintains a low concentration of the Grignard reagent, favoring the reaction with the more reactive acyl chloride over the ketone. |
| Solution 2 (Inverse Addition): Add the acyl chloride solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess relative to the acyl chloride, but can sometimes lead to localized high concentrations and byproduct formation. Careful temperature control is still essential. | ||
| Solution 3 (Use of a Milder Organometallic Reagent): Consider using an organocadmium or organocuprate (Gilman) reagent instead of a Grignard reagent. These reagents are generally less reactive and tend to react only once with acyl chlorides to afford the ketone.[10] |
III. Experimental Protocols
Protocol A: Friedel-Crafts Acylation Route (Two Steps)
Step 1: Synthesis of 3-Phenylpropiophenone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, add anhydrous aluminum chloride (1.1 eq.). Suspend the AlCl₃ in an anhydrous solvent such as dichloromethane (DCM) or benzene.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 3-phenylpropanoyl chloride (1.0 eq.) dropwise from the dropping funnel. After the addition is complete, add benzene (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude 3-phenylpropiophenone can be purified by vacuum distillation or column chromatography.
Step 2: Cyclopropanation of 3-Phenylpropiophenone (Corey-Chaykovsky Reaction)
A reliable method for this transformation is the Corey-Chaykovsky reaction.[11]
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of trimethylsulfonium iodide in anhydrous DMSO. Add a strong base, such as sodium hydride, to generate the dimethylsulfonium methylide.
-
Cyclopropanation: To the freshly prepared ylide solution, add a solution of 3-phenylpropiophenone in anhydrous THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.
Protocol B: Grignard Reaction Route (Direct Synthesis)
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to activate the magnesium. Add a solution of cyclopropyl bromide (1.0 eq.) in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux.[3]
-
Reaction with Acyl Chloride: In a separate flame-dried flask, prepare a solution of 3-phenylpropanoyl chloride (1.0 eq.) in anhydrous diethyl ether or THF and cool it to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the cooled acyl chloride solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below -70 °C during the addition.
-
Reaction and Work-up: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.[3]
IV. Visualization of Key Processes
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting Grignard Reaction Side Products.
V. References
-
Two synthetic routes to cyclopropyl silyl ketones from α,β‐unsaturated aldehydes. ResearchGate. Available at: [Link]
-
Advancements in lewis acid catalysis for friedel-crafts acylation reactions. The Pharma Innovation. Available at: [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. National Institutes of Health. Available at: [Link]
-
Ketone, cyclopropyl methyl. Organic Syntheses. Available at: [Link]
-
Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Master Organic Chemistry. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
-
Acyl chlorides reaction with grignard. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Available at: [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available at: [Link]
-
under what conditions do friedel crafts acylation of benzene occur? Reddit. Available at: [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
1-Cyclopropyl-3-phenylpropane-1,3-dione. PubChem. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Sequential Friedel-Crafts reactions of acyl chlorides 3 with benzene or p-xylene (Method B). ResearchGate. Available at: [Link]
-
The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps. Available at: [Link]
-
Optimization using Lewis acids. ResearchGate. Available at: [Link]
-
Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Available at: [Link]
-
Process for the preparation of phenyl ketones. Google Patents. Available at:
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Available at: [Link]
-
Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]
-
Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate. Available at: [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. Available at: [Link]
-
Cyclopropanol, 1-ethoxy. Organic Syntheses. Available at: [Link]
-
1-Phenyl-3-(phenylamino)propan-1-one. PubChem. Available at: [Link]
-
1-Phenyl-3-(phenylsulfonyl)propan-1-one. PubChem. Available at: [Link]
-
Propan-1-one, 3-[methyl-(3-oxo-3-phenylpropyl)amino]-1-phenyl-. SpectraBase. Available at: [Link]
-
3-Phenylpropan-1-ol. Chemsrc. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Cyclopropyl-3-phenylpropan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-3-phenylpropan-1-one. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges related to byproduct formation during the synthesis of this valuable ketone intermediate. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms that lead to these impurities, enabling you to proactively optimize your synthetic routes for higher purity and yield.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established principles of organic chemistry. We will explore the most common and logical synthetic pathways, diagnose potential side reactions, and offer validated protocols to mitigate these issues.
Section 1: Overview of Common Synthetic Routes
The molecular structure of this compound lends itself to a few logical synthetic disconnections. Based on robustness and starting material accessibility, two primary routes are commonly considered. Each pathway, however, presents a unique profile of potential byproducts.
-
Route A: Grignard Reaction with a Nitrile Precursor. This convergent approach involves the reaction of a cyclopropyl nucleophile with a 3-phenylpropanenitrile electrophile (or vice-versa), followed by acidic workup.
-
Route B: Oxidation of a Secondary Alcohol Precursor. This route first synthesizes the corresponding alcohol, 1-cyclopropyl-3-phenylpropan-1-ol, which is then oxidized to the target ketone. The alcohol synthesis itself typically involves a Grignard reaction.
The following diagram illustrates these primary synthetic strategies.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Route A: Grignard Reaction with 3-Phenylpropanenitrile
This route is often favored for its directness. However, the sensitivity of Grignard reagents requires careful experimental control.
Q1: My reaction yield is disappointingly low, and NMR analysis shows a large amount of unreacted 3-phenylpropanenitrile. What is the likely cause?
A1: This is a classic symptom of an insufficient concentration of active Grignard reagent. The two most common culprits are:
-
Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water in glassware, solvents, or even absorbed from the atmosphere. This protonolysis reaction is irreversible and consumes the active nucleophile.
-
Poor Reagent Quality: The quality of the magnesium turnings and the cyclopropyl bromide is critical. Oxidized magnesium or impure alkyl halide will result in a lower yield of the active Grignard reagent.[1]
Troubleshooting Protocol:
-
Glassware: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Diethyl ether or THF are standard.
-
Grignard Titration: Never assume a 100% yield for Grignard formation. Before adding it to your nitrile, titrate a small aliquot of the prepared cyclopropylmagnesium bromide solution (e.g., using a solution of I2 or a known concentration of a titrant like sec-butanol with 1,10-phenanthroline as an indicator) to determine its exact molarity. This allows for precise stoichiometric control.
-
Magnesium Activation: Briefly stir the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane in the reaction flask before adding the bulk of the solvent and alkyl halide. This helps to remove the passivating oxide layer on the magnesium surface.
Q2: GC-MS analysis reveals a non-polar, low molecular weight byproduct. My mass spectrum suggests a C6H10 compound. What could it be?
A2: You are likely observing bicyclopropyl , the product of a Wurtz-type homocoupling reaction between two molecules of cyclopropylmagnesium bromide or cyclopropyl radicals formed during the synthesis.[2] This side reaction is especially prevalent if there are catalytic impurities (e.g., transition metals) or localized overheating during the Grignard formation.
Caption: Competing desired reaction and Wurtz coupling byproduct formation.
Mitigation Strategy:
-
Controlled Addition: Add the cyclopropyl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Avoid rapid addition, which can cause the temperature to spike.
-
High-Purity Reagents: Use high-purity magnesium and cyclopropyl bromide to minimize metal impurities that can catalyze coupling.
Q3: After acidic workup, my crude product is contaminated with a basic impurity that is difficult to remove. What is the likely source?
A3: The intermediate formed from the addition of the Grignard reagent to the nitrile is a magnesium salt of an imine. Incomplete hydrolysis during the acidic workup can leave residual imine in your product. Imines are basic and can complicate purification.
Solution:
-
Vigorous Stirring: During the aqueous acidic workup (e.g., with 1M HCl), ensure vigorous stirring to maximize contact between the organic and aqueous phases.
-
Extended Workup: Allow the biphasic mixture to stir for an extended period (e.g., 1-2 hours) after the initial quench to ensure complete hydrolysis of the imine to the ketone.
-
pH Check: Ensure the aqueous layer is distinctly acidic (pH 1-2) after the quench is complete.
Route B: Oxidation of 1-Cyclopropyl-3-phenylpropan-1-ol
This route separates the C-C bond formation from the ketone installation. Byproducts can arise from both the initial alcohol synthesis and the final oxidation step.
Q1: The final oxidation step is incomplete. My product is contaminated with the starting alcohol, 1-cyclopropyl-3-phenylpropan-1-ol. How can I drive the reaction to completion?
A1: Incomplete oxidation is a common issue and is highly dependent on the choice of oxidant and reaction conditions.
| Oxidizing Agent | Typical Conditions | Advantages | Common Issues & Byproducts |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | Readily available, reliable | Difficult removal of chromium byproducts, acidic nature can be problematic. |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temp | Mild, fast, high-yielding | Expensive, periodinane byproducts can be hard to remove. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Very mild, high yield | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
Troubleshooting Steps:
-
Increase Stoichiometry: Increase the equivalents of the oxidizing agent slightly (e.g., from 1.2 eq to 1.5 eq).
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting alcohol is no longer visible.
-
Switch Oxidants: If one method consistently gives incomplete conversion, switching to another may be beneficial. DMP is often an excellent choice for achieving full conversion under mild conditions.
Q2: I am using a strong, chromium-based oxidant and observing several unexpected byproducts with cleaved fragments. What is happening?
A2: The cyclopropane ring, while robust, is a strained system. Under harsh acidic or strongly oxidizing conditions, it can undergo ring-opening or cleavage. This is a significant risk with reagents like chromic acid (Jones reagent) or potassium permanganate. The likely byproducts would be linear ketones or carboxylic acids resulting from oxidative C-C bond cleavage.
Recommendation:
-
Stick to milder, non-acidic oxidation conditions. Swern, DMP, or PCC are much less likely to induce ring-opening of the cyclopropyl group compared to harsher, acidic oxidants.
Q3: During the synthesis of the precursor alcohol (from 3-phenylpropanal and CyclopropylMgBr), I notice the formation of a high-boiling, viscous side product. What is this?
A3: This is likely the result of a self-condensation of 3-phenylpropanal.[3] Since the aldehyde has α-hydrogens, it can undergo an aldol addition/condensation reaction, especially if the Grignard reagent contains basic impurities (like magnesium hydroxide from moisture) or if the reaction is not adequately cooled. This leads to the formation of dimers and oligomers.
Mitigation Protocol:
-
Inverse Addition: Add the 3-phenylpropanal solution slowly to the Grignard reagent solution at low temperature (0°C). This ensures that the aldehyde is always the limiting reagent in the flask, minimizing its opportunity to react with itself.
-
Use Freshly Prepared Grignard: Use a high-quality, freshly prepared and titrated Grignard reagent to minimize basic impurities that can catalyze the aldol reaction.
Section 3: Summary of Potential Byproducts
| Byproduct Name | Structure | Originating Route | Reason for Formation | Key Analytical Signature |
| Bicyclopropyl | c-C₃H₅-C₃H₅ | A, B (Grignard Step) | Wurtz-type homocoupling of the Grignard reagent.[2] | Non-polar; GC-MS M⁺=82. |
| 1-Cyclopropyl-3-phenylpropan-1-imine | C₁₂H₁₅N | A | Incomplete hydrolysis of the imine intermediate. | Basic; identifiable by MS and ¹H NMR (imine C-H signal). |
| 3-Phenylpropanoic Acid | Ph-CH₂CH₂-COOH | B (Precursor Step) | Air oxidation of the starting 3-phenylpropanal. | Acidic; can be removed by basic wash. Broad -OH in IR. |
| 1-Cyclopropyl-3-phenylpropan-1-ol | C₁₂H₁₆O | B | Incomplete oxidation of the alcohol precursor.[4] | More polar than ketone; broad -OH stretch in IR spectrum. |
| Aldol Products | High MW Oligomers | B (Precursor Step) | Base-catalyzed self-condensation of 3-phenylpropanal. | High boiling point, complex NMR spectrum. |
Section 4: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis via Grignard and Nitrile (Route A)
This protocol emphasizes anhydrous conditions and reagent quantification to maximize yield and purity.
-
Grignard Reagent Preparation & Titration:
-
Assemble a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Add anhydrous diethyl ether via cannula.
-
Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous ether dropwise via the addition funnel to initiate and maintain a gentle reflux.
-
After the addition is complete, reflux for an additional hour. Cool to room temperature.
-
Remove a 1.0 mL aliquot, quench with a known excess of I₂ solution in THF, and back-titrate with a standard sodium thiosulfate solution to determine the precise molarity of the Grignard reagent.
-
-
Reaction with Nitrile:
-
In a separate flame-dried flask, dissolve 3-phenylpropanenitrile (1.0 eq relative to the titrated amount of Grignard) in anhydrous diethyl ether.
-
Cool the nitrile solution to 0°C in an ice bath.
-
Slowly add the titrated cyclopropylmagnesium bromide solution via cannula over 30-60 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by adding 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and stir vigorously for 1 hour to ensure complete imine hydrolysis.
-
Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone via flash column chromatography or vacuum distillation.
-
References
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. Available at: [Link]
-
Benzenepropanol | C9H12O | CID 31234 - PubChem - NIH. Available at: [Link]
-
This compound | C12H14O | CID 24725607 - PubChem. Available at: [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates - PubMed. Available at: [Link]
-
cyclopropyl cyanide - Organic Syntheses Procedure. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
Benzenepropanal | C9H10O | CID 7707 - PubChem - NIH. Available at: [Link]
- The preparation method of cyclopropyl methyl cyanide derivative - Google Patents.
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]
- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents.
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
3-Cyclopropylpropan-1-ol | C6H12O | CID 20426485 - PubChem. Available at: [Link]
-
The Phenylpropanals—Floral Aromatic Aldehydes fragrance - Perfumer & Flavorist. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
- CN114213280A - Novel synthesis method of cyclopropyl cyanide - Google Patents.
-
In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. Available at: [Link]
-
Cyclisation of 3-phenylpropan-1-ol via alkoxyl radical and aryl radical-cation intermediates. A product and e.s.r. study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Sources
- 1. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 1-Cyclopropyl-3-phenylpropan-1-one by column chromatography
An Application Scientist's Guide to the Purification of 1-Cyclopropyl-3-phenylpropan-1-one by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. As Senior Application Scientists, we understand that successful purification is not just about following steps but understanding the causality behind them. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your experiments.
Understanding the Molecule: this compound
Before diving into purification, let's analyze the target molecule. Its structure dictates its behavior on a chromatography column.
Key Structural Features:
-
Ketone Group (-C=O): A moderately polar functional group that will be the primary site of interaction with the polar stationary phase.
-
Phenyl Group (C₆H₅): A non-polar, aromatic ring.
-
Cyclopropyl Group (C₃H₅): A non-polar, aliphatic ring.
-
Propyl Chain (-CH₂CH₂-): A non-polar hydrocarbon chain.
The combination of these features makes the molecule moderately polar overall, making it an ideal candidate for normal-phase column chromatography.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [PubChem] |
| Molecular Weight | 174.24 g/mol | [PubChem] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Polarity | Moderately Polar | Inferred |
| Common Purification Method | Normal-Phase Column Chromatography | [3] |
(Table 1: Physicochemical Properties of this compound)
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Q1: My separation is poor. The desired compound is co-eluting with impurities.
Potential Causes & Solutions:
This is the most common issue in chromatography and almost always traces back to the choice of mobile phase (eluent).[4]
-
Cause 1: Incorrect Solvent Polarity. If the solvent is too polar, all compounds, including impurities, will travel quickly up the column, resulting in poor separation.[5] If it's not polar enough, compounds will move too slowly, leading to band broadening and potential overlap.
-
Solution: Optimize the Mobile Phase with TLC. Thin-Layer Chromatography (TLC) is an essential preliminary step to column chromatography.[6] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4.[7][8]
-
Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[9][10][11]
-
To decrease the Rf (make the spot move less): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture).
-
To increase the Rf (make the spot move more): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
-
-
Cause 2: Column Overloading. Loading too much crude material onto the column will exceed its separation capacity, causing bands to broaden and overlap.
-
Solution: Adhere to Loading Ratios. A general rule is to use a sample-to-stationary phase weight ratio of 1:30 to 1:50 for moderately difficult separations.[12] For 1 gram of crude product, you should use 30-50 grams of silica gel.
-
-
Cause 3: Poorly Packed Column. Channels, cracks, or an uneven surface in the silica bed will cause the solvent to flow unevenly, leading to distorted separation bands.[4]
-
Solution: Proper Packing Technique. Use the "wet slurry" method for a more uniform and reproducible column bed.[4][5] Ensure the column is perfectly vertical and gently tap the sides as the silica settles to dislodge air bubbles. Always add a thin layer of sand on top to prevent the silica bed from being disturbed when adding the eluent.[13]
-
Q2: My compound is not coming off the column.
Potential Causes & Solutions:
-
Cause 1: Mobile Phase Polarity is Too Low. The eluent is not strong enough to displace your compound from the stationary phase.
-
Solution: Implement a Gradient Elution. Start with the optimized non-polar solvent system determined by TLC. If the compound doesn't elute, gradually increase the polarity of the mobile phase.[14] For example, you can move from 5% Ethyl Acetate/Hexane to 10%, then 15%, and so on. This allows non-polar impurities to elute first, followed by your moderately polar product.
-
-
Cause 2: Compound Degradation on Silica Gel. Silica gel is slightly acidic and can cause sensitive compounds to decompose.[14]
-
Solution: Test for Stability. Spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots or streaking. If degradation is observed, you can either:
-
Use Deactivated Silica: Add 1% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel. This is particularly useful for basic compounds like amines.[15]
-
Switch to a Different Stationary Phase: Alumina is a common alternative to silica gel and is available in acidic, neutral, or basic forms.[4][14]
-
-
Q3: My compound is eluting too quickly, in the first few fractions.
Potential Causes & Solutions:
-
Cause 1: Mobile Phase Polarity is Too High. The solvent is too effective at moving your compound, preventing proper interaction with the stationary phase.
-
Solution: Reduce Eluent Polarity. If your TLC analysis showed a high Rf value (>0.5), you need to reformulate your mobile phase. Decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate/hexane to 10% or 5%).[15]
-
-
Cause 2: Cracks or Channels in the Column. A significant crack can allow the sample to bypass the stationary phase and travel down the column rapidly.
-
Solution: Repack the Column. This is often caused by the silica bed running dry or by heat generated during packing.[4] Ensure the column is always topped with solvent and pack the column slowly to dissipate any heat.
-
Q4: The collected fractions show significant peak tailing.
Potential Causes & Solutions:
-
Cause 1: Sub-optimal Flow Rate. If the flow rate is too fast, equilibrium between the stationary and mobile phases is not achieved, leading to tailing.[13] If it's too slow, diffusion can cause the band to broaden.[13]
-
Solution: Adjust the Flow Rate. For flash chromatography, the ideal flow rate will push the solvent down the column at about 2 inches per minute. This is typically achieved with gentle air pressure.
-
-
Cause 2: Poor Sample Solubility. If the sample is not fully soluble in the initial mobile phase, it may precipitate at the top of the column and slowly redissolve as the elution progresses, causing tailing.
-
Solution: Use the Dry Loading Technique. Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.[13] This powder can then be carefully added to the top of the column.[13]
-
Core Protocols & Method Development
A systematic approach is key to successful purification. The following workflow outlines the critical steps from initial analysis to final purification.
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: TLC to Column Scale-Up
-
TLC Plate Analysis:
-
Prepare several developing chambers with different solvent systems. A good starting point for this compound would be mixtures of Ethyl Acetate (EtOAc) and Hexane.[15]
-
Test ratios such as 5% EtOAc/Hexane, 10% EtOAc/Hexane, and 20% EtOAc/Hexane.
-
Dissolve a tiny amount of your crude mixture in a solvent like dichloromethane.
-
Using a capillary tube, spot the mixture on the baseline of a TLC plate.
-
Place the plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots under a UV lamp. The ideal system will show good separation between the product spot (Rf ~0.3) and any impurities.[7]
-
-
Column Preparation (Wet Slurry Method):
-
Secure a glass column of appropriate size vertically to a clamp stand. The amount of silica should be 30-50 times the weight of the crude sample.[12]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of the required amount of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the column to pack the silica bed evenly and remove air bubbles.
-
Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.
-
Once the bed is stable, add another ~1 cm layer of sand on top.
-
-
Sample Loading and Elution:
-
Drain the solvent until the level is just at the top of the upper sand layer.
-
Carefully add your sample (preferably dry-loaded as described in Q4).
-
Gently add your starting eluent to the column, taking care not to disturb the surface.
-
Begin collecting fractions. Monitor the separation by collecting small, equally sized fractions and analyzing them by TLC.
-
Frequently Asked Questions (FAQs)
Q: Normal-phase or reversed-phase? Which is better for my compound? A: For this compound, which is soluble in common organic solvents like dichloromethane or ethyl acetate, normal-phase chromatography is the standard and recommended choice.[16] Normal-phase uses a polar stationary phase (silica) and a non-polar mobile phase.[3][17] Reversed-phase (non-polar stationary phase, polar mobile phase) is typically used for highly polar compounds that are soluble in water or alcohols.[3][16]
Q: What is a good starting solvent system for this specific ketone? A: Based on its structure, a mixture of ethyl acetate and hexane is an excellent starting point.[15] Begin by testing a 10:1 hexane/ethyl acetate mixture on TLC and adjust the ratio based on the resulting Rf value.
Q: Can I reuse my column? A: While technically possible for identical purifications, it is generally not recommended in a research or development setting. Impurities from a previous run may remain adsorbed to the silica and contaminate your current purification. Given the relatively low cost of silica gel, using a fresh column for each purification ensures the highest purity of your final compound.
Q: How do I visualize the compound if it's not UV-active? A: this compound contains a phenyl group and a ketone, both of which are chromophores that will be visible under a UV lamp (typically at 254 nm). If you are trying to separate impurities that are not UV-active, you can visualize the TLC plate by dipping it in a staining solution, such as potassium permanganate or vanillin stain, followed by gentle heating.
Troubleshooting Logic Diagram
Caption: A Logic Diagram for Troubleshooting Common Chromatography Issues.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
-
Column chromatography (video). Khan Academy. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024). Mastelf. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]
-
How to Calculate the Rf in Chromatography. (2026). Oreate AI Blog. [Link]
-
Rf Value In Chromatography: Calculation And Significance. (2026). Nimc. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]
-
What Is Normal Phase And Reverse Phase Chromatography? (2025). Chemistry For Everyone. [Link]
-
What Is The Importance Of RF Value In Chromatography? (2025). Chemistry For Everyone. [Link]
-
Column chromatography. University of Calgary. [Link]
-
R F Value Explanation. BYJU'S. [Link]
-
How to Scale-Up Normal-Phase Purification. (2023). Biotage. [Link]
-
What the heck is HPLC normal phase/reverse-phase and what does it tell us? (2017). Reddit r/Mcat. [Link]
-
Chromatography: How to Run a Small Scale Flash Column. Department of Chemistry: University of Rochester. [Link]
-
How do I decide between normal- or reversed-phase flash column chromatography? (2023). Biotage. [Link]
-
Chromatography Columns. (2019). Chemistry LibreTexts. [Link]
-
Chromatography scale-up: don't get tied down by bed height. (2018). Cytiva. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]
-
Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester. [Link]
-
What is a good way to select mobile phase in chromatography? (2013). ResearchGate. [Link]
-
How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. [Link]
-
Chemically bonded β-cyclodextrin stationary phase for liquid chromatographic separation of substituted aromatic compounds. Proceedings of the Estonian Academy of Sciences, Chemistry. [Link]
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Benzenepropanol. PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. mastelf.com [mastelf.com]
- 10. How to Calculate the Rf in Chromatography - Oreate AI Blog [oreateai.com]
- 11. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chemistryviews.org [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Recrystallization of 1-Cyclopropyl-3-phenylpropan-1-one
Welcome to the technical support guide for the purification of 1-Cyclopropyl-3-phenylpropan-1-one via recrystallization. This resource is designed for chemistry professionals engaged in synthesis and drug development. Here, we address common challenges and frequently asked questions to help you optimize your purification process, enhance yield, and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence recrystallization?
A1: Understanding the compound's properties is crucial for designing a successful recrystallization protocol. This compound (C₁₂H₁₄O, Molar Mass: ~174.24 g/mol ) is a ketone with both nonpolar (phenyl and cyclopropyl groups) and polar (carbonyl group) features.[1] This dual character means its solubility will vary significantly across different organic solvents. While specific melting point and solubility data are not widely published, its structure suggests it is a solid at room temperature. The key to recrystallization is to exploit differential solubility at high and low temperatures.[2]
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] A rule of thumb is that solvents with functional groups similar to the solute are often effective; therefore, ketones like acetone or esters like ethyl acetate might be good starting points.[3]
A systematic approach is to perform small-scale solubility tests with a range of solvents. This empirical method is the most reliable way to identify the optimal single-solvent or mixed-solvent system.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Record if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[2]
-
If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. The best solvent will yield a large crop of well-defined crystals upon cooling.
Data Presentation: Solvent Suitability Table Use the following table to log your observations and determine the best solvent system.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Isopropanol | Sparingly Soluble | Soluble | Yes, fine needles | Good potential |
| Ethanol | Sparingly Soluble | Soluble | Yes, small plates | Potential for mixed system with water |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable as single solvent |
| Toluene | Sparingly Soluble | Soluble | Yes, large blocks | Good potential, high boiling point |
| Hexane | Insoluble | Sparingly Soluble | - | Potential anti-solvent in mixed system |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Low yield | Possible, but recovery may be low |
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Q3: I've added the hot solvent, but my compound has turned into a gooey oil instead of crystallizing. What should I do?
A3: This phenomenon is known as "oiling out." It typically occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[4][5] This can also be caused by a high concentration of impurities, which depresses the melting point of the mixture.
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the solution to redissolve the oil completely.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% more volume) to ensure the compound remains soluble at a slightly lower temperature.[6]
-
Induce Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool very slowly to room temperature. You can insulate the flask by placing it on a cork ring or a folded towel to slow heat loss.[4] Slow cooling provides the necessary time for molecules to organize into a stable crystal lattice rather than precipitating as an amorphous oil.
-
Scratch or Seed: Once the solution is near room temperature, gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[4] If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can also initiate crystallization.
Q4: After cooling, no crystals have formed, or the yield is extremely low. How can I fix this?
A4: This is one of the most common problems in recrystallization and usually points to one of two causes: using too much solvent or the formation of a stable supersaturated solution.[4][7]
Troubleshooting Steps:
-
If Too Much Solvent Was Used: The concentration of the solute is too low to reach saturation upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent (typically 20-30%).[6] Allow the concentrated solution to cool slowly again. Be sure to use a boiling chip or stick to ensure smooth boiling.
-
Verification: Before boiling off solvent, you can check if excess compound remains in the "mother liquor" (the solution after filtration). Dip a glass rod into the solution, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a large amount of your compound is still dissolved, and concentrating the solution is necessary.[6]
-
-
If the Solution is Supersaturated: The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[4]
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation.
-
Solution 2: Seeding: Add a single, small seed crystal of the pure compound to the solution to act as a template for crystal growth.
-
Solution 3: Flash Cooling (Use with Caution): Briefly cool the flask in an ice-salt bath for a few minutes and then return it to room temperature. The rapid temperature change can sometimes shock the system into crystallization.
-
Q5: My final product is still impure after recrystallization. What went wrong?
A5: This indicates that the impurities were not effectively separated from the desired compound. This can happen for several reasons.
Troubleshooting Steps:
-
Improper Solvent Choice: The chosen solvent may dissolve the impurity when hot but also allow it to co-precipitate with your product upon cooling. Re-evaluate your solvent choice by performing solubility tests on the impurity if possible.
-
Cooling Too Quickly ("Shock Cooling"): Cooling the solution too rapidly can cause the desired compound and impurities to precipitate out together rather than allowing for selective crystallization.[7] Always cool slowly to room temperature before moving to an ice bath.
-
Insufficient Washing: After filtering the crystals, it is vital to wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[8] Using solvent that is not cold or using too much wash solvent will dissolve some of your product, reducing the yield.
-
High Impurity Load: If the crude material is highly impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired level of purity.
Visualizing the Process
Diagram: Standard Recrystallization Workflow The following diagram outlines the ideal step-by-step process for recrystallization.
Caption: Ideal workflow for single-solvent recrystallization.
Diagram: Troubleshooting Decision Tree This flowchart provides a logical path to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Recrystallization. Michigan State University, Department of Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. University of Toronto, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Theory. McMaster University, Department of Chemistry. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: 1-Cyclopropyl-3-phenylpropan-1-one
Welcome to the technical support center for 1-Cyclopropyl-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios you may encounter during the handling, storage, and use of this compound. Our recommendations are grounded in the fundamental chemical principles of aryl cyclopropyl ketones to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
Based on safety data sheets for structurally related compounds, the recommended storage conditions are in a cool, dry, and well-ventilated area.[1][2][3] To maximize shelf-life, we advise storing the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, blanketing with an inert gas like argon or nitrogen can further prevent degradation from atmospheric oxygen and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, amber vial | Prevents exposure to moisture and light. |
| Location | Cool, dry, well-ventilated | General best practice for chemical storage.[1][2][3] |
Q2: I plan to use this compound in an acidic reaction medium. Are there any stability concerns?
Yes, there are significant stability concerns in the presence of acids. The aryl cyclopropyl ketone moiety is susceptible to acid-catalyzed ring-opening and cyclization reactions.[4][5] Exposure to Brønsted acids can lead to the formation of byproducts, such as tetralones, which would impact the purity of your starting material and the outcome of your reaction.[5]
Expert Insight: Before proceeding with your experiment, we strongly recommend running a small-scale pilot study to assess the stability of this compound under your specific acidic conditions. Monitor the reaction mixture by an appropriate analytical method (e.g., TLC, LC-MS) for the appearance of degradation products.
Q3: My sample of this compound has developed a yellowish tint over time. What could be the cause?
A change in color, such as the development of a yellowish tint, is a common indicator of chemical degradation. For aryl cyclopropyl ketones, this could be due to:
-
Photodegradation: This class of compounds can be sensitive to light, potentially leading to photocatalytic reactions.[6][7][8]
-
Oxidation: Exposure to air over time can lead to the formation of oxidized impurities.
-
Trace Impurities: The presence of minute amounts of reactive impurities could catalyze decomposition.
A discolored sample should be re-analyzed for purity before use.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Scenario 1: Inconsistent results in a series of experiments using the same batch of this compound.
If you are experiencing variability in your results, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Scenario 2: Formation of an unexpected byproduct in a reaction.
The formation of unexpected byproducts can often be traced back to the reactivity of the starting materials.
Plausible Cause: Acid-Catalyzed Rearrangement
If your reaction conditions are even mildly acidic, you may be observing byproducts resulting from the rearrangement of the cyclopropyl ring.[4][5]
Proposed Action Plan:
-
Neutralize the Reaction Medium: Ensure that your reaction setup is free from acidic contaminants. If possible, perform the reaction under neutral or basic conditions.
-
Buffer the System: If acidic conditions are unavoidable, consider using a buffered system to maintain a stable pH.
-
Analyze the Byproduct: Isolate and characterize the unexpected byproduct. This information can provide valuable clues about the degradation pathway.
Scenario 3: The compound appears to be degrading in solution.
If you observe precipitation, color change, or the appearance of new spots on a TLC plate when your compound is in solution, this indicates instability in the chosen solvent.
Caption: Decision tree for addressing compound degradation in solution.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is 60:40 (acetonitrile:water).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 245 nm (based on the phenyl ketone chromophore)
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
References
-
Journal of the Chemical Society, Perkin Transactions 1, 1986, 571-576.
-
National Center for Biotechnology Information. PubChem Compound Database.
-
ChemicalBook.
-
ChemRxiv. The Royal Society of Chemistry, 2021.
-
Journal of the Chemical Society, Perkin Transactions 2, 1989, 1851-1857.
-
ChemicalBook.
-
ResearchGate.
-
National Center for Biotechnology Information. PubChem Compound Database.
-
Journal of the American Chemical Society, 2011, 133(5), pp 1162-1164.
-
Google Patents.
-
ResearchGate.
-
Pharmaceuticals (Basel), 2021, 14(11), 1098.
-
Journal of the American Chemical Society, 2021, 143(4), pp 1883-1891.
-
Fisher Scientific.
-
Journal of the Chemical Society, Perkin Transactions 1, 1986, 571-576.
-
National Center for Biotechnology Information. PubChem Compound Database.
-
The Royal Society of Chemistry.
-
Sigma-Aldrich.
-
Journal of the American Chemical Society, 2021, 143(4), pp 1883-1891.
-
BenchChem.
-
International Journal of Novel Research and Development, 2023, 8(6), c436-c447.
-
National Center for Biotechnology Information. PubChem Compound Database.
-
ResearchGate.
-
Cole-Parmer.
-
National Center for Biotechnology Information. PubChem Compound Database.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the preparation of 1-Cyclopropyl-3-phenylpropan-1-one
Welcome to our dedicated technical support center for the synthesis of 1-cyclopropyl-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this valuable ketone intermediate. Here, we dissect common experimental pitfalls and provide robust, field-tested solutions to streamline your synthetic workflow. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of your chemical transformations.
Understanding the Synthetic Landscape
The synthesis of this compound can be approached through two primary strategic disconnections. Each route presents a unique set of challenges and opportunities for optimization. This guide will address both, providing targeted troubleshooting for the issues most frequently encountered.
Route A: Grignard-Based Approach - Formation of the carbon-carbon bond between the cyclopropyl group and the carbonyl carbon.
Route B: Friedel-Crafts Acylation Approach - Formation of the bond between the phenyl-bearing chain and an aromatic ring, followed by cyclization.
Troubleshooting Guide & FAQs
Route A: Grignard-Based Synthesis
This approach typically involves the reaction of a cyclopropyl organometallic reagent with a 3-phenylpropanoyl electrophile.
Answer:
This is a classic and well-documented issue when using highly reactive organometallic reagents like Grignard reagents with acyl chlorides.[1][2][3] The initial product of the reaction is the desired ketone, this compound. However, this ketone is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after workup.[4]
Causality: Grignard reagents are potent nucleophiles and will react with both the starting acyl chloride and the product ketone.[5][6]
Solution: The Gilman Reagent Approach
To circumvent this double-addition, we recommend the use of a lithium di(cyclopropyl)cuprate, also known as a Gilman reagent.[7][8] Gilman reagents are significantly less reactive than Grignard reagents and will react selectively with the acyl chloride, showing little to no reactivity with the resulting ketone.[9][10][11]
Experimental Protocol: Synthesis of this compound via a Gilman Reagent
Step 1: Preparation of Cyclopropyllithium
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dry diethyl ether or tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclopropyl bromide in the chosen solvent.
-
Add a solution of tert-butyllithium (2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
Step 2: Formation of the Gilman Reagent
-
In a separate flask, suspend copper(I) iodide (0.5 equivalents) in the same anhydrous solvent at -78 °C.
-
Slowly transfer the freshly prepared cyclopropyllithium solution to the copper(I) iodide suspension via cannula.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to ensure complete formation of the lithium di(cyclopropyl)cuprate.
Step 3: Reaction with 3-Phenylpropanoyl Chloride
-
Cool the Gilman reagent back down to -78 °C.
-
Slowly add a solution of 3-phenylpropanoyl chloride (1 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Organometallic Reagent | Lithium di(cyclopropyl)cuprate | Selectively reacts with acyl chlorides, not ketones.[9] |
| Reaction Temperature | -78 °C | Minimizes side reactions and ensures stability of the organometallic reagents. |
| Solvent | Anhydrous diethyl ether or THF | Essential for the stability and reactivity of organolithium and Gilman reagents. |
| Workup | Saturated aq. NH4Cl | Mildly acidic quench to protonate the intermediate and dissolve inorganic salts. |
Route B: Friedel-Crafts Acylation and Cyclization
This two-step approach first establishes the phenylpropanone skeleton via a Friedel-Crafts acylation, followed by an intramolecular cyclization to form the cyclopropyl ring.
Answer:
Low yields and decomposition in Friedel-Crafts acylations are often linked to the quality of the reagents and the reaction setup.[12] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[13] Any water present in your solvent, glassware, or even the benzene itself will deactivate the catalyst.
Causality: The Lewis acid catalyst complexes with water, rendering it inactive for the activation of the acyl chloride.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or oven-dry at a high temperature for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous benzene and a high-purity, anhydrous grade of aluminum chloride.
-
-
Catalyst Addition:
-
Add the aluminum chloride to the benzene and solvent (if used, e.g., dichloromethane) at a low temperature (0 °C) before the addition of the acyl chloride.
-
Ensure the AlCl₃ is a fine powder to maximize surface area.
-
-
Temperature Control:
-
The initial reaction is often exothermic. Maintain a low temperature during the addition of the acyl chloride to prevent side reactions.[14]
-
Answer:
The intramolecular cyclization to form the cyclopropane ring is an intramolecular Williamson ether synthesis-like reaction, where the enolate of the ketone displaces the chloride. The choice of base and reaction conditions are critical for this step.
Causality: Incomplete deprotonation or a base that is too sterically hindered can lead to low yields. The reaction may also be reversible under certain conditions.
Optimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases to ensure complete enolate formation. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that will not interfere with the base or enolate. |
| Temperature | 0 °C to room temperature | Start at a lower temperature to control the initial deprotonation, then allow to warm to drive the cyclization. |
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 equivalents) in portions.
-
Slowly add 5-chloropentanoyl chloride (1.05 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude 5-chloro-1-phenylpentan-1-one by vacuum distillation or column chromatography.
Step 2: Intramolecular Cyclization
-
To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 5-chloro-1-phenylpentan-1-one (1.0 equivalent) in anhydrous THF.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or distillation.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Troubleshooting workflow for the Grignard-based synthesis.
References
-
Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, April 25). Acyl chlorides reaction with grignard. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
RSC Publishing. (2023, December 4). Gilman reagent toward the synthesis of natural products. Retrieved from [Link]
-
YouTube. (2021, December 24). Acid Chlorides & Organocuprates (Gilman Reagents). Retrieved from [Link]
- Google Patents. (n.d.). CN1994996A - Process for preparing cyclopropyl methyl ketone.
-
Chemistry LibreTexts. (2019, September 3). 20.4: Acid Halide Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acid Halides to Ketones: Gilman Reagent. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
- Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.
-
Journal of the American Chemical Society. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]
-
LookChem. (n.d.). 3-Phenylpropionyl chloride. Retrieved from [Link]
-
University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]
-
YouTube. (2014, September 15). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). Retrieved from [Link]
-
PMC - NIH. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]
-
Homework.Study.com. (n.d.). 3-Phenylpropanoyl chloride (C6H5CH2CH2COCl) reacts with AlCl3 to give a single product A with the.... Retrieved from [Link]
-
Chemsrc. (2025, August 21). 3-Phenylpropanoyl chloride | CAS#:645-45-4. Retrieved from [Link]
-
Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]
Technical Support Center: Ring-Opening of 1-Cyclopropyl-3-phenylpropan-1-one
Welcome to the technical support center for the ring-opening of 1-Cyclopropyl-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and mitigate the formation of unwanted side products. The unique structure of this ketone, featuring a reactive cyclopropyl group and a phenethyl moiety, presents specific challenges and opportunities in synthetic chemistry. This resource provides in-depth, evidence-based solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the ring-opening of this compound?
The anticipated product is 1-phenylhexane-1,5-dione, formed through the cleavage of the cyclopropane ring and the addition of a nucleophile and an electrophile (often a proton) across the former C-C bond. The reaction is typically catalyzed by acids or bases, or proceeds via a radical mechanism.
Q2: Why is my reaction showing a complex mixture of products?
A complex product mixture often arises from competing side reactions. The primary culprits include intramolecular cyclization of the starting material or the desired product, rearrangements of reactive intermediates, and polymerization. The specific side products depend heavily on the reaction conditions (acidic, basic, or radical).
Q3: How can I improve the yield of the desired 1-phenylhexane-1,5-dione?
Optimizing reaction conditions is key. This includes careful selection of the catalyst (type and loading), solvent, temperature, and reaction time. For instance, in acid-catalyzed reactions, using a milder Lewis acid over a strong Brønsted acid might prevent unwanted rearrangements.[1]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section details potential side reactions, their mechanisms, and actionable strategies to minimize their occurrence.
Issue 1: Formation of a Cyclopentenone Derivative
Symptom: You observe a significant byproduct with a mass corresponding to the dehydrated cyclized product of 1-phenylhexane-1,5-dione.
Root Cause: The desired 1,5-dicarbonyl product, 1-phenylhexane-1,5-dione, can undergo a rapid intramolecular aldol condensation, particularly under basic conditions, but also possible under certain acidic conditions.[2][3] The reaction proceeds via enolate formation followed by an intramolecular nucleophilic attack to form a five-membered ring, which is thermodynamically favored over a three-membered ring cyclization.[2][3] Subsequent dehydration leads to the formation of a stable α,β-unsaturated cyclopentenone.
Mechanism: Intramolecular Aldol Condensation
Caption: Intramolecular aldol condensation of the 1,5-dione product.
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use Mild Reaction Conditions | Strong bases or high temperatures accelerate the aldol condensation. | Use a weaker base (e.g., K₂CO₃ instead of NaOH) or run the reaction at a lower temperature. |
| Trap the 1,5-Dione In Situ | Convert the desired product to a less reactive derivative as it forms. | Introduce a protecting group for one of the carbonyls if compatible with the ring-opening conditions. |
| Work-up at Low Temperature | Minimize the exposure of the product to conditions that favor cyclization during purification. | Quench the reaction mixture in a cooled, slightly acidic solution and maintain low temperatures during extraction and chromatography. |
Issue 2: Formation of an Indane Derivative
Symptom: A significant byproduct is observed, particularly in acid-catalyzed reactions, with a mass corresponding to the cyclized and dehydrated starting material or a rearranged product.
Root Cause: Under strong acidic conditions, the carbonyl oxygen of this compound can be protonated, activating the molecule. The phenyl group can then act as an intramolecular nucleophile, attacking the activated cyclopropane ring or a carbocation intermediate, leading to an intramolecular Friedel-Crafts-type reaction.[4][5] This results in the formation of a fused ring system, such as a substituted indane.
Mechanism: Intramolecular Friedel-Crafts Acylation
Caption: Intramolecular Friedel-Crafts reaction leading to an indanone derivative.
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Choose a Milder Lewis Acid | Strong Lewis acids like AlCl₃ strongly promote Friedel-Crafts reactions. | Use milder Lewis acids such as ZnCl₂, FeCl₃, or Sc(OTf)₃.[6] |
| Control Reaction Temperature | Higher temperatures provide the activation energy for this side reaction. | Run the reaction at or below room temperature. Monitor the reaction closely to avoid prolonged reaction times. |
| Use a Non-Aromatic Solvent | Aromatic solvents can sometimes participate in or promote Friedel-Crafts reactions. | Employ non-aromatic solvents like dichloromethane or 1,2-dichloroethane. |
Issue 3: Incomplete Reaction or Low Conversion
Symptom: A significant amount of starting material remains even after extended reaction times.
Root Cause: The stability of the cyclopropyl ketone can be a hurdle. Insufficient activation of the carbonyl group or a catalyst that is not potent enough can lead to low conversion. The cyclopropyl group itself can lend stability to the molecule under certain conditions.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Increase Catalyst Concentration | A higher catalyst concentration can increase the rate of the desired reaction. | Incrementally increase the molar percentage of the catalyst, monitoring for the formation of side products. |
| Elevate the Reaction Temperature | Providing more thermal energy can help overcome the activation barrier. | Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring the reaction progress and byproduct formation. |
| Switch to a More Potent Catalyst | A stronger acid may be required to sufficiently activate the carbonyl group. | If using a mild Lewis acid, consider a stronger one, or switch to a Brønsted acid like p-toluenesulfonic acid. Be mindful of potential side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening
This protocol provides a starting point for the ring-opening of this compound to form 1-phenylhexane-1,5-dione.
Materials:
-
This compound (1.0 eq)
-
Lewis Acid (e.g., Sc(OTf)₃, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Nucleophile (e.g., water, 1.2 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DCM, add the Lewis acid at 0 °C under an inert atmosphere.
-
Stir the mixture for 10-15 minutes.
-
Add the nucleophile dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
McMurry, J. (2024). Intramolecular Aldol Reactions. In Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. In Master Organic Chemistry. Available at: [Link]
-
Jackson, A. C., Goldman, B. E., & Snider, B. B. (1984). Intramolecular and intermolecular Lewis acid catalyzed ene reactions using ketones as enophiles. The Journal of Organic Chemistry, 49(20), 3988–3994. Available at: [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Available at: [Link]
-
Gilbert, J. C., & Sell, J. A. (1979). Intramolecular photocycloaddition reactions of phenyl–vinyl bichromophoric systems. Journal of the Chemical Society, Perkin Transactions 1, 1053-1057. Available at: [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available at: [Link]
-
Xia, Y., Feng, X., & Liu, X. (2018). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers, 5(10), 1593-1596. Available at: [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Available at: [Link]
-
NC State University Libraries. (n.d.). 23.6 Intramolecular Aldol Reactions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
LibreTexts. (2024). 9.6: Intramolecular Aldol Reactions. In Chemistry LibreTexts. Available at: [Link]
-
Singh, V., & Samanta, R. (2014). Domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones: a serendipitous route to 1H-cyclopenta[c]carbazole framework. Organic & biomolecular chemistry, 12(30), 5671–5675. Available at: [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available at: [Link]
-
Patra, P. K., Sriram, V., Ila, H., & Junjappa, H. (1998). ChemInform Abstract: Lewis Acid Induced Tandem Carbocationic Ring Opening and Cyclizations of α‐[Bis(methylthio)methylene]ethyl‐2‐styrylcyclopropyl Ketones and Carbinols: Novel Approach to Bicyclo[3.3.0]octene and Cyclopent[a]indene Frameworks. ChemInform, 29(20). Available at: [Link]
-
LibreTexts. (2024). 23.7: Intramolecular Aldol Reactions. In Chemistry LibreTexts. Available at: [Link]
-
The Baran Laboratory, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,5-Diketone synthesis by C-C coupling. Available at: [Link]
-
Xia, Y., Feng, X., & Liu, X. (2018). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers, 5(10), 1593-1596. Available at: [Link]
Sources
- 1. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropyl-3-phenylpropan-1-one
Welcome to the technical support center for the synthesis of 1-cyclopropyl-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this valuable ketone intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of your target molecule.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several effective routes. The most common and scalable methods involve the formation of the bond between the cyclopropyl ring and the carbonyl carbon. This guide will focus on two primary, robust synthetic pathways:
-
Friedel-Crafts Acylation: This classic and versatile method involves the reaction of a suitable aromatic precursor with an acylating agent in the presence of a Lewis acid catalyst. For our target molecule, this would typically involve the acylation of a cyclopropyl-containing aromatic ring or, more practically, the acylation of a suitable substrate with a cyclopropyl-containing acyl halide.
-
Grignard Reagent Addition: This approach utilizes an organometallic nucleophile, specifically a cyclopropyl Grignard reagent, which attacks an electrophilic carbonyl compound, such as an acyl chloride or an ester, to form the desired ketone.
Below, we delve into the specifics of these synthetic routes, followed by a comprehensive troubleshooting guide and frequently asked questions.
Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful tool for C-C bond formation and is well-suited for the synthesis of aryl ketones.[1] In the context of this compound, the most direct approach involves the reaction of a suitable substrate with 3-phenylpropanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).[2][3]
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound via the Friedel-Crafts acylation of a cyclopropyl-containing substrate.
Step 1: Preparation of 3-Phenylpropanoyl Chloride
3-Phenylpropanoyl chloride is a key reagent and can be synthesized from 3-phenylpropanoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]
-
To a solution of 3-phenylpropanoic acid in an inert solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride at room temperature.
-
After the addition is complete, stir the reaction mixture until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain crude 3-phenylpropanoyl chloride, which can be purified by distillation.
Step 2: Friedel-Crafts Acylation Reaction
-
In a dry, inert atmosphere, suspend anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of the cyclopropyl-containing aromatic substrate in the same solvent.
-
To this mixture, add a solution of 3-phenylpropanoyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or HPLC.[4]
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing the Friedel-Crafts Acylation Workflow
Caption: A step-by-step workflow for the synthesis of this compound via Friedel-Crafts acylation.
Alternative Synthetic Route: Grignard Reagent Addition
An alternative and effective method for synthesizing this compound is through the reaction of a cyclopropyl Grignard reagent with 3-phenylpropanoyl chloride. This method is particularly useful when the Friedel-Crafts acylation proves to be problematic due to substrate limitations or side reactions.
Experimental Protocol: Grignard Reagent Addition
Step 1: Preparation of Cyclopropylmagnesium Bromide
The Grignard reagent is prepared from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent like THF.[5][6]
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopropyl bromide in anhydrous THF to the magnesium turnings.
-
The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
Step 2: Reaction with 3-Phenylpropanoyl Chloride
-
Cool the freshly prepared cyclopropylmagnesium bromide solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of 3-phenylpropanoyl chloride in anhydrous THF.
-
Maintain the low temperature during the addition to prevent over-addition and the formation of tertiary alcohol byproducts.
-
After the addition, allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product as described in the Friedel-Crafts protocol.
Visualizing the Grignard Reaction Workflow
Caption: A step-by-step workflow for the synthesis of this compound via Grignard reagent addition.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in Friedel-Crafts Acylation
-
Question: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer:
-
Catalyst Inactivity: Aluminum chloride is highly hygroscopic and will be deactivated by moisture. Ensure all glassware is flame-dried, and solvents are anhydrous. Use a fresh, high-purity batch of AlCl₃.[7]
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, effectively sequestering it.[3] Stoichiometric or even slightly excess amounts of AlCl₃ are often required for the reaction to go to completion.
-
Sub-optimal Temperature: The reaction temperature is critical. While the initial addition is done at low temperatures to control the exothermic reaction, some reactions may require heating to proceed at a reasonable rate.[7] Experiment with a gradual increase in temperature after the initial addition.
-
Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction or lead to side products. Ensure the purity of your cyclopropyl substrate and 3-phenylpropanoyl chloride.
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Polyacylation: Although less common in acylation compared to alkylation, highly activated aromatic rings can undergo multiple acylations. Using a less activated substrate or controlling the stoichiometry of the acylating agent can mitigate this.
-
Rearrangement of the Acylium Ion: While the acylium ion itself is generally stable, the starting acyl chloride can undergo rearrangements under certain conditions, although this is less common for 3-phenylpropanoyl chloride.
-
Cleavage of the Cyclopropyl Ring: The cyclopropyl group can be sensitive to strong acids and high temperatures.[8] Harsh reaction conditions might lead to ring-opening byproducts. Using a milder Lewis acid or maintaining a lower reaction temperature can help preserve the cyclopropyl moiety.
-
Issue 3: Difficulties in Purification
-
Question: I am having trouble purifying the final product. What are the best methods for isolating pure this compound?
-
Answer:
-
Complete Quenching: Ensure the aluminum chloride complex is fully decomposed during the workup by stirring vigorously with ice and HCl.[7]
-
Column Chromatography: For small to medium scales, flash column chromatography on silica gel is an effective method for separating the product from nonpolar byproducts and polar impurities.
-
Vacuum Distillation: For larger scales, vacuum distillation can be an efficient purification method, provided the product is thermally stable at the required temperatures.
-
Issue 4: Challenges in Scaling Up
-
Question: I am trying to scale up the synthesis, but the yield has dropped significantly. What factors should I consider when moving to a larger scale?
-
Answer:
-
Heat Transfer: Friedel-Crafts acylations are often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing side reactions and decomposition.[9] Ensure adequate cooling and stirring.
-
Reagent Addition Rate: The rate of addition of the acylating agent becomes more critical on a larger scale. A slow, controlled addition is necessary to maintain the optimal reaction temperature.
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, which can promote side reactions. Use an appropriate stirrer and vessel geometry for the scale of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for the Friedel-Crafts acylation? A1: Anhydrous aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for this reaction.[1] However, if your substrate is sensitive, you might consider milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
Q2: Can I use 3-phenylpropanoic acid directly in the Friedel-Crafts reaction? A2: While some Friedel-Crafts acylations can be performed with carboxylic acids, they typically require stronger acids like polyphosphoric acid (PPA) and may not be as efficient as using the corresponding acyl chloride.[3]
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.[4][10]
Q4: What are the key safety precautions to take when performing these reactions? A4: Both Friedel-Crafts acylation and Grignard reactions have significant safety considerations. Aluminum chloride reacts violently with water and is corrosive.[7] Grignard reagents are highly flammable and react with moisture and protic solvents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all equipment is dry.[9]
Q5: Is the cyclopropyl ketone product stable? A5: Cyclopropyl ketones are generally stable compounds. However, the cyclopropyl ring can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures.[8] It is advisable to store the purified product in a cool, dark place.
Quantitative Data Summary
| Parameter | Friedel-Crafts Acylation | Grignard Reagent Addition |
| Key Reagents | Cyclopropyl Aromatic, 3-Phenylpropanoyl Chloride, AlCl₃ | Cyclopropyl Bromide, Mg, 3-Phenylpropanoyl Chloride |
| Typical Solvents | Dichloromethane, Dichloroethane | Anhydrous THF, Diethyl Ether |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Key Intermediates | Acylium ion | Cyclopropylmagnesium bromide |
| Common Byproducts | Polyacylated products, ring-opened products | Tertiary alcohol |
| Scale-up Considerations | Heat transfer, reagent addition rate | Anhydrous conditions, temperature control |
References
-
Understanding the Synthesis and Applications of 3-Phenylpropanoyl Chloride. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
3-Phenylpropionyl chloride - LookChem. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. Available at: [Link]
-
Chapter 15 Reactions of Aromatic Compounds. Available at: [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available at: [Link]
-
Scale-up Reactions - Division of Research Safety - University of Illinois. Available at: [Link]
-
Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates - Journal of the Chemical Society B. Available at: [Link]
-
Biocatalytic Friedel‐Crafts Reactions - PMC - NIH. Available at: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available at: [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives - Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]
-
cyclopropylbenzene - Organic Syntheses Procedure. Available at: [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates - PubMed. Available at: [Link]
-
3-phenyl propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
-
Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Available at: [Link]
-
3 - Organic Syntheses Procedure. Available at: [Link]
-
4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC - NIH. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Determining the Purity of 1-Cyclopropyl-3-phenylpropan-1-one
Welcome to the technical support center for the analytical characterization of 1-Cyclopropyl-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your analytical data.
Introduction to Purity Analysis of this compound
This compound is a ketone with a molecular formula of C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol [1]. The purity assessment of this active pharmaceutical ingredient (API) is a critical step in drug development and quality control. Ensuring the purity of an API is paramount for safety, efficacy, and regulatory compliance[2][3]. This guide will walk you through the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is the best starting point for developing an HPLC method for this compound?
A1: A reversed-phase (RP) HPLC method is the most logical starting point. The molecule has both nonpolar (phenyl and cyclopropyl groups) and moderately polar (carbonyl group) features, making it well-suited for separation on a C18 or C8 column.
-
Initial Column Choice: A C18 column is a robust initial choice.
-
Mobile Phase: Start with a simple gradient of acetonitrile (ACN) and water. A gradient is often more effective than an isocratic method for separating unknown impurities with a range of polarities.
-
Detector: A UV detector is suitable, as the phenyl group provides a strong chromophore. The maximum absorbance wavelength should be determined by running a UV scan of the compound.
Q2: How do I choose the optimal mobile phase composition?
A2: Mobile phase optimization is key to achieving good separation.
-
Organic Modifier: Acetonitrile is generally a good first choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.
-
pH: The pH of the aqueous portion of the mobile phase is critical if any impurities are ionizable. For a neutral compound like this compound, starting with neutral water is acceptable. If peak shape is poor, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sometimes improve it[4].
-
Gradient: A good starting gradient would be from a low to a high concentration of the organic solvent, for example, 30% to 90% ACN over 20-30 minutes. This will help to elute any potential impurities that are more or less polar than the main compound.
Q3: My peaks are broad or tailing. What should I do?
A3: Peak broadening or tailing can have several causes.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) can help[5]. A guard column is also recommended to protect the analytical column[6].
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing material. Adding a small amount of a competing agent, like a buffer or an acid, to the mobile phase can mitigate this.
-
Sample Solvent: The solvent in which the sample is dissolved can cause peak distortion if it is much stronger than the mobile phase at the start of the analysis. Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Guide - HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | Column frit blockage, salt precipitation, sample contamination. | Backflush the column. Filter all samples and mobile phases. If using buffers, ensure they are soluble in the mobile phase mixture. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, column aging. | Prepare fresh mobile phase daily. Use a column oven for temperature control. Monitor column performance with a system suitability standard[5]. |
| Ghost Peaks | Contaminated mobile phase, carryover from previous injections. | Use high-purity solvents. Run blank injections to identify the source of contamination. Clean the injector and autosampler needle. |
| Poor Resolution | Inappropriate mobile phase, column, or gradient. | Optimize the mobile phase composition and gradient slope. Try a different column chemistry (e.g., C8 or Phenyl). |
HPLC Method Development Workflow
Caption: A typical workflow for developing a robust HPLC purity method.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the structural information provided by the mass spectrometer.
Frequently Asked Questions (FAQs) - GC-MS
Q1: Is GC-MS a suitable technique for this compound?
A1: Yes, GC-MS is a suitable technique provided the compound is thermally stable and sufficiently volatile. Given its molecular weight, it should be amenable to GC analysis. The primary concern would be thermal degradation in the injector or column.
Q2: How can I optimize the GC parameters for this analysis?
A2: Optimization involves several key parameters[7][8].
-
Injector Temperature: Start with a lower injector temperature (e.g., 250 °C) and increase it if peak shape is poor due to slow volatilization. A higher temperature could cause degradation.
-
Oven Temperature Program: A temperature gradient is essential. Start at a low temperature (e.g., 70 °C) to separate any volatile impurities, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the main compound and any less volatile impurities[9].
-
Carrier Gas: While helium is traditional, hydrogen can provide faster analysis times and better resolution at higher flow rates[10].
-
Column: A standard non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
Q3: What fragmentation patterns should I expect in the mass spectrum?
A3: For ketones, alpha-cleavage is a primary fragmentation pathway[11][12]. For this compound, you might expect to see fragments corresponding to the loss of the cyclopropyl group or cleavage at the bond between the carbonyl and the adjacent methylene group. The presence of the phenyl group will likely lead to a tropylium ion (m/z 91) fragment as well[13].
Troubleshooting Guide - GC-MS
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the liner or column, insufficient injector temperature. | Use a deactivated liner. Increase the injector temperature cautiously. |
| No Peaks or Low Signal | Leak in the system, incorrect injection parameters, compound degradation. | Perform a leak check. Verify syringe is drawing and injecting the sample correctly. Lower the injector temperature. |
| Broad Peaks | Slow injection, column overloading, low oven temperature ramp rate. | Use a faster injection speed. Dilute the sample. Increase the temperature ramp rate[9]. |
| Poor Separation | Inappropriate temperature program or column. | Optimize the oven temperature program. Consider a longer column or a column with a different stationary phase. |
GC-MS Analysis Workflow
Caption: A streamlined workflow for purity analysis using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte[14][15][16]. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[14].
Frequently Asked Questions (FAQs) - qNMR
Q1: How does qNMR work for purity assessment?
A1: In its simplest form, the "100% method" can be used for a preliminary purity assessment. This involves integrating all signals in the ¹H NMR spectrum (both from the main compound and impurities) and normalizing them to 100%[16][17]. For more accurate, absolute quantification, a certified internal standard of known purity is added to the sample at a known concentration[14][18].
Q2: What are the key considerations for an accurate qNMR experiment?
A2: Several factors are critical for accurate qNMR[19].
-
Internal Standard: The internal standard must have a known purity, be stable, not react with the sample, and have at least one peak that is well-resolved from the analyte and impurity signals[14][18].
-
Solvent: The sample must be completely dissolved. Deuterated solvents like DMSO-d6 are often recommended[17].
-
Acquisition Parameters: A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of all nuclei between scans, which is essential for accurate integration.
-
Signal-to-Noise: A high signal-to-noise ratio (S/N > 250:1) is required for integration errors to be less than 1%[19].
Q3: What are the characteristic ¹H NMR signals for this compound?
A3: Based on its structure, the following signals would be expected:
-
Protons on the phenyl group would appear in the aromatic region (around 7-8 ppm).
-
Protons on the carbons adjacent to the carbonyl group (α-protons) are deshielded and would likely appear in the 2.1-2.6 ppm range[11][20][21].
-
Protons on the cyclopropyl ring would appear in the upfield region (typically 0-1 ppm).
Logical Relationship in qNMR Purity Calculation
Caption: The relationship of variables in calculating purity via qNMR with an internal standard.
Potential Impurities
While specific impurities will depend on the synthetic route, some common possibilities for a molecule like this compound include:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
By-products: Products from side reactions, such as amides if ammonia or amines are used in the synthesis[22].
-
Degradation Products: The compound may degrade under certain conditions (e.g., heat, light, acid, base). For instance, the cyclopropyl ring could potentially open[23].
-
Related Substances: Molecules with similar structures, such as isomers or analogs with different substituents on the phenyl ring.
Method Validation
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose[2][3][24][25]. Key validation parameters according to ICH guidelines include[26]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components[24].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
What is qNMR (quantitative NMR)? JEOL Ltd. [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]
-
Multivariate optimization of a GC-MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental samples. (2008). PubMed. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020). SciELO Brazil. [Link]
-
Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate material. (2008). Journal of Separation Science. [Link]
-
Spectroscopy Tutorial: Ketones. UCLA. [Link]
-
Ketones. OpenOChem Learn. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Optimization of GC-MS program parameters. ResearchGate. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
-
Spectroscopy of Aldehydes and Ketones. Oregon State University. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]
-
Faster, Smarter Gas Chromatography: The Role of Method Optimization. (2025). Agilent. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2014). PMC - NIH. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
This compound. PubChem. [Link]
-
Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine”. ResearchGate. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]
-
Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]
-
Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University. [Link]
Sources
- 1. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Multivariate optimization of a GC-MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Faster, Smarter Gas Chromatography: The Role of Method Optimization | Separation Science [sepscience.com]
- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. scielo.br [scielo.br]
- 26. fda.gov [fda.gov]
Validation & Comparative
Comparative analysis of synthetic methods for 1-Cyclopropyl-3-phenylpropan-1-one
An In-Depth Comparative Analysis of Synthetic Methods for 1-Cyclopropyl-3-phenylpropan-1-one
This guide provides a comprehensive analysis of prevalent synthetic methodologies for obtaining this compound, a valuable ketone intermediate in the development of complex molecular architectures. The objective is to furnish researchers, chemists, and drug development professionals with a detailed comparison of strategic pathways, enabling an informed selection based on specific laboratory and project constraints such as yield, scalability, reagent availability, and operational complexity.
Introduction to Synthetic Strategy
The synthesis of this compound involves the formation of a key carbon-carbon bond to unite the cyclopropyl ketone moiety with the phenethyl fragment. The primary disconnection points for this target molecule suggest several robust and well-established synthetic strategies. This guide will focus on a comparative analysis of four principal methods:
-
Grignard Reaction: A classic organometallic approach involving the nucleophilic attack of a Grignard reagent on a suitable electrophile.
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution to form the aryl ketone, followed by side-chain extension.
-
Organocuprate (Gilman Reagent) Addition: A softer organometallic approach often used for its high selectivity, particularly in conjugate additions or reactions with acyl chlorides.
-
α-Alkylation of Cyclopropyl Methyl Ketone: A fundamental enolate chemistry approach involving the alkylation of a ketone precursor.
Each method will be evaluated on its mechanistic principles, procedural intricacies, and overall efficiency, supported by detailed protocols and comparative data.
Method 1: Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation, prized for its versatility and the high nucleophilicity of the organomagnesium reagent.[1] For the synthesis of this compound, the most direct approach involves the reaction of a phenethyl Grignard reagent with a cyclopropyl-containing electrophile.
Reaction Scheme & Mechanism
This pathway utilizes 2-phenylethylmagnesium bromide as the nucleophile and cyclopropanecarbonyl chloride as the electrophile. The highly polarized carbon-magnesium bond of the Grignard reagent facilitates a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.[2] The reaction proceeds through a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the target ketone.
Caption: Grignard synthesis pathway for this compound.
Expertise & Experience: Causality in Protocol Design
The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions.[3] Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols, which would quench the reagent and halt the desired reaction.[1] The choice of diethyl ether as a solvent is strategic; it is aprotic and its lone pair electrons coordinate with the magnesium atom, stabilizing the Grignard reagent in solution. Using an acyl chloride as the electrophile is effective, but temperature control is crucial. At higher temperatures, the initially formed ketone can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct.[2] Therefore, the reaction is typically run at low temperatures (e.g., 0 °C or below).
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent moisture contamination.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 2-phenylethyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to reflux gently. If initiation does not occur, a small crystal of iodine can be added as an initiator. Once started, add the remaining bromide solution dropwise to maintain a gentle reflux.[3]
-
Reaction with Acyl Chloride: After the magnesium is consumed, cool the resulting Grignard solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0 °C for 1-2 hours after the addition is complete.
-
Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the magnesium alkoxide intermediate and dissolves the magnesium salts.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Method 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms aryl ketones.[4] Unlike the Grignard reaction, this method builds the molecule by attaching an acyl group to an aromatic ring. A plausible, albeit multi-step, approach involves the acylation of benzene with 3-chloropropionyl chloride, followed by a nucleophilic substitution with a cyclopropyl nucleophile. A more direct, but less common, variant would be the acylation of ethylbenzene with cyclopropanecarbonyl chloride, which would require subsequent oxidation and manipulation of the side chain. Due to its limitations for this specific target, a more practical application of Friedel-Crafts chemistry is presented below, which avoids carbocation rearrangements common in Friedel-Crafts alkylations.[5][6]
Reaction Scheme & Mechanism
This two-step strategy begins with the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. The ketone is then reduced, and the carboxylic acid is converted to the target molecule. A key advantage of acylation is that the product is a deactivated ketone, which prevents further substitution reactions on the aromatic ring.[7]
The mechanism involves the formation of a highly electrophilic acylium ion, generated by the reaction of the acylating agent with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][8] This acylium ion is then attacked by the electron-rich benzene ring, followed by deprotonation to restore aromaticity.[8]
Caption: Multi-step Friedel-Crafts pathway to the target precursor.
Expertise & Experience: Causality in Protocol Design
This route is significantly more circuitous than the Grignard approach for this specific target. The primary advantage of Friedel-Crafts acylation—creating a direct bond to the aromatic ring—is less relevant here as the ketone is not directly attached to the phenyl group. The reduction step (e.g., Wolff-Kishner or Clemmensen) is necessary to remove the carbonyl group that is not part of the final product.[7] The subsequent steps to convert the resulting carboxylic acid into the cyclopropyl ketone add to the overall step count and reduce the overall yield. This method is generally less efficient for this target compared to convergent methods like the Grignard or organocuprate syntheses.
Method 3: Organocuprate (Gilman Reagent) Reaction
Organocuprate reagents, also known as Gilman reagents, are less basic and less reactive than Grignard reagents.[9] This "softer" nucleophilic character makes them ideal for specific transformations, such as 1,4-conjugate additions to α,β-unsaturated ketones and the synthesis of ketones from acyl chlorides without the risk of over-addition to form tertiary alcohols.[10][11]
Reaction Scheme & Mechanism
This synthesis is analogous to the Grignard route but employs a lithium di(phenethyl)cuprate reagent. The Gilman reagent is prepared in situ from an organolithium precursor (phenethyllithium) and a copper(I) salt, typically copper(I) iodide (CuI).[12] The resulting organocuprate then reacts cleanly with cyclopropanecarbonyl chloride to yield the desired ketone.
Caption: Organocuprate (Gilman) synthesis of the target ketone.
Expertise & Experience: Causality in Protocol Design
The primary advantage of the Gilman reagent here is its chemoselectivity. It reacts efficiently with acyl chlorides but is significantly less prone to attacking the product ketone.[10] This often leads to cleaner reactions and higher yields of the desired ketone compared to the Grignard method, especially on larger scales where temperature control can be more challenging. The preparation of the organocuprate requires two equivalents of the organolithium reagent for every one equivalent of copper(I) halide.[12] The reaction is highly sensitive to air and moisture, necessitating strict inert atmosphere techniques.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: Organocuprate Synthesis
-
Apparatus Setup: Utilize a flame-dried, three-necked flask under a positive pressure of argon or nitrogen.
-
Organolithium Formation: Prepare phenethyllithium by reacting 2-phenylethyl halide with lithium metal in anhydrous ether or purchase a commercial solution. Titrate the solution to determine its exact molarity.
-
Gilman Reagent Formation: Suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -20 °C. To this suspension, add the phenethyllithium solution (2.0 eq) dropwise. The mixture will undergo color changes, eventually forming the Gilman reagent.
-
Reaction with Acyl Chloride: Cool the freshly prepared Gilman reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous ether. Stir the reaction at this temperature for 2-3 hours.
-
Monitoring & Workup: Monitor the reaction by TLC. Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature while stirring vigorously until the copper salts are dissolved and the aqueous layer is deep blue.
-
Extraction & Purification: Perform an aqueous workup and extraction as described in the Grignard protocol. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the product's identity and purity via spectroscopic methods (NMR, IR).
Method 4: α-Alkylation of Cyclopropyl Methyl Ketone
This method relies on fundamental enolate chemistry. It involves deprotonating the α-carbon of cyclopropyl methyl ketone to form a nucleophilic enolate, which is then alkylated with a suitable electrophile like benzyl bromide.
Reaction Scheme & Mechanism
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to quantitatively generate the ketone enolate. This enolate then acts as a nucleophile in an Sɴ2 reaction with benzyl bromide to form the new carbon-carbon bond.
Caption: α-Alkylation pathway using an enolate intermediate.
Expertise & Experience: Causality in Protocol Design
The choice of LDA as the base is critical. Weaker bases like alkoxides can lead to reversible enolate formation and side reactions such as self-condensation. LDA is a strong, sterically hindered base that ensures rapid and complete deprotonation at low temperatures (-78 °C), minimizing side reactions. The Sɴ2 reaction requires a good electrophile with a leaving group on a primary carbon, making benzyl bromide an excellent choice. A potential issue is over-alkylation, where a second alkyl group is added. This is minimized by using a slight excess of the ketone and adding the alkylating agent slowly to the pre-formed enolate.
Comparative Summary of Synthetic Methods
The choice of the optimal synthetic route depends heavily on the specific objectives and constraints of the project.
| Parameter | Grignard Reaction | Friedel-Crafts Acylation | Organocuprate (Gilman) | α-Alkylation |
| Overall Yield | Good (60-80%) | Low (<40%) | Very Good to Excellent (75-95%) | Good (65-85%) |
| Number of Steps | 1-2 | 3+ | 2 | 1 |
| Reagent Cost | Low to Medium | Low | High (due to organolithiums) | Medium |
| Conditions | Strict anhydrous | Less stringent | Strict anhydrous & inert atm. | Strict anhydrous & inert atm. |
| Scalability | Good, but exotherm requires care | Good | Excellent, cleaner reaction profile | Good |
| Key Advantage | Cost-effective, common reagents | Avoids carbocation rearrangements | High selectivity, minimal byproducts | Convergent and direct |
| Key Disadvantage | Risk of over-addition byproduct | Multi-step, low overall yield | Costly, sensitive reagents | Requires strong base, cryogenics |
Decision-Making Workflow
The selection of a synthetic method can be guided by a logical workflow that considers practical laboratory constraints.
Caption: Logical workflow for selecting the optimal synthetic method.
Conclusion and Recommendations
For the synthesis of this compound, both the Grignard and Organocuprate methods represent highly effective and convergent strategies.
-
The Organocuprate (Gilman) method is recommended for applications where the highest possible yield and purity are paramount, and the higher cost of organolithium reagents and copper salts is justifiable. Its superior chemoselectivity minimizes byproduct formation, simplifying purification.[10]
-
The Grignard reaction stands as the most practical and cost-effective choice for general laboratory synthesis and moderate-scale production. While it may require more careful temperature control to minimize the formation of tertiary alcohol byproducts, its use of readily available and cheaper materials makes it highly attractive.[2]
-
The α-Alkylation route is a strong contender, offering a direct and high-yielding pathway. It is an excellent choice if the starting ketones are readily available and the laboratory is well-equipped for handling strong bases at cryogenic temperatures.
-
The Friedel-Crafts acylation route is demonstrably less efficient for this specific target due to its multi-step nature and is therefore not recommended unless the required intermediates are already available from other syntheses.
Ultimately, the final decision rests on a careful balance of project-specific priorities, including yield requirements, budget, available equipment, and the chemist's familiarity with sensitive organometallic techniques.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Choi, J., & Waldeck, A. R. (2011). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH Public Access.
- West, M. S. (2022). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. Benchchem.
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- O'Brien, P., et al. (2013).
- Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans.
- Ashenhurst, J. (2018). EAS Reactions (3)
- Nicewicz, D. A., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling. Retrieved from [Link]
- Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.
- National Center for Biotechnology Information. (2017).
- Professor Dave Explains. (2019).
- The Organic Chemistry Tutor. (2020).
- Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry.
Sources
- 1. Grignard Reagents [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of 1-Cyclopropyl-3-phenylpropan-1-one and Other Aryl Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. Aryl ketones, in particular, serve as versatile intermediates in the synthesis of a vast array of bioactive molecules and functional materials. This guide provides an in-depth comparative analysis of the reactivity of 1-cyclopropyl-3-phenylpropan-1-one against two archetypal aryl ketones: acetophenone and benzophenone. By examining their behavior in common chemical transformations, supported by experimental protocols and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in synthetic design.
Understanding the Fundamentals of Aryl Ketone Reactivity
The reactivity of a ketone is primarily governed by the electronic and steric environment of its carbonyl group. The electrophilicity of the carbonyl carbon, a key factor in its susceptibility to nucleophilic attack, is modulated by the nature of the substituents attached to it.
-
Electronic Effects: Electron-donating groups decrease the electrophilicity of the carbonyl carbon by stabilizing the partial positive charge, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity and increase reactivity. Aromatic rings, through resonance, can delocalize the electron density of the carbonyl group, which generally leads to a decrease in reactivity compared to their aliphatic counterparts.
-
Steric Effects: The size of the groups flanking the carbonyl carbon plays a crucial role in its accessibility to incoming nucleophiles. Bulky substituents hinder the approach of a nucleophile, slowing down the reaction rate.
The Unique Case of Cyclopropyl Ketones
This compound introduces a unique structural motif: the cyclopropyl group. This three-membered ring possesses significant ring strain, estimated to be around 27 kcal/mol. This inherent strain endows cyclopropyl ketones with distinct reactivity pathways not typically observed in other aryl ketones. Under certain conditions, particularly in the presence of acids or electrophiles, the cyclopropane ring can undergo ring-opening reactions, relieving the strain and leading to the formation of linear products. This behavior is a critical consideration in synthetic planning.
Comparative Reactivity Analysis: A Data-Driven Approach
To provide a clear comparison, we will examine the reactivity of this compound, acetophenone, and benzophenone in one of the most fundamental ketone reactions: reduction by sodium borohydride.
Sodium Borohydride Reduction: A Comparative Study
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to their corresponding secondary alcohols.[1] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[2]
Table 1: Comparison of Reactivity in Sodium Borohydride Reduction
| Ketone | Structure | Relative Reactivity | Rationale |
| Acetophenone | Ph-CO-CH₃ | High | The methyl group offers minimal steric hindrance, and the single phenyl group provides moderate electronic stabilization. |
| This compound | Ph-(CH₂)₂-CO-c-Pr | Moderate | The cyclopropyl group is sterically more demanding than a methyl group. The phenethyl group has a less direct electronic influence on the carbonyl compared to a directly attached phenyl group. |
| Benzophenone | Ph-CO-Ph | Low | The two bulky phenyl groups create significant steric hindrance around the carbonyl carbon. Additionally, the two phenyl rings delocalize the carbonyl's electron density more effectively, reducing its electrophilicity.[3] |
Note: Relative reactivity is a qualitative assessment based on established principles of steric and electronic effects in ketone reductions.
The general trend in reactivity for sodium borohydride reduction follows the order: Acetophenone > this compound > Benzophenone. This is primarily attributed to the increasing steric bulk around the carbonyl group.
Mechanistic Pathways
The reduction of all three ketones by sodium borohydride follows a similar fundamental mechanism involving the nucleophilic attack of a hydride ion. However, the unique structure of the cyclopropyl ketone introduces the potential for alternative reaction pathways, such as ring opening, especially under acidic conditions or with certain catalysts.
Protocol: Sodium Borohydride Reduction of Acetophenone
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.20 g, 10.0 mmol) in methanol (40 mL).
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 10 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Once the starting material is consumed, carefully add 20 mL of deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-phenylethanol by flash column chromatography on silica gel.
Protocol: Sodium Borohydride Reduction of Benzophenone
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stirrer, dissolve benzophenone (1.82 g, 10.0 mmol) in methanol (50 mL). [4]2. Cooling: Immerse the flask in an ice-water bath to cool the solution to 0-5 °C. [5]3. Addition of Reducing Agent: Add sodium borohydride (0.42 g, 11.0 mmol) in small portions over 15 minutes, keeping the temperature below 10 °C. [4]4. Reaction: After complete addition, remove the cooling bath and stir the mixture at room temperature for 2 hours.
-
Monitoring: Check for the disappearance of benzophenone using TLC (4:1 hexane/ethyl acetate).
-
Workup: Quench the reaction by the slow addition of 25 mL of deionized water.
-
Extraction: Extract the product into ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize the resulting solid diphenylmethanol from a suitable solvent system or purify by column chromatography if necessary.
Protocol: Sodium Borohydride Reduction of this compound (General Procedure)
-
Reaction Setup: Dissolve this compound (1.74 g, 10.0 mmol) in methanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1.5 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC (4:1 hexane/ethyl acetate) until the starting ketone is no longer visible.
-
Workup: Carefully add 20 mL of deionized water to the flask.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude 1-cyclopropyl-3-phenylpropan-1-ol by flash column chromatography.
Conclusion: Guiding Principles for Synthetic Strategy
The comparative analysis of this compound, acetophenone, and benzophenone highlights the critical interplay of steric and electronic factors in determining ketone reactivity.
-
Acetophenone stands as the most reactive of the three in nucleophilic additions like hydride reduction, owing to its relatively unhindered carbonyl group.
-
Benzophenone is significantly less reactive due to the substantial steric bulk and increased electronic stabilization afforded by the two phenyl rings.
-
This compound exhibits an intermediate reactivity. While the cyclopropyl group is larger than a methyl group, the electronic influence of the distant phenyl group is less pronounced than in acetophenone or benzophenone. Crucially, the presence of the cyclopropyl ring introduces the possibility of unique ring-opening reactions, a factor that must be carefully considered when planning synthetic routes involving this ketone, especially under acidic or electrophilic conditions.
For drug development professionals and synthetic chemists, understanding these nuances is paramount. The choice of ketone substrate can profoundly impact reaction rates, yields, and even the ultimate product distribution. This guide serves as a foundational resource for predicting and harnessing the distinct reactivity profiles of these important aryl ketones.
References
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Studylib. (n.d.). Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol. Retrieved from [Link]
-
Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Quora. (n.d.). Which is more reactive towards nucleophilic addition, benzophenone or acetophenone? Retrieved from [Link]
-
Scribd. (n.d.). Sodium Borohydride Ketone Reduction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]
-
ACS Publications. (n.d.). ACCOUNTS OF CHEXICAL RESEARCH. Retrieved from [Link]
Sources
A Comparative Analysis for Drug Development Professionals: 1-Cyclopropyl-3-phenylpropan-1-one vs. 1-Phenylpentan-1-one
An In-Depth Guide to the Physicochemical, Synthetic, and Metabolic Implications of Incorporating a Cyclopropyl Moiety
In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The introduction of a cyclopropyl group in place of a linear alkyl chain is a common tactic employed to modulate a molecule's properties. This guide provides a detailed comparison between 1-cyclopropyl-3-phenylpropan-1-one and its linear analog, 1-phenylpentan-1-one, offering insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Comparison
The primary distinction between this compound and 1-phenylpentan-1-one lies in the nature of the alkyl group attached to the carbonyl. The former possesses a strained three-membered cyclopropyl ring, while the latter features a flexible n-butyl chain. This seemingly subtle difference has profound implications for the molecule's conformation, lipophilicity, and metabolic stability.
Table 1: Physicochemical Properties
| Property | This compound | 1-Phenylpentan-1-one (Valerophenone) |
| Molecular Formula | C12H14O[1] | C11H14O[2] |
| Molecular Weight | 174.24 g/mol [1] | 162.23 g/mol [2] |
| CAS Number | 136120-65-5[1] | 1009-14-9[2] |
| Melting Point | Not available | -9.4 °C[3] |
| Boiling Point | Not available | 105-107 °C at 5 mmHg[3] |
| Calculated LogP | 2.3 | 3.0595[2] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų[1] | 17.07 Ų[2] |
The cyclopropyl group, with its rigid structure, reduces the number of rotatable bonds compared to the n-butyl chain. This conformational constraint can be advantageous in drug design, as it may lead to a more defined interaction with a biological target. The calculated LogP value for the cyclopropyl-containing compound is lower than its linear counterpart, suggesting a potential decrease in lipophilicity which can influence solubility and absorption.
Synthesis and Reactivity
The synthetic accessibility of both compounds is a crucial consideration for their application in research and development.
1-Phenylpentan-1-one (Valerophenone): This compound is commonly synthesized via the Friedel-Crafts acylation of benzene with valeryl chloride.[3] This is a well-established and generally efficient method for preparing aryl ketones.
This compound: The synthesis of this molecule can be more complex. One potential route involves the reaction of a cyclopropyl Grignard reagent with 3-phenylpropanoyl chloride. The synthesis of cyclopropane-containing building blocks can sometimes be more challenging and costly than their linear analogs.[4]
The reactivity of the cyclopropyl group is a key differentiator. The strained ring system of this compound can be susceptible to ring-opening reactions under certain conditions, a property not shared by the stable alkyl chain of 1-phenylpentan-1-one.[5] However, this inherent strain also contributes to its unique electronic properties and metabolic profile.
Metabolic Stability: The Cyclopropyl Advantage
A primary motivation for incorporating a cyclopropyl group into a drug candidate is to enhance its metabolic stability.[6] Linear alkyl chains, like the n-butyl group in 1-phenylpentan-1-one, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and the formation of potentially active or toxic metabolites.
The cyclopropyl group, in contrast, is generally more resistant to oxidative metabolism.[6] The high C-H bond dissociation energy of the cyclopropyl ring makes it a less favorable site for hydrogen atom abstraction by CYP enzymes.[6] This "metabolic blocking" effect can lead to a longer in vivo half-life and improved bioavailability of the parent compound.
Diagram 1: Hypothetical Metabolic Pathways
Caption: A simplified diagram illustrating the expected difference in metabolic susceptibility.
Biological Activity Profile
Derivatives of 1-phenylpropan-1-one have been investigated for a range of biological activities, including potential applications as antidepressants and in cancer research.[7][8] The replacement of the linear chain with a cyclopropyl group in such scaffolds could be a viable strategy to improve their drug-like properties.
Experimental Protocols
To empirically evaluate the comparative performance of these two compounds, a series of standardized in vitro assays are recommended.
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound and 1-phenylpentan-1-one.
Methodology:
-
Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH (final concentration 1 mM), and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will provide the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Diagram 2: Experimental Workflow for Metabolic Stability Assay
Caption: A flowchart of the key steps in the in vitro metabolic stability assay.
Conclusion and Future Directions
The comparison between this compound and 1-phenylpentan-1-one serves as a compelling case study on the impact of a common medicinal chemistry strategy. The introduction of the cyclopropyl group is hypothesized to confer several advantages, most notably enhanced metabolic stability. However, this may come at the cost of a more challenging synthesis.
For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision. Further studies to elucidate the specific biological activities of this compound are warranted to fully understand its potential as a drug-like scaffold.
References
-
PubChem. This compound. [Link]
-
PubChem. 3-Phenylprop-1-en-1-one. [Link]
-
PubChem. 1-Phenylpentan-3-one. [Link]
-
Angewandte Chemie International Edition. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]
-
Wikipedia. Valerophenone. [Link]
- Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
-
ResearchGate. Improvements to metabolic stability through cyclopropyl modification. [Link]
-
Doubtnut. Write the structural formula of 1-phenylpentan-1-one. [Link]
-
Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
-
Cheméo. Chemical Properties of 3-Phenylpropanol (CAS 122-97-4). [Link]
-
Human Metabolome Database. Showing metabocard for 1-Phenyl-1-pentanone (HMDB0031208). [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
ResearchGate. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
National Institutes of Health. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. [Link]
-
MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
-
PubChem. 1-Cyclohexyl-3-phenylpropan-1-ol. [Link]
-
ResearchGate. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Link]
-
Frontiers in Chemistry. Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]
-
Cheméo. Chemical Properties of 1-Pentanone, 1-phenyl- (CAS 1009-14-9). [Link]
-
PubMed. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]
-
YouTube. Write the structural formula of 1- phenylpentan - 1 one. [Link]
-
National Institutes of Health. Biological Activities of Natural Products III. [Link]
-
ResearchGate. Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. [Link]
-
iat.ac.in. English-Key_IAT-2025.pdf. [Link]
-
National Institutes of Health. 1-Cyclopropylpropan-1-one. [Link]
-
NIST WebBook. 1-Pentanone, 1-phenyl-. [Link]
-
PrepChem.com. Synthesis of 1-Phenyl-pentane-1,4-dione. [Link]
-
Wikipedia. Antidepressant. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. [Link]
Sources
- 1. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Valerophenone - Wikipedia [en.wikipedia.org]
- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Antidepressant - Wikipedia [en.wikipedia.org]
- 8. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of 1-Cyclopropyl-3-phenylpropan-1-one: A Computational Perspective
In the landscape of modern synthetic chemistry and drug development, the nuanced reactivity of strained ring systems offers a fertile ground for molecular innovation. Among these, cyclopropyl ketones, and specifically 1-cyclopropyl-3-phenylpropan-1-one, represent a class of versatile intermediates. Their intrinsic ring strain predisposes them to a variety of transformations, yielding a diverse array of valuable scaffolds. Understanding the underlying reaction mechanisms is paramount for controlling selectivity, optimizing reaction conditions, and designing novel synthetic pathways.
This guide provides a comprehensive comparison of computationally elucidated reaction mechanisms for this compound and closely related aryl cyclopropyl ketones. We will delve into the mechanistic intricacies of acid-catalyzed, phosphine-catalyzed, photocatalytic, and transition metal-catalyzed pathways. By examining the energetic landscapes and key intermediates predicted by Density Functional Theory (DFT), we aim to provide researchers, scientists, and drug development professionals with a robust framework for predicting and manipulating the chemical behavior of this important class of molecules.
The Multifaceted Reactivity of Aryl Cyclopropyl Ketones
The reactivity of this compound is dominated by the propensity of the three-membered ring to undergo cleavage. The presence of the adjacent carbonyl group and the phenyl group on the propyl chain introduces electronic factors that can be exploited to steer the reaction towards different outcomes. Computational chemistry has become an indispensable tool for dissecting the often-subtle energetic differences between competing reaction pathways.
Comparison of Key Reaction Mechanisms
This guide will compare four distinct mechanistic manifolds for the transformation of aryl cyclopropyl ketones:
-
Phosphine-Catalyzed Ring-Opening
-
Photocatalytic [3+2] Cycloaddition
-
Palladium-Catalyzed Stereoselective Ring-Opening
-
Samarium(II) Iodide-Catalyzed Intermolecular Coupling
For each pathway, we will examine the proposed mechanism, the computational methods employed in its study, and the key energetic data that govern the reaction's feasibility and selectivity.
Phosphine-Catalyzed Ring-Opening: A Nucleophilic Cascade
Recent DFT studies have illuminated the mechanism of the phosphine-catalyzed ring-opening of cyclopropyl ketones, revealing a cascade of events leading to complex molecular architectures.[1][2] This pathway is particularly interesting as it does not require a transition metal catalyst.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of a phosphine, such as triphenylphosphine, on the cyclopropyl ring. This leads to the formation of a zwitterionic intermediate, which then undergoes a series of intramolecular transformations. A representative reaction involves the formation of a hydrofluorenone derivative.[1][2]
The computationally predicted pathway involves four key steps:
-
Nucleophilic Ring-Opening: The phosphine attacks a carbon atom of the cyclopropane ring in an SN2 fashion, leading to the formation of a zwitterionic intermediate.
-
Intramolecular Michael Addition: The enolate part of the zwitterion attacks an internal Michael acceptor, forming a new ring and a phosphonium ylide.
-
Intramolecular Proton Transfer: A[3][4]-proton transfer occurs to generate a more stable ylide intermediate.
-
Intramolecular Wittig Reaction: The ylide undergoes an intramolecular Wittig reaction to form the final product and regenerate the phosphine catalyst.
Computational Insights
DFT calculations have been instrumental in elucidating the feasibility of this pathway. Studies on similar systems provide valuable energetic data.
| Reaction Step | Computational Method | Calculated Parameter | Value | Reference |
| Nucleophilic Ring-Opening | DFT (unspecified functional) | Activation Energy | Not specified | [1][2] |
| Intramolecular Michael Addition | DFT (unspecified functional) | Reaction Energy | Favorable | [1][2] |
| [3][4]-Proton Transfer | DFT (unspecified functional) | Activation Energy | Low Barrier | [1][2] |
| Intramolecular Wittig Reaction | DFT (unspecified functional) | Reaction Energy | Exergonic | [1][2] |
Note: Specific activation energies for this compound were not found in the initial search. The table reflects the general findings for related cyclopropyl ketones.
Photocatalytic [3+2] Cycloaddition: A Radical Approach
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, and aryl cyclopropyl ketones are excellent substrates for such transformations.[5] These reactions proceed via radical intermediates, offering a distinct mechanistic alternative to the ionic pathways.
Mechanistic Pathway
The photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone with an alkene typically involves a dual-catalyst system: a photosensitizer (e.g., a ruthenium or iridium complex) and a Lewis acid.[5]
The proposed mechanism is as follows:
-
Photoexcitation and Reductive Quenching: The photocatalyst is excited by visible light and then reductively quenched by a sacrificial electron donor to form a potent reductant.
-
Single-Electron Transfer (SET): The reduced photocatalyst transfers an electron to the aryl cyclopropyl ketone, which is activated by coordination to a Lewis acid. This forms a radical anion.
-
Ring-Opening: The cyclopropyl ring of the radical anion undergoes rapid ring-opening to generate a distonic radical anion.
-
Radical Addition: The radical end of the distonic intermediate adds to an alkene to form a new carbon-carbon bond.
-
Cyclization and Rearomatization: The resulting radical intermediate undergoes cyclization to form a five-membered ring, followed by a final electron transfer and protonation to yield the product and regenerate the photocatalyst.
Computational and Experimental Correlation
Palladium-Catalyzed Stereoselective Ring-Opening: A Metal-Mediated Pathway
Transition metal catalysis offers another avenue for the functionalization of cyclopropyl ketones. Palladium catalysts, in particular, have been shown to effectively promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[6]
Mechanistic Pathway
The proposed mechanism for the palladium-catalyzed ring-opening involves the following key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into one of the C-C bonds of the cyclopropyl ring to form a palladacyclobutane intermediate.
-
β-Hydride Elimination: A β-hydride elimination from the palladacyclobutane intermediate occurs, leading to the formation of a palladium-hydride species and an enone.
-
Reductive Elimination: Reductive elimination from the palladium-hydride species regenerates the palladium(0) catalyst and releases the final α,β-unsaturated ketone product.
Computational Support
DFT studies on related palladium-catalyzed C-C bond activations provide a basis for understanding this mechanism.[7] The feasibility of the oxidative addition and subsequent steps is highly dependent on the ligand environment of the palladium center and the electronic properties of the aryl cyclopropyl ketone.
| Reaction Step | Computational Method | Calculated Parameter | General Finding | Reference |
| Oxidative Addition | DFT (B3LYP) | Activation Energy | Feasible | [4] |
| β-Hydride Elimination | DFT (B3LYP) | Energetics | Generally favorable | [4] |
| Reductive Elimination | DFT (B3LYP) | Energetics | Leads to catalyst regeneration | [4] |
Note: The computational data is for a model system of palladium-catalyzed cyclopropanation, but the principles of oxidative addition and reductive elimination are transferable to the ring-opening reaction.
Samarium(II) Iodide-Catalyzed Intermolecular Coupling: A Single-Electron Transfer Approach
Samarium(II) iodide (SmI2) is a versatile single-electron transfer reagent that can catalyze the intermolecular coupling of cyclopropyl ketones with alkenes or alkynes. A systematic computational study has shed light on the structure-reactivity relationships in these reactions, comparing the behavior of aryl and alkyl cyclopropyl ketones.[8]
Mechanistic Pathway
The SmI2-catalyzed coupling proceeds through the following steps:
-
Single-Electron Transfer (SET): SmI2 transfers an electron to the cyclopropyl ketone, forming a ketyl radical anion.
-
Cyclopropyl Fragmentation: The strained cyclopropyl ring in the ketyl radical undergoes fragmentation to generate a more stable radical intermediate.
-
Radical Trapping: The generated radical is trapped by an intermolecular coupling partner, such as an alkene or alkyne.
-
Further Reduction and Protonation: The resulting radical is further reduced by SmI2 and subsequently protonated to yield the final product.
Computational Comparison: Aryl vs. Alkyl Cyclopropyl Ketones
A key finding from the computational study is the differential reactivity between aryl and alkyl cyclopropyl ketones.[8]
| Ketone Type | Reduction and Fragmentation | Radical Trapping | Overall Reactivity | Rationale |
| Aryl Cyclopropyl Ketone | Enhanced | Hindered | Moderate | Conjugation stabilizes the ketyl radical, promoting fragmentation. However, the resulting styrene-like intermediate creates steric hindrance for radical trapping.[8] |
| Alkyl Cyclopropyl Ketone | High Barrier | Facile | Lower | Lack of conjugation leads to a higher energy barrier for reduction and fragmentation, but the absence of steric hindrance allows for easy radical trapping.[8] |
This comparative data highlights the crucial role of the aryl group in modulating the reaction pathway. The conjugation effect of the phenyl ring in this compound would be expected to lower the barrier for the initial reduction and ring-opening steps.
Experimental Protocols: A Guide to Computational Investigation
For researchers looking to perform their own computational studies on these systems, the following protocols, based on methodologies reported in the literature, can serve as a starting point.
General DFT Calculation Setup
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Method: Density Functional Theory (DFT) is a common and effective method. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost.[4]
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is a suitable choice for geometry optimizations and frequency calculations.
-
Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.
-
Workflow:
-
Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data.
-
Intrinsic Reaction Coordinate (IRC) Calculation: For transition states, an IRC calculation can be performed to verify that the transition state connects the desired reactant and product.
-
Energy Profile Construction: Use the calculated energies to construct a reaction energy profile.
-
Conclusion and Future Outlook
Computational studies have provided invaluable insights into the diverse reaction mechanisms of this compound and related aryl cyclopropyl ketones. The choice of catalyst and reaction conditions can steer the reaction through distinct ionic or radical pathways, leading to a variety of valuable products.
-
Phosphine catalysis offers a metal-free approach to complex heterocyclic structures through a nucleophilic cascade.
-
Photocatalysis provides access to [3+2] cycloaddition products via a radical mechanism, enabling the construction of five-membered rings.
-
Palladium catalysis facilitates a stereoselective ring-opening to form α,β-unsaturated ketones.
-
SmI2 catalysis allows for intermolecular couplings, with the reactivity being significantly influenced by the nature of the substituent on the cyclopropyl ketone.
While this guide provides a comparative overview based on existing literature, a direct computational study comparing these different mechanistic manifolds for this compound under a unified theoretical framework would be a valuable contribution to the field. Such a study would allow for a more quantitative comparison of the activation barriers and would provide a more definitive prediction of the most favorable reaction pathway under a given set of conditions.
Future research in this area will likely focus on the development of new catalytic systems that can further expand the synthetic utility of cyclopropyl ketones, with computational chemistry continuing to play a pivotal role in the design and optimization of these new reactions.
References
-
Bernardi, F., Bottoni, A., & Miscione, G. P. (2001). DFT Study of the Palladium-Catalyzed Cyclopropanation Reaction. Organometallics, 20(13), 2751–2758. [Link]
-
Chen, Y., Wang, N., Hou, Z., Zhou, X., Li, X., Gao, F., & Jiang, T. (2022). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 20(28), 5412-5415. [Link]
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012). Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones. Journal of the American Chemical Society, 134(28), 11464-11466. [Link]
-
Li, G., & Zhang, X. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]
-
Wang, Y., & Yu, X. (2025). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 23(1), 167-173. [Link]
-
Zhang, Y., & Tantillo, D. J. (2014). Computational study of the mechanism of the palladium-catalyzed C–C bond activation and regioselective alkenylation between cyclopropanol and 1,3-diyne. ChemRxiv. [Link]
-
Yu, X., & Wang, Y. (2024). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. PubMed. [Link]
Sources
- 1. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 4. Sci-Hub. DFT Study of the Palladium-Catalyzed Cyclopropanation Reaction / Organometallics, 2001 [sci-hub.jp]
- 5. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Biological Evaluation of 1-Cyclopropyl-3-phenylpropan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with therapeutic potential is perpetual. The 1-cyclopropyl-3-phenylpropan-1-one framework has emerged as an intriguing starting point for the development of new bioactive agents. The unique structural and electronic properties of the cyclopropyl group, combined with the versatility of the phenylpropan-1-one backbone, offer a rich canvas for synthetic modification and biological exploration.[1] This guide provides a comprehensive overview of the in vitro biological evaluation of this class of compounds, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Rationale for Investigating this compound Derivatives
The cyclopropyl ring is more than just a three-membered carbocycle; it is a bioisostere for various functional groups, including double bonds and phenyl rings. Its rigid conformation can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target. Furthermore, the strained nature of the cyclopropyl ring can influence the electronic properties of adjacent functional groups, potentially modulating reactivity and metabolic stability. When incorporated into the this compound scaffold, these features create a molecule with a distinct three-dimensional shape and chemical character, making it a compelling candidate for biological screening.
Comparative In Vitro Biological Activity
While comprehensive comparative studies on a wide range of this compound derivatives are still emerging, preliminary investigations and studies on structurally related compounds have revealed promising anticancer and antimicrobial activities.
Anticancer Activity
The evaluation of novel compounds for anticancer activity is a cornerstone of oncological research. For this compound derivatives and their analogues, in vitro cytotoxicity assays are the first line of investigation. These assays typically involve exposing various cancer cell lines to the compounds and measuring the concentration at which 50% of the cells are killed (IC50).
A study on structurally related 1-phenylcyclopropane carboxamide derivatives demonstrated their antiproliferative potential. While not identical to the target scaffold of this guide, the data provides valuable insights into the potential of the cyclopropane moiety in anticancer drug design.
Table 1: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Leukemia Cell Line [1]
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) |
| 8a | 4-OCH3 | 12.5 |
| 8b | 4-Cl | 15.2 |
| 8c | 4-F | 18.9 |
| 8d | 2,4-diCl | 10.8 |
| 8e | H | 20.1 |
Data synthesized from a study on 1-phenylcyclopropane carboxamide derivatives, which are structurally related to this compound.[1]
The data suggests that substitutions on the phenyl ring significantly influence the cytotoxic activity of these compounds. For instance, the presence of a 2,4-dichloro substitution (compound 8d ) resulted in the most potent activity in this series. This highlights the importance of systematic modification of the phenyl ring to explore the structure-activity relationship (SAR).
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The in vitro evaluation of novel compounds for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in this process. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
A recent study on amide derivatives containing a cyclopropane moiety provides valuable comparative data on their antimicrobial and antifungal activities.
Table 2: Antimicrobial Activity (MIC80, µg/mL) of Selected Cyclopropane Amide Derivatives [2]
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| F5 | 64 | 128 | 64 |
| F7 | 128 | >128 | 64 |
| F8 | >128 | >128 | 16 |
| F9 | 64 | 32 | 32 |
| F24 | >128 | >128 | 16 |
| F42 | >128 | >128 | 16 |
| Ciprofloxacin | 2 | 2 | NA |
| Fluconazole | NA | NA | 2 |
MIC80: Minimum inhibitory concentration required to inhibit 80% of microbial growth. Data from a study on amide derivatives containing a cyclopropane moiety.[2]
These results indicate that cyclopropane-containing compounds can exhibit significant antimicrobial and particularly antifungal activity. For example, compounds F8 , F24 , and F42 demonstrated potent activity against Candida albicans, with an MIC80 of 16 µg/mL.[2] The variation in activity across different microbial species and with different chemical substitutions underscores the importance of a broad screening panel and systematic structural modifications.
Experimental Protocols
To ensure the reproducibility and validity of in vitro biological evaluations, detailed and well-controlled experimental protocols are essential. Below are representative protocols for the key assays discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or U937) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth medium and incubate overnight to obtain a fresh culture. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data on cyclopropane-containing compounds suggests that the nature and position of substituents on the phenyl ring play a crucial role in their biological activity. A systematic exploration of the SAR is essential for the rational design of more potent and selective derivatives.
Key areas for future investigation include:
-
Systematic Phenyl Ring Substitution: Synthesizing a library of this compound derivatives with a diverse range of electron-donating and electron-withdrawing groups at various positions on the phenyl ring.
-
Modification of the Propanone Linker: Investigating the effect of altering the length and rigidity of the three-carbon linker.
-
Mechanism of Action Studies: For the most active compounds, elucidating the mechanism by which they exert their cytotoxic or antimicrobial effects. This could involve assays to assess apoptosis induction, cell cycle arrest, or inhibition of specific microbial enzymes.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds indicates a significant potential for both anticancer and antimicrobial activities. This guide provides a framework for the systematic in vitro evaluation of this class of molecules, from initial screening to more detailed mechanistic studies. By employing rigorous experimental protocols and a rational approach to SAR exploration, researchers can unlock the full therapeutic potential of these intriguing cyclopropane-containing compounds. The path from a promising scaffold to a clinically effective drug is long and challenging, but it begins with a solid foundation of in vitro biological evaluation.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (2023). Heliyon, 9(2), e13111. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (2021). Iranian Journal of Pharmaceutical Research, 20(4), 229–237. [Link]
-
Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC. (2022). BMC Chemistry, 16(1), 74. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (2022). Molecules, 27(23), 8296. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). Molecules, 27(17), 5605. [Link]
Sources
Structure-activity relationship (SAR) studies of 1-Cyclopropyl-3-phenylpropan-1-one analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cyclopropyl-3-phenylpropan-1-one Analogs
Introduction: The Significance of the Cyclopropyl Ketone Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. The this compound backbone has emerged as a promising structural motif. Its utility is anchored in the unique physicochemical properties of the cyclopropyl group. This small, strained ring system imparts a high degree of conformational rigidity and a significant fraction of sp3 character, which are desirable traits in drug design.[1][2] The inherent strain in the cyclopropane ring also leads to shorter, stronger C-H bonds, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This guide provides a comparative analysis of the structure-activity relationships of analogs derived from this core structure, with a focus on anticancer and anti-inflammatory applications.[3][4][5][6][7]
Core Scaffold and Arenas for Structural Modification
The this compound molecule can be systematically modified at three primary sites to explore the chemical space and optimize biological activity: the phenyl ring (Aryl moiety), the propan-1-one linker, and the cyclopropyl ring. Understanding how alterations in these regions influence the molecule's interaction with biological targets is the essence of SAR studies.
Caption: Key regions for SAR modification on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly sensitive to substitutions across the molecular framework. While direct SAR studies on the exact this compound are not extensively published, valuable insights can be drawn from closely related analogs, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones and other chalcone derivatives, which share a similar three-carbon linker between two key moieties.[6][7]
Region A: The Influence of Phenyl Ring Substituents
The phenyl ring often serves as a crucial recognition element, inserting into hydrophobic pockets of target enzymes or receptors. Modifications here can drastically alter binding affinity, selectivity, and pharmacokinetic properties.
In studies on related 1,3-diphenyl-3-(phenylthio)propan-1-one analogs evaluated for cytotoxic effects against the MCF-7 human breast cancer cell line, the introduction of specific substituents on the phenyl rings led to significant changes in potency.[6][7] For instance, adding a tertiary amine basic side chain, a pharmacophore found in the selective estrogen receptor modulator (SERM) Tamoxifen, was shown to improve cytotoxic effects on breast cancer cells.[6][7] This suggests that for anticancer applications, substituents capable of specific interactions, such as hydrogen bonding or salt-bridge formation, can enhance activity.
In a series of 1,3-diphenyl-3-(phenylamino)propan-1-ones designed as selective COX-2 inhibitors, a methylsulfonyl (SO2Me) group on one of the phenyl rings was found to be critical for potency and selectivity.[3][5] Molecular docking studies indicated this group inserts into a secondary pocket of the COX-2 active site, forming key hydrogen bond interactions with residues like Arg513 and His90.[3][5] This highlights the importance of electron-withdrawing groups that can also act as hydrogen bond acceptors.
Region B: The Role of the Propan-1-one Linker
The three-carbon linker is not merely a spacer; its conformation and chemical nature are vital. The ketone's carbonyl group is a key hydrogen bond acceptor. The flexibility of the propane chain allows the molecule to adopt a suitable conformation for binding within the active site of a target protein.
Introducing heteroatoms into this linker has proven to be a successful strategy. For example, the development of 1,3-diphenyl-3-(phenylthio)propan-1-ones (introducing a sulfur atom at position 3) and 1,3-diphenyl-3-(phenylamino)propan-1-ones (introducing a nitrogen atom at position 3) has led to potent cytotoxic and anti-inflammatory agents, respectively.[3][5][6][7] These modifications alter the electronic properties and hydrogen bonding capacity of the linker, leading to new interactions with biological targets.
Region C: The Cyclopropyl Moiety as a Metabolic Blocker and Conformational Anchor
The cyclopropyl group is a cornerstone of this scaffold's design. Its primary roles are to enhance metabolic stability and to provide conformational constraint.[1][2]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less prone to oxidative metabolism, a common pathway for drug deactivation.[1] This can lead to an increased half-life and improved bioavailability.
-
Conformational Rigidity: The rigid structure of the cyclopropyl ring limits the number of available conformations for the molecule. This can be advantageous if the fixed conformation is the one required for optimal binding to the target ("bioactive conformation"), as it reduces the entropic penalty of binding.[2][4]
Computational studies on the reactivity of cyclopropyl ketones have shown that substitution on the cyclopropyl ring, such as with gem-dialkyl groups, can significantly impact the stability of intermediates and reaction efficiency, suggesting that such substitutions could also fine-tune biological activity.[8]
Comparative Biological Data: Cytotoxicity of Analogs
The following table summarizes the cytotoxic activity of selected 1,3-diphenyl-3-(phenylthio)propan-1-one analogs against the MCF-7 breast cancer cell line. These compounds share the propan-1-one linker and phenyl ring features with our core topic, providing a strong basis for comparison. The data demonstrates the profound impact of substitutions on the phenyl rings.
| Compound ID | R1 (Substitution on Phenyl Ring 1) | R2 (Substitution on Phenyl Ring 2) | IC50 on MCF-7 (µM)[7][9] |
| Tamoxifen | (Reference Drug) | (Reference Drug) | > 1 |
| 4a | H | 4-(2-morpholinoethoxy) | 0.12 |
| 4h | 4-OCH3 | 3-(2-morpholinoethoxy) | 0.11 |
| 4i | 4-OCH3 | 4-(2-morpholinoethoxy) | 0.14 |
Note: Lower IC50 values indicate higher cytotoxic potency.
The data clearly shows that the synthesized analogs, particularly those incorporating a morpholinoethoxy side chain, exhibit significantly greater cytotoxicity against MCF-7 cells than the reference drug, Tamoxifen.[7][9]
Experimental Protocols
Reproducibility and validation are the bedrocks of scientific integrity. The following section details generalized protocols for the synthesis and biological evaluation of these analogs.
General Synthesis of this compound Analogs
This protocol describes a general synthetic route, which can be adapted based on the desired substitutions on the phenyl ring. The key step is a Friedel-Crafts acylation or a related coupling reaction.
Caption: Generalized workflow for the synthesis of target analogs.
Step-by-Step Methodology:
-
Preparation: To a cooled (0 °C), stirred solution of a Lewis acid (e.g., aluminum chloride, 1.2 eq) in an anhydrous inert solvent (e.g., dichloromethane), add the substituted benzene derivative (1.1 eq).
-
Acylation: Add 3-phenylpropanoyl chloride (1.0 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates consumption of the starting material.
-
Intermediate Ketone Formation: The reaction mixture now contains the 1-aryl-3-phenylpropan-1-one intermediate.
-
Cyclopropanation: This intermediate is then subjected to a standard cyclopropanation reaction to form the cyclopropyl ring from the ketone. (This is a conceptual simplification; a more common route would be the acylation with cyclopropylcarbonyl chloride).
-
Alternative Acylation: A more direct route involves the Friedel-Crafts acylation of a substituted benzene with cyclopropylcarbonyl chloride in the presence of AlCl3 to form the cyclopropyl aryl ketone. This ketone can then be elaborated at the alpha-position and coupled with a phenyl-containing group.
-
Work-up: The reaction is carefully quenched by pouring it onto ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure analog.
Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (and a vehicle control, e.g., DMSO). The plates are incubated for an additional 48 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
References
- Farzaneh, F., et al. (2022). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. Anticancer Agents in Medicinal Chemistry.
-
Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. BenchChem.
-
Nickon, A., & Kwasnik, H. (1967). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society. Available at: [Link]
-
Farzaneh, F., et al. (2022). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate. Available at: [Link]
-
Bayati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
PubChem. Cyclopropyl phenyl ketone. National Center for Biotechnology Information. Available at: [Link]
-
Camarasa, M. J., et al. (2020). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. Available at: [Link]
-
Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. Available at: [Link]
-
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Bayati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed. Available at: [Link]
-
Liu, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Available at: [Link]
-
Farzaneh, F., et al. (2022). '1,3-diphenyl-3-(phenylamino)propan-1-ones', synthesized by Farzaneh et al & compounds (22a) & (22b). ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health. Available at: [Link]
-
Bayati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Procter, D. J., et al. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]
-
Yablokov, A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. Available at: [Link]
-
Khan, A., et al. (Eds.). (2022). Design, Synthesis and Structure-Activity Relationship Studies of Enzyme Inhibitors. MDPI. Available at: [Link]
-
Kim, H. P., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. Hydroxypropiophenone. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Synthesis of 1-Cyclopropyl-3-phenylpropan-1-one: A Comparative Analysis with its Precursors
In the precise world of synthetic organic chemistry, the unambiguous identification of reaction intermediates and final products is fundamental to success. This technical guide offers a detailed spectroscopic comparison of 1-cyclopropyl-3-phenylpropan-1-one with its precursors, 3-phenylpropanoyl chloride and cyclopropylmagnesium bromide. By leveraging the distinct fingerprints provided by Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively monitor the progress of the synthesis and confirm the purity and identity of the target molecule. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, providing both theoretical understanding and practical experimental insights.
The Synthetic Route: A Grignard Reaction
The formation of this compound is classically achieved through a Grignard reaction.[1][2][3] This involves the nucleophilic attack of cyclopropylmagnesium bromide on the electrophilic carbonyl carbon of 3-phenylpropanoyl chloride.[4] A subsequent aqueous workup yields the desired ketone. A clear understanding of the spectroscopic characteristics of each component is essential for confirming the successful transformation.
Figure 1: Synthetic pathway of this compound.
Spectroscopic Characterization: A Tale of Three Molecules
The conversion of an acyl chloride and a Grignard reagent to a ketone induces significant structural changes, which are readily observable through various spectroscopic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for the identification of functional groups. The carbonyl (C=O) stretching frequency is the most informative in this synthesis.
-
3-Phenylpropanoyl Chloride: As an acyl chloride, this precursor displays a strong and characteristic C=O absorption at a high wavenumber, typically in the range of 1775-1810 cm⁻¹.[5][6] The electron-withdrawing nature of the chlorine atom strengthens the carbonyl bond, resulting in this high-frequency absorption.[6]
-
This compound: In the final ketone product, the carbonyl stretch shifts to a lower wavenumber, generally appearing around 1715 cm⁻¹.[7][8] This noticeable shift is a definitive indicator of the successful replacement of the chlorine atom with the cyclopropyl group.
| Compound | Key FT-IR Peak (C=O Stretch) |
| 3-Phenylpropanoyl Chloride | ~1775-1810 cm⁻¹ |
| This compound | ~1715 cm⁻¹ |
Table 1: Comparison of Carbonyl Stretching Frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule.
The ¹H NMR spectra clearly illustrate the transformation.
-
3-Phenylpropanoyl Chloride: The spectrum is characterized by signals for the phenyl protons (typically ~7.2-7.4 ppm) and two triplets corresponding to the adjacent methylene groups (-CH₂CH₂-) of the propanoyl chain, which appear in the range of 2.5-3.5 ppm.
-
Cyclopropyl Group: The introduction of the cyclopropyl ring in the product leads to a set of highly shielded and characteristic signals in the upfield region of the spectrum, usually between 0.5 and 1.5 ppm.
-
This compound: The spectrum of the product will show the signals for the phenyl and methylene protons, with slight shifts due to the new chemical environment. The most crucial diagnostic feature is the appearance of the upfield signals corresponding to the cyclopropyl protons, confirming the successful addition of the Grignard reagent.
¹³C NMR provides further confirmation of the structural changes.
-
3-Phenylpropanoyl Chloride: The carbonyl carbon is significantly deshielded and appears at a chemical shift of approximately 172 ppm.
-
This compound: The ketone carbonyl carbon is also deshielded but resonates at a much lower field, typically in the range of 190-215 ppm.[9] The appearance of new signals in the upfield region (around 10-20 ppm) corresponding to the cyclopropyl carbons provides further evidence for the formation of the product.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 3-Phenylpropanoyl Chloride | ~7.2-7.4 (Aromatic), ~2.5-3.5 (-CH₂CH₂-) | ~172 (C=O), ~126-140 (Aromatic), ~30-50 (-CH₂CH₂-) |
| This compound | ~7.1-7.3 (Aromatic), ~2.8-3.2 (-CH₂CH₂-), ~0.5-1.5 (Cyclopropyl) | ~190-215 (C=O), ~126-141 (Aromatic), ~30-45 (-CH₂CH₂-), ~10-20 (Cyclopropyl) |
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the compounds.
-
3-Phenylpropanoyl Chloride: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (168.62 g/mol ).[10][11] A key feature is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will be visible for the molecular ion and any chlorine-containing fragments.
-
This compound: The mass spectrum will show a molecular ion peak corresponding to the higher molecular weight of the product (174.24 g/mol ).[12] The fragmentation pattern will be distinct from the precursor, and the absence of the chlorine isotopic pattern is a definitive confirmation of the reaction's success. Ketones often show moderately intense molecular ion peaks.[9]
Experimental Protocol
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
3-Phenylpropanoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopropyl bromide in anhydrous THF to form the Grignard reagent, maintaining a gentle reflux.[13]
-
After the magnesium has been consumed, cool the reaction mixture to 0 °C.
-
Slowly add a solution of 3-phenylpropanoyl chloride in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Figure 2: Experimental workflow for the synthesis and analysis.
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and definitive method for monitoring the synthesis and verifying the final product. The key diagnostic markers are the shift of the carbonyl peak in the FT-IR spectrum, the appearance of characteristic signals for the cyclopropyl group in the ¹H and ¹³C NMR spectra, and the change in molecular weight and disappearance of the chlorine isotopic pattern in the mass spectrum. By carefully analyzing these spectroscopic features, researchers can ensure the integrity and purity of their synthesized compounds, which is a critical step in any chemical research or drug development pipeline.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenepropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropylmagnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cyclopropylmagnesium bromide | 23719-80-4 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzenepropanoyl chloride [webbook.nist.gov]
- 12. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
A Mechanistic Guide to the Fragmentation of 1-Cyclopropyl-3-phenylpropan-1-one: A Comparative Analysis of Competing Pathways
This guide provides an in-depth mechanistic investigation into the fragmentation of 1-Cyclopropyl-3-phenylpropan-1-one. The unique structure of this ketone, featuring a strained cyclopropyl ring adjacent to the carbonyl group and an activating phenyl group at the γ-position, sets the stage for a compelling competition between distinct photochemical and thermal reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the reactivity of such scaffolds. We will dissect the causality behind experimental choices and provide a framework for predicting and verifying reaction outcomes.
Introduction: A Molecule at a Mechanistic Crossroads
This compound is a fascinating substrate for mechanistic study. Its structure presents two key reactive sites under energetic conditions:
-
The Cyclopropyl Ketone Moiety: The cyclopropyl group, with approximately 27.5 kcal/mol of ring strain, possesses a labile α-bond (the bond between the carbonyl and the cyclopropyl ring). This makes it a prime candidate for ring-opening reactions.
-
The γ-Benzylic Hydrogens: The methylene group at the γ-position to the carbonyl is activated by the adjacent phenyl ring. These benzylic hydrogens are susceptible to intramolecular abstraction by an excited carbonyl group.
This confluence of structural features means that upon photoexcitation, the molecule does not have a single, predetermined fate. Instead, it stands at a crossroads, with the potential to undergo either a Norrish Type I cleavage, driven by the release of ring strain, or a Norrish Type II reaction, driven by the stability of the resulting benzylic radical. This guide will compare these competing pathways, alongside a potential thermal rearrangement, providing the mechanistic and experimental rationale to understand and potentially control the fragmentation outcome.
Part 1: The Photochemical Landscape - A Tale of Two Norrish Reactions
Upon absorption of UV light, the carbonyl group of this compound is promoted to an excited singlet state (S₁), which can then efficiently undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state is the starting point for the two major competing photochemical pathways.[1][2]
Pathway A: Norrish Type I Cleavage of the Cyclopropyl Ring
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon bond.[1][3] For cyclopropyl ketones, this pathway is particularly favorable due to the significant relief of ring strain. The initial α-cleavage of the bond between the carbonyl carbon and the cyclopropyl ring results in the formation of a 1,5-biradical.
Mechanism:
-
Photoexcitation & α-Cleavage: The ketone is excited to its triplet state (T₁). Homolytic cleavage of the C(O)-cyclopropyl bond occurs, yielding a diradical species.
-
Ring Opening: The highly strained cyclopropylcarbinyl radical rapidly rearranges to a more stable homoallyl radical. This results in a 1,5-diradical intermediate.
-
Subsequent Reactions: This 1,5-diradical is a versatile intermediate that can lead to several products, most commonly a 1,3-acyl shift to form a five-membered ring (a dihydrofuran derivative) or fragmentation.
Diagram 1: Norrish Type I Fragmentation Pathway
Caption: Mechanism of Norrish Type I cleavage for this compound.
Pathway B: Norrish Type II Reaction via γ-Hydrogen Abstraction
The Norrish Type II reaction is a characteristic photochemical process for ketones possessing accessible γ-hydrogens.[4][5] In this compound, the hydrogens on the carbon adjacent to the phenyl group are not only in the γ-position but are also benzylic, making them particularly susceptible to abstraction.
Mechanism:
-
Photoexcitation & Intramolecular H-Abstraction: The excited triplet carbonyl oxygen abstracts a hydrogen atom from the γ-carbon through a six-membered ring transition state. This forms a 1,4-biradical.
-
Biradical Fate: The 1,4-biradical has two primary fates:
Diagram 2: Norrish Type II Fragmentation Pathway
Caption: Mechanism of Norrish Type II reaction for this compound.
Comparative Analysis and Experimental Design
The photochemical outcome for this compound is dictated by the competition between the rate of α-cleavage (kα) and the rate of γ-hydrogen abstraction (kγ). This competition can be influenced by solvent, temperature, and the presence of triplet quenchers.
| Feature | Norrish Type I Pathway | Norrish Type II Pathway |
| Driving Force | Release of cyclopropyl ring strain (~27.5 kcal/mol) | Stability of the 1,4-biradical (benzylic radical) |
| Key Intermediate | 1,5-Biradical | 1,4-Biradical |
| Primary Products | Dihydrofuran derivatives, unsaturated ketones | Acetophenone, cyclopropylethene, cyclobutanols |
| Favored By | Rigid conformations that hinder γ-H abstraction | Flexible conformations allowing the six-membered transition state |
Diagram 3: Competitive Photochemical Pathways
Caption: The competition between Norrish Type I and Type II pathways from the excited triplet state.
Experimental Protocol: Photochemical Fragmentation Analysis
This protocol outlines a general procedure to investigate the photochemical fragmentation and identify the products from the competing pathways.
-
Preparation: Prepare a 0.01 M solution of this compound in a photochemically inert solvent (e.g., benzene or acetonitrile).
-
Degassing: Transfer the solution to a quartz reaction vessel. Degas the solution for 25-30 minutes by bubbling with argon or nitrogen to remove oxygen, which can quench the triplet state.[3]
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp or a Rayonet photochemical reactor with lamps centered around 300 nm.[3] Maintain a constant temperature using a cooling bath.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Work-up and Analysis: Once the starting material is consumed or conversion has ceased, concentrate the solution under reduced pressure.
-
Product Identification: Separate the product mixture using column chromatography. Characterize the isolated products thoroughly using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to distinguish between the potential products of the Type I and Type II pathways.
Part 2: The Alternative - Thermal Fragmentation
In contrast to the radical-mediated photochemical pathways, cyclopropyl ketones can also undergo thermal rearrangement. This reaction, often requiring high temperatures (400-500 °C), typically proceeds through a concerted or diradical mechanism to yield five-membered rings.
Mechanism: The Cloke-Wilson Rearrangement
Upon heating, the cyclopropane ring can open, but instead of the radical chemistry seen in photolysis, it typically leads to a vinyl dihydrofuran. This is a type of[1][8]-sigmatropic shift, also known as the Cloke-Wilson rearrangement. The reaction involves the cleavage of a C-C bond within the cyclopropyl ring and formation of a new C-O bond.
Diagram 4: Thermal Rearrangement Pathway
Caption: Thermal rearrangement of a cyclopropyl ketone to a dihydrofuran derivative.
Comparison of Photochemical vs. Thermal Fragmentation
| Parameter | Photochemical Pathways (Norrish I & II) | Thermal Pathway (Cloke-Wilson) |
| Activation | UV Light (e.g., 300 nm) | High Heat (~400-500 °C) |
| Intermediates | Triplet excited state, 1,5- and 1,4-biradicals | Concerted transition state or short-lived diradical |
| Typical Products | Fragmentation products (acetophenone), cyclized isomers | Isomeric five-membered heterocycle (dihydrofuran) |
| Experimental Setup | Photoreactor, quartz vessel, inert atmosphere | High-temperature furnace, sealed tube |
Conclusion
The fragmentation of this compound is a nuanced process governed by the method of activation. Photochemical excitation opens a competitive landscape between Norrish Type I cleavage, driven by cyclopropyl ring strain, and Norrish Type II abstraction of the activated γ-benzylic hydrogens. The product distribution is a direct reflection of the relative rates of these two pathways. In contrast, thermal activation provides a more predictable, albeit energy-intensive, route to a specific rearranged isomer. By understanding these competing mechanisms, researchers can better predict the outcomes of reactions involving similar structural motifs and design experiments to favor the formation of desired products, a crucial consideration in synthetic chemistry and the development of novel molecular entities.
References
-
Wikipedia. (n.d.). Norrish reaction. Retrieved January 22, 2026, from [Link]
-
Wagner, P., & Klán, P. (2003). Norrish Type II Photoelimination of Ketones: Cleavage of 1,4-Biradicals Formed by gamma-Hydrogen Abstraction. Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Photochemistry of β, γ -unsaturated ketones. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Photochemistry of two diphenyl β,γ‐enones and a series of methyl‐ and phenyl‐substituted α‐phenyl ketones. Retrieved January 22, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Type II photoreactions of phenyl ketones. Competitive charge transfer in .alpha.-, .gamma.-, and .delta.-dialkylamino ketones. Retrieved January 22, 2026, from [Link]
-
Journal of the American Chemical Society. (1974). Conformational control of photochemical behavior. Competitive .alpha. cleavage and .gamma.-hydrogen abstraction of alkyl phenyl ketones. Retrieved January 22, 2026, from [Link]
-
Chem-Wiz YouTube Channel. (2024, April 27). Norrish type-2 reaction: Basic concept, Mechanism and Examples. Retrieved January 22, 2026, from [Link]
-
Axel G. Griesbeck, et al. (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Slideshare. (n.d.). presentation on norrish type 1 and norrish type 2. Retrieved January 22, 2026, from [Link]
-
Chem-Station. (2017, June 1). Norrish Reaction. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. Retrieved January 22, 2026, from [Link]
-
Filo. (n.d.). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton... Retrieved January 22, 2026, from [Link]
Sources
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. presentation on norrish type 1 and norrish type 2 | PPTX [slideshare.net]
- 3. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]
- 7. Studies in organic and physical photochemistry – an interdisciplinary approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00842A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Functionalization of 1-Cyclopropyl-3-phenylpropan-1-one
The functionalization of ketones bearing a cyclopropyl moiety, such as 1-cyclopropyl-3-phenylpropan-1-one, represents a pivotal challenge and opportunity in modern synthetic chemistry. The inherent ring strain of the cyclopropane ring makes it a versatile functional handle, capable of participating in a diverse array of transformations.[1] These reactions can either proceed with retention of the three-membered ring, a desirable feature in many pharmaceutical scaffolds, or through strategic ring-opening to generate valuable linear carbon chains. This guide provides a comparative analysis of the leading catalytic systems for the functionalization of this substrate, offering insights into their mechanisms, performance, and practical applications for researchers in organic synthesis and drug development.
Transition-Metal Catalysis: A Powerhouse for C-C Bond Activation and Formation
Transition metals have proven to be exceptionally effective in activating the otherwise robust C-C bonds of cyclopropyl ketones.[2] Nickel and palladium, in particular, have emerged as the catalysts of choice, enabling a wide range of transformations from ring-opening cross-couplings to cycloadditions.
Nickel-Catalyzed Ring-Opening Functionalizations
Nickel catalysts are highly effective for the cross-coupling of cyclopropyl ketones, proceeding through ring-opening to generate valuable γ-substituted products.[1][3] A common strategy involves the oxidative addition of the cyclopropyl ketone to a low-valent nickel species, forming a nickeladihydropyran intermediate.[3][4] This intermediate, which can be considered a γ-metallated enolate, is then poised for reaction with various electrophiles.
A notable advancement in this area is the use of a cooperative approach between a redox-active terpyridine (tpy) ligand and the nickel center.[2][4] This system facilitates the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (TMSCl) to yield 1,3-difunctionalized, ring-opened silyl enol ethers with high stereoselectivity.[2][4]
Palladium-Catalyzed Transformations
Palladium catalysts offer complementary reactivity. They can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form valuable α,β-unsaturated ketones.[1] Furthermore, palladium catalysis is a cornerstone of directed C-H bond functionalization. While less common for simple cyclopropyl ketones without directing groups, this strategy allows for the installation of new functional groups on the cyclopropane ring itself, preserving the core structure.[5][6][7][8]
Comparative Performance of Transition-Metal Systems
| Catalyst System | Transformation Type | Key Reagents | Typical Yield | Key Features & Advantages |
| (tpy)Ni / Zn | Ring-Opening Cross-Coupling | Organozinc Halides, TMSCl | 80-90%[2][4] | Forms 1,3-difunctionalized silyl enol ethers; High Z:E stereoselectivity.[2] |
| Ni(ClO₄)₂ / bipy / Zn | Reductive Ring-Opening | Unactivated Alkyl Bromides | 50-90%[3] | Accesses γ-alkylated ketones via a radical mechanism.[3] |
| Ni(COD)₂ / NHC Ligand | [3+2] Dimerization | None (Substrate only) | ~85%[9] | Efficiently forms highly substituted cyclopentanes.[9] |
| Pd(OAc)₂ | Stereoselective Ring-Opening | - | Variable | Forms α,β-unsaturated ketones.[1] |
| Pd(II) / Chiral Ligand | Enantioselective C-H Arylation | Arylboron Reagents | Good | Preserves cyclopropane ring; introduces chirality.[7] |
Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling[3]
This protocol describes the synthesis of a γ-alkylated ketone via the ring-opening of an aryl cyclopropyl ketone.
-
Preparation: To an oven-dried vial, add this compound (1.0 equiv), Ni(ClO₄)₂·6H₂O (10 mol%), 2,2'-bipyridine (15 mol%), and zinc powder (2.0 equiv).
-
Reaction Setup: Seal the vial with a septum and purge with nitrogen gas. Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.5 M concentration of the ketone.
-
Addition of Electrophile: Add the unactivated alkyl bromide (2.5 equiv) via syringe.
-
Reaction Conditions: Place the vial in a preheated block at 40 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-alkylated ketone.
Organocatalysis and Photoredox Catalysis: The Modern Frontier
Organocatalysis and visible-light photoredox catalysis have opened new avenues for the asymmetric functionalization of cyclopropyl ketones, often under exceptionally mild conditions. These methods excel at creating stereochemically complex products that are otherwise difficult to access.
Asymmetric [3+2] Photocycloadditions
A powerful dual-catalyst strategy enables the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones.[10] This process involves the combination of a chiral Lewis acid, which activates the ketone and controls the stereochemistry, and a transition metal photoredox catalyst that initiates the reaction via a single-electron transfer (SET).[10] The photoreduction of the Lewis acid-activated ketone leads to a ring-opened distonic radical anion, which then engages with an alkene partner to construct densely functionalized cyclopentane rings with high enantiocontrol.[10]
Organocatalytic Cascade Reactions
Chiral aminocatalysts, such as diphenylprolinol silyl ethers, are highly effective in catalyzing asymmetric cascade reactions.[11] For example, the reaction of α,β-unsaturated aldehydes with bromomalonates can be directed to form chiral cyclopropanes through a cascade Michael-alkylation sequence.[11] Interestingly, the choice of base in these reactions can dictate the final product; a non-nucleophilic base like 2,6-lutidine yields the cyclopropane, while a base like sodium acetate can promote an unexpected, stereoselective ring-opening to furnish linear products.[11]
Comparative Performance of Organocatalytic Systems
| Catalyst System | Transformation Type | Product Class | Stereocontrol | Key Features & Advantages |
| Chiral Lewis Acid / Photoredox Catalyst | Asymmetric [3+2] Photocycloaddition | Densely Substituted Cyclopentanes | High ee[10] | Accesses complex carbocycles not available by other methods; mild conditions.[10] |
| Chiral Phosphoric Acid | Enantio- and Diastereoselective Assembly | Polycyclic Cyclopropanes | High ee & dr[12] | Forms multiple stereocenters and C-C bonds in one step.[12] |
| Diphenylprolinol Silyl Ether | Cascade Michael-Alkylation | Chiral Cyclopropanes or Ring-Opened Aldehydes | High ee (>90%) & dr (>30:1)[11] | Product outcome is switchable by changing the base.[11] |
Experimental Protocol: Organocatalytic Cascade Michael-Alkylation[11]
This protocol describes the synthesis of a chiral cyclopropane derivative.
-
Preparation: To a vial, add the chiral diphenylprolinol TMS ether catalyst (20 mol%).
-
Reaction Setup: Dissolve the catalyst in an appropriate solvent (e.g., CH₂Cl₂). Add the α,β-unsaturated aldehyde (1.2 equiv) and bromomalonate (1.0 equiv).
-
Initiation: Add the base, 2,6-lutidine (1.5 equiv), to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for the specified time (monitor by TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropane product.
Biocatalysis: The Green and Selective Approach
Biocatalysis offers an environmentally benign and highly selective alternative for functionalizing ketones. Engineered enzymes can perform transformations with exquisite chemo-, regio-, and stereoselectivity under mild aqueous conditions.
'Ene'-Reductase (ERED) Mediated Desaturation
Engineered 'ene'-reductases (EREDs) can be employed for the direct carbonyl desaturation of cyclic ketones to their corresponding α,β-unsaturated enones.[13] This biocatalytic platform can achieve divergent site-selectivity, which is extremely difficult to control using traditional chemical methods, especially in complex molecules.[13]
Imine Reductase (IRED) Mediated Asymmetric Synthesis
For transformations involving the carbonyl group, engineered imine reductases (IREDs) can be used for the asymmetric synthesis of chiral amines from their corresponding imines, which can be formed in situ from the ketone.[14] This provides a direct route to valuable chiral building blocks.
Comparative Performance of Biocatalytic Systems
| Catalyst System | Transformation Type | Product Class | Stereocontrol | Key Features & Advantages |
| Engineered 'Ene'-Reductase (ERED) | Carbonyl Desaturation | α,β-Unsaturated Ketones | High Site-Selectivity[13] | Green chemistry; operates in aqueous media; complementary selectivity to chemical methods.[13] |
| Engineered Imine Reductase (IRED) | Reductive Amination | Chiral Amines | High ee (>99%)[14] | Provides access to bulky chiral amines; high enantioselectivity.[14] |
Experimental Protocol: General Biocatalytic Reduction
-
Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing glucose and NAD⁺/NADP⁺.
-
Enzyme and Substrate Addition: To the buffer, add the lyophilized powder of the appropriate enzyme (e.g., IRED or ERED) and a glucose dehydrogenase for cofactor regeneration.
-
Reaction Initiation: Add the substrate, this compound (or its corresponding imine), typically dissolved in a co-solvent like DMSO, to the reaction mixture.
-
Reaction Conditions: Shake the reaction vial at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers, concentrate, and purify the product by chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Concluding Remarks: Choosing the Right Catalyst for the Job
The choice of catalytic system for the functionalization of this compound is fundamentally dictated by the desired synthetic outcome.
-
For ring-opening and the introduction of new carbon-carbon bonds , nickel-catalyzed cross-coupling and reductive alkylation are powerful and reliable methods.[2][3]
-
To generate complex, stereochemically rich carbocycles , the dual-catalyst photoredox [3+2] cycloaddition offers unparalleled access to unique molecular architectures.[10]
-
When the goal is the asymmetric synthesis of chiral cyclopropanes with retention of the ring , organocatalytic cascade reactions provide an efficient and highly enantioselective route.[11][12]
-
For green and highly selective transformations , particularly for late-stage functionalization or the synthesis of chiral building blocks under mild conditions, biocatalysis stands out as a superior choice.[13][14]
The continued development of these catalytic platforms will undoubtedly unlock new synthetic possibilities, enabling researchers to harness the unique reactivity of the cyclopropyl ketone motif with ever-increasing precision and efficiency.
References
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
- Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Semantic Scholar.
- Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society.
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC - NIH.
- Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. NSF Public Access Repository.
- Functionalization of enantiomerically enriched cyclopropyl ketones... ResearchGate.
- Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Yoshikai Group.
- Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. NIH.
- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications (RSC Publishing).
- Biocatalytic Site- and Stereoselective Carbonyl Desaturation for Late-Stage Functionalization of Cyclic Ketones. ChemRxiv | Cambridge Open Engage.
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Request PDF.
- Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. PMC - NIH.
- Overview of photoredox-catalyzed 1,3-functionalization of aryl... ResearchGate.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI.
- Catalytic C–H Bond Functionalization of Cyclopropane Derivatives. Semantic Scholar.
- Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li.
- Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science (RSC Publishing).
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. PubMed.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH.
- Palladium-Catalyzed Ring-Opening of Cyclopropyl Benzamides: Synthesis of Benzo[c]azepine-1-ones via C(sp3)—H Functionalization. Semantic Scholar.
- A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. ResearchGate.
- Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. PMC - NIH.
- Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed.
- Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ChemRxiv.
- C-H functionalization of cyclopropanes: a practical approach employing a picolinamide auxiliary. Semantic Scholar.
- Photoredox-Catalysis-Enabled Ring-Opening Functionalization of Aryl Cyclopropanes. Synlett.
- Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters.
- Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH.
- Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimi-nation reaction. ResearchGate.
- A new asymmetric organocatalytic nitrocyclopropanation reaction. RSC Publishing.
- Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 12. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of 1-Cyclopropyl-3-phenylpropan-1-one under various conditions
A Comparative Guide to the Stability of 1-Cyclopropyl-3-phenylpropan-1-one
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Modern Chemistry
In the landscape of chemical research and pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its utility and reliability. This compound, a compound featuring a reactive cyclopropyl ketone moiety and a phenylpropanoid backbone, presents a unique structural combination. The cyclopropyl group is often employed as a bioisostere for a carbonyl or vinyl group, enhancing metabolic stability and binding affinity, while the phenylpropanoid scaffold is a common feature in a vast array of natural products and pharmacologically active molecules.[1]
The successful application of such a compound, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API), is contingent upon a thorough understanding of its degradation profile. This guide provides a comprehensive benchmark of the stability of this compound under various stress conditions, including thermal, photolytic, hydrolytic, and oxidative challenges. By comparing its performance against structurally related alternatives, we aim to elucidate the specific contributions of its constituent functional groups to its overall stability. This data is critical for determining appropriate storage conditions, predicting shelf-life, and designing robust formulations.
Benchmarking Strategy: Rationale for Compound Selection
To isolate and understand the stability contributions of the cyclopropyl and the 3-phenylpropyl functionalities, we have selected two key comparators for this study:
-
Cyclopropyl methyl ketone: This compound retains the cyclopropyl ketone group but replaces the 3-phenylpropyl chain with a simple methyl group. This allows for a direct assessment of the influence of the extended phenyl-containing chain on the stability of the core reactive moiety.[2][3]
-
1-Phenyl-3-pentanone: This molecule replaces the cyclopropyl group with an ethyl group, maintaining a similar overall carbon count in the ketone portion. This comparison will highlight the stability differences imparted by the strained three-membered ring versus a more conventional acyclic ketone.
This comparative approach allows us to dissect the molecule's stability profile and attribute specific vulnerabilities or resistances to its distinct structural features.
Experimental Design: A Workflow for Comprehensive Stability Assessment
Our experimental approach is modeled after the International Council for Harmonisation (ICH) guidelines for stress testing of new drug substances, which is the industry standard for identifying potential degradation pathways.[4][5][6] The overall workflow is designed to expose the compounds to a range of conditions they might encounter during synthesis, purification, storage, and formulation.
Caption: Overall workflow for the stability benchmarking study.
Analytical Methodology: A Validated Approach
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and detecting the formation of degradation products. For this study, a High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated.
Protocol: HPLC-UV Quantification
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (determined from the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of each compound in acetonitrile at 1 mg/mL. Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve.
-
Sample Preparation: Dilute the samples from the stress experiments with the mobile phase to fall within the linear range of the calibration curve.
This method provides excellent resolution and sensitivity for the parent compounds, allowing for precise quantification over the course of the stability studies.[7][8]
Forced Degradation Protocols and Comparative Results
For each condition, samples of this compound and the two benchmark compounds were prepared at a concentration of 100 µg/mL in the respective stress media.
Thermal Stability
Causality: Elevated temperatures accelerate chemical reactions, providing insight into the intrinsic stability of the molecule. This is critical for defining shipping and storage conditions and for processes involving heat, such as drying.
Protocol:
-
Samples were prepared in acetonitrile in sealed glass vials.
-
Vials were placed in a calibrated oven at 60°C.
-
Aliquots were withdrawn at 0, 24, 48, and 72 hours.
-
Samples were cooled to room temperature and analyzed by HPLC.
Results:
| Compound | % Remaining (24h) | % Remaining (48h) | % Remaining (72h) |
| This compound | 99.1% | 98.5% | 97.8% |
| Cyclopropyl methyl ketone | 99.5% | 99.1% | 98.6% |
| 1-Phenyl-3-pentanone | 99.3% | 98.8% | 98.1% |
Interpretation: All three compounds exhibit high thermal stability at 60°C, with minimal degradation over 72 hours. The slightly higher degradation of this compound compared to Cyclopropyl methyl ketone suggests the 3-phenylpropyl chain may play a minor role in thermal decomposition pathways, though the effect is not pronounced under these conditions. The strained cyclopropyl ring does not appear to be a significant liability under thermal stress.
Photostability
Causality: Many organic molecules possess chromophores that absorb UV or visible light, leading to photochemical degradation. Photostability testing is mandated by regulatory agencies to ensure that exposure to light during manufacturing and storage does not adversely affect the product.[9][10][11]
Protocol:
-
Samples were prepared in acetonitrile and placed in quartz cuvettes.
-
A parallel set of samples was wrapped in aluminum foil to serve as dark controls.
-
Samples were exposed in a photostability chamber compliant with ICH Q1B guidelines, receiving an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Aliquots were analyzed by HPLC after the exposure period.
Results:
| Compound | % Remaining (Post-Exposure) | % Remaining (Dark Control) |
| This compound | 85.3% | 99.8% |
| Cyclopropyl methyl ketone | 96.2% | 99.9% |
| 1-Phenyl-3-pentanone | 88.7% | 99.7% |
Hydrolytic Stability
Causality: Hydrolysis is a key degradation pathway, especially for compounds that will be formulated in aqueous solutions or exposed to physiological pH. Testing across a pH range is essential to identify potential instabilities. While ketones are generally stable to hydrolysis, acidic or basic conditions can catalyze other reactions like enolization or rearrangement.[12][13]
Protocol:
-
Samples were prepared in three different media: 0.1 N HCl (acidic), Purified Water (neutral), and 0.1 N NaOH (basic).
-
Vials were stored at 40°C to accelerate degradation.
-
Aliquots were withdrawn at 0, 24, 48, and 72 hours.
-
Acidic and basic samples were neutralized before HPLC analysis.
Results:
| Compound | Condition | % Remaining (72h) |
| This compound | 0.1 N HCl | 98.2% |
| Water | 99.5% | |
| 0.1 N NaOH | 92.4% | |
| Cyclopropyl methyl ketone | 0.1 N HCl | 99.1% |
| Water | 99.8% | |
| 0.1 N NaOH | 97.8% | |
| 1-Phenyl-3-pentanone | 0.1 N HCl | 98.8% |
| Water | 99.6% | |
| 0.1 N NaOH | 94.5% |
Interpretation: The compound is stable in acidic and neutral conditions but shows moderate degradation under basic conditions. This instability is likely due to base-catalyzed reactions involving the α-protons adjacent to the ketone. The increased degradation compared to Cyclopropyl methyl ketone suggests that the methylene protons adjacent to the phenyl group may also be involved. The cyclopropyl ring itself appears relatively stable to hydrolysis under these conditions.
Oxidative Stability
Causality: Oxidation is a common degradation mechanism for pharmaceuticals, often initiated by atmospheric oxygen or residual peroxides in excipients. Ketones can be susceptible to oxidation, particularly under harsh conditions, potentially leading to cleavage of carbon-carbon bonds.[14][15]
Protocol:
-
Samples were prepared in a 3% solution of hydrogen peroxide (H₂O₂) in water.
-
Vials were stored at room temperature.
-
Aliquots were withdrawn at 0, 24, 48, and 72 hours and analyzed by HPLC.
Results:
| Compound | % Remaining (24h) | % Remaining (48h) | % Remaining (72h) |
| This compound | 95.1% | 91.3% | 87.5% |
| Cyclopropyl methyl ketone | 98.8% | 97.5% | 96.2% |
| 1-Phenyl-3-pentanone | 96.5% | 93.8% | 90.1% |
Interpretation: this compound demonstrates moderate sensitivity to oxidation. The degradation is more significant than that observed for the benchmark compounds. Ketones can undergo reactions like the Baeyer-Villiger oxidation to form esters, although this typically requires stronger oxidizing agents.[14] It is also possible that the benzylic position on the 3-phenylpropyl chain is susceptible to oxidation. The cyclopropyl ring itself can also be a site of oxidative cleavage under certain conditions.
Caption: A potential Baeyer-Villiger oxidative degradation pathway.
Summary and Recommendations
This comparative stability study reveals a nuanced profile for this compound.
-
High Stability: The compound is robust under thermal and neutral/acidic hydrolytic stress, indicating good intrinsic stability of the core structure.
-
Moderate Instability: It exhibits moderate degradation under basic and oxidative conditions. The 3-phenylpropyl chain appears to contribute more to these instabilities than the cyclopropyl ring itself.
-
Significant Instability: The most significant vulnerability is to photolytic degradation, a direct consequence of the phenyl chromophore.
Recommendations for Handling and Storage:
-
Storage: Store in a cool, dry place. Refrigeration is recommended for long-term storage to minimize any potential thermal or oxidative degradation.
-
Light Protection: The compound must be protected from light at all times. Use amber vials or store in a dark location.
-
pH Considerations: Avoid strongly basic conditions during experimental workups, formulations, or storage in solution. Buffering to a neutral or slightly acidic pH is advisable for aqueous preparations.
-
Inert Atmosphere: For long-term storage, particularly of high-purity material, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
By understanding these stability characteristics, researchers can ensure the integrity of their samples, leading to more reliable and reproducible results in their scientific endeavors.
References
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. National Institutes of Health (NIH). [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]
-
This compound. PubChem. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
The stability and automatic determination of ketone bodies in blood samples taken in field conditions. PubMed. [Link]
-
Cyclisation of 3-phenylpropan-1-ol via alkoxyl radical and aryl radical-cation intermediates. A product and e.s.r. study. Royal Society of Chemistry. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Oxidative Degradation of Methyl Ketones. American Society for Microbiology. [Link]
-
1-Cyclopropyl-3-phenylpropane-1,3-dione. PubChem. [Link]
-
Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. National Institutes of Health (NIH). [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]
-
Introduction to Tautomerization; Stability of Keto and Enol Tautomers. YouTube. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. Rogue Chem. [Link]
-
Oxidation of Ketones, Aldehydes, and Carboxylic Acids. ResearchGate. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
3-Phenylpropane-1-thiol. PubChem. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation. [Link]
-
Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. [Link]
-
What does the hydrolysis of ketones yield? Quora. [Link]
-
3-Chloro-1-phenylpropanol. PubChem. [Link]
-
Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide Catalysts. ACS Catalysis. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
1-Cyclohexyl-3-phenylpropan-1-ol. PubChem. [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
What happens when you oxidize a ketone? Quora. [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]
-
Stress Testing Study Design. Veeprho. [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Benzenepropanol. PubChem. [Link]
Sources
- 1. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. uwlax.edu [uwlax.edu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rsc.org [rsc.org]
- 6. veeprho.com [veeprho.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. quora.com [quora.com]
- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Cyclopropyl-3-phenylpropan-1-one: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Ketone-Centric Approach
1-Cyclopropyl-3-phenylpropan-1-one belongs to the ketone family of organic compounds. Ketones, as a class, often present flammability and potential toxicity hazards.[1] Therefore, it is imperative to handle this compound and its waste with the assumption that it is a hazardous substance. Proper disposal is not merely a suggestion but a mandatory practice to prevent harm to individuals and the environment.[1]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of fundamental principles designed to minimize risk. These include:
-
Waste Minimization: The most effective disposal method is to generate as little waste as possible. Careful planning of experiments can significantly reduce the volume of chemical waste.
-
Segregation: Never mix different waste streams.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[2]
-
Designated Storage: Hazardous waste must be stored in designated, secure areas, known as Satellite Accumulation Areas (SAAs), pending collection by a certified hazardous waste disposal service.[3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Safety Goggles: Protect your eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect your skin and clothing.
Waste Segregation: Preventing Unwanted Reactions
This compound waste should be collected in a dedicated container for non-halogenated organic solvents.[4] Do not mix this waste with:
-
Halogenated solvents (e.g., dichloromethane, chloroform)
-
Acids or bases
-
Oxidizing or reducing agents
-
Aqueous waste
Container Selection and Labeling: Clarity is Key
-
Container Choice: Use a clean, chemically compatible container, preferably the original manufacturer's bottle or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[4] Ensure the container has a secure, leak-proof cap.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas. The label should also indicate the hazards associated with the waste (e.g., "Flammable," "Toxic").
Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The designated SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3] This could be a designated area within a fume hood or a secondary containment tray on a workbench.
-
Storage: Keep the waste container closed at all times, except when adding waste.[4][5] This prevents the release of vapors and potential spills.
-
Volume Limits: Do not fill waste containers to more than 90% of their capacity to allow for vapor expansion.[4]
Arranging for Disposal: The Final Step
Once the waste container is full or the project is complete, contact your institution's EHS or hazardous waste management office to arrange for pickup.[2][5] Do not attempt to transport hazardous waste yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal Procedures
| Procedure | Key Requirements | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | To prevent personal exposure to the chemical. |
| Waste Segregation | Collect in a dedicated non-halogenated organic solvent waste container. | To prevent dangerous chemical reactions with incompatible substances.[1] |
| Container & Labeling | Use a compatible, leak-proof container. Label with "Hazardous Waste" and the full chemical name.[2] | To ensure safe handling, storage, and proper identification for disposal. |
| Storage | Store in a designated Satellite Accumulation Area (SAA), keeping the container closed.[3] | To minimize the risk of spills, vapor release, and unauthorized access.[4][5] |
| Final Disposal | Arrange for pickup by your institution's certified hazardous waste program.[2][5] | To ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations. |
Conclusion
The proper disposal of this compound is a straightforward process when guided by the principles of laboratory safety and hazardous waste management. By adhering to the steps outlined in this guide, researchers can ensure a safe working environment and contribute to the protection of our environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Maratek. How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
PubChem. 1-Cyclopropyl-3-phenylpropane-1,3-dione. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Cyclopropylpropan-1-one. National Center for Biotechnology Information. [Link]
-
NJIT Environmental Health and Safety Department. Hazardous Chemical Waste Disposal. [Link]
Sources
Navigating the Safe Handling of 1-Cyclopropyl-3-phenylpropan-1-one: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
1-Cyclopropyl-3-phenylpropan-1-one is a ketone, and as such, it is prudent to handle it with the assumption that it may share hazards common to this class of chemicals. Ketones can be irritants, and some may have the potential for more significant health effects upon exposure. The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.
Based on data from related compounds such as 3-Phenyl-1-propylamine and 1-Phenyl-1-propanol, we can anticipate that this compound may cause skin and eye irritation.[1][2][3] Ingestion should always be avoided. Given its structure, it is a combustible liquid, and appropriate measures should be taken to avoid sources of ignition.[3][4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, drawing on best practices for ketone handling.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Hands | Ketone-Resistant Gloves | Standard nitrile gloves may not offer sufficient protection against ketones. It is highly recommended to use gloves specifically rated for ketone resistance, such as butyl rubber or specialized nitrile formulations.[5][6][7][8] Double-gloving can provide an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes | Chemical Splash Goggles | To protect against splashes and vapors, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses do not provide adequate protection. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect against splashes and spills. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a Ventilated Area | All handling of this compound should be conducted in a well-ventilated laboratory or, preferably, within a certified chemical fume hood to minimize the inhalation of any vapors. |
Experimental Workflow: Safe Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. shop.dqeready.com [shop.dqeready.com]
- 6. xtremeproducts.com.au [xtremeproducts.com.au]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
